Product packaging for Epronaz(Cat. No.:CAS No. 59026-08-3)

Epronaz

Cat. No.: B3054231
CAS No.: 59026-08-3
M. Wt: 288.37 g/mol
InChI Key: KCNUWLJAWRWKMO-UHFFFAOYSA-N
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Description

Epronaz is a useful research compound. Its molecular formula is C11H20N4O3S and its molecular weight is 288.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N4O3S B3054231 Epronaz CAS No. 59026-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3S/c1-4-7-14(6-3)11(16)15-9-12-10(13-15)19(17,18)8-5-2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNUWLJAWRWKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)C(=O)N1C=NC(=N1)S(=O)(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207785
Record name 1-(N-Ethyl-N-propylcarbamoyl)-3-propylsulfonyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59026-08-3
Record name Epronaz [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059026083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(N-Ethyl-N-propylcarbamoyl)-3-propylsulfonyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPRONAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F4VEG4EMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epronaz: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: November 29, 2025

Abstract

Epronaz is a triazolecarboxamide herbicide that functions by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides a comprehensive overview of the chemical structure, properties, and the herbicidal mechanism of action of this compound. Detailed information on its physicochemical properties, though limited in publicly available experimental data, is presented alongside computed values. The guide also outlines the general synthesis and analytical methodologies applicable to this compound and similar triazolecarboxamide compounds, and visualizes its mechanism of action through a detailed signaling pathway diagram.

Chemical Structure and Identification

This compound is chemically identified as N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide.[1][2] Its structure is characterized by a 1,2,4-triazole ring, which is central to its biological activity, substituted with a propylsulfonyl group and an N-ethyl-N-propyl-carboxamide group.

Molecular Formula: C₁₁H₂₀N₄O₃S[1][3]

IUPAC Name: N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide[1]

CAS Registry Number: 59026-08-3

Synonyms: BTS-30843, SN-533

2D Structure:

Epronaz_Structure C11H20N4O3S C1 C C2 C C1->C2 C3 C C2->C3 N1 N C3->N1 C4 C N1->C4 N2 N N1->N2 C5 C C4->C5 O1 O C4->O1 =O C6 C C5->C6 C7 C N2->C7 N3 N C7->N3 N4 N C8 C N3->C8 C8->N2 S1 S C8->S1 O2 O S1->O2 =O O3 O S1->O3 =O C9 C S1->C9 C10 C C9->C10 C11 C C10->C11

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not widely available in the public domain. The following table summarizes the available computed data from reputable chemical databases.

PropertyValueSource
Molecular Weight 288.37 g/mol PubChem
Boiling Point (predicted) 444.7 °C at 760 mmHgCROCHEM
Density (predicted) 1.26 g/cm³CROCHEM
XLogP3 1.6PubChem
Topological Polar Surface Area 93.5 ŲPubChem

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for this compound is proprietary, the general synthesis of N-substituted 1,2,4-triazole-3-carboxamides can be inferred from the chemical literature. A plausible synthetic route is outlined below.

Logical Workflow for the Synthesis of this compound:

epronaz_synthesis General Synthesis Workflow for this compound cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Formation cluster_oxidation Oxidation cluster_intermediate2 Intermediate 2 Formation cluster_final Final Product 3-mercapto-1,2,4-triazole 3-mercapto-1,2,4-triazole 3-(Propylthio)-1,2,4-triazole 3-(Propylthio)-1,2,4-triazole 3-mercapto-1,2,4-triazole->3-(Propylthio)-1,2,4-triazole Alkylation Propyl halide Propyl halide Propyl halide->3-(Propylthio)-1,2,4-triazole 3-(Propylsulfonyl)-1,2,4-triazole 3-(Propylsulfonyl)-1,2,4-triazole 3-(Propylthio)-1,2,4-triazole->3-(Propylsulfonyl)-1,2,4-triazole Oxidation (e.g., with H₂O₂/Tungstate) This compound This compound 3-(Propylsulfonyl)-1,2,4-triazole->this compound Acylation N-ethyl-N-propylcarbamoyl chloride N-ethyl-N-propylcarbamoyl chloride N-ethyl-N-propylcarbamoyl chloride->this compound N-ethyl-N-propylamine N-ethyl-N-propylamine N-ethyl-N-propylamine->N-ethyl-N-propylcarbamoyl chloride Phosgene or equivalent Phosgene or equivalent Phosgene or equivalent->N-ethyl-N-propylcarbamoyl chloride

Caption: A plausible synthetic pathway for this compound.

A general procedure for the synthesis of similar 1,2,4-triazole derivatives involves the following key steps:

  • Alkylation: Reaction of 3-mercapto-1,2,4-triazole with a suitable propyl halide (e.g., 1-bromopropane) in the presence of a base to form 3-(propylthio)-1,2,4-triazole.

  • Oxidation: The resulting thioether is then oxidized to the corresponding sulfone, 3-(propylsulfonyl)-1,2,4-triazole, using a strong oxidizing agent such as hydrogen peroxide with a sodium tungstate catalyst.

  • Acylation: The final step involves the acylation of the triazole ring with N-ethyl-N-propylcarbamoyl chloride. This electrophile can be prepared by reacting N-ethyl-N-propylamine with phosgene or a phosgene equivalent. The acylation is typically carried out in the presence of a base to facilitate the reaction.

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound is classified as a Group 2 herbicide (WSSA) or Group B (HRAC), which are inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By inhibiting ALS, this compound disrupts protein synthesis, leading to the cessation of cell division and ultimately plant death.

Signaling Pathway of this compound Action:

epronaz_moa cluster_pathway Branched-Chain Amino Acid Biosynthesis Pathway cluster_effect Physiological Effects Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Val_Leu_pathway Valine & Leucine Biosynthesis Acetolactate->Val_Leu_pathway Ile_pathway Isoleucine Biosynthesis Acetohydroxybutyrate->Ile_pathway BCAA_depletion Depletion of Val, Leu, Ile Val_Leu_pathway->BCAA_depletion Ile_pathway->BCAA_depletion Protein_synthesis_inhibition Inhibition of Protein Synthesis BCAA_depletion->Protein_synthesis_inhibition Cell_cycle_arrest Cell Cycle Arrest Protein_synthesis_inhibition->Cell_cycle_arrest Plant_death Plant Death Cell_cycle_arrest->Plant_death This compound This compound This compound->ALS Inhibits

Caption: Mechanism of action of this compound via inhibition of ALS.

Experimental Protocols

General Analytical Methods for Triazolecarboxamide Herbicides

The analysis of triazolecarboxamide herbicides like this compound typically involves chromatographic techniques coupled with mass spectrometry for sensitive and selective detection.

Experimental Workflow for Herbicide Residue Analysis:

analytical_workflow Sample Sample Collection (Soil, Water, Plant Tissue) Extraction Extraction (e.g., QuEChERS, SPE) Sample->Extraction Cleanup Cleanup (e.g., dSPE, SPE) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Cleanup->Analysis Data Data Processing and Quantification Analysis->Data

Caption: General workflow for the analysis of this compound residues.

  • Sample Preparation:

    • Solid Samples (Soil, Plant Material): A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which involves an initial extraction with an organic solvent (e.g., acetonitrile) followed by a partitioning step with salts. A dispersive solid-phase extraction (dSPE) cleanup step is then used to remove interfering matrix components.

    • Liquid Samples (Water): Solid-phase extraction (SPE) is a widely used technique. The water sample is passed through a cartridge containing a sorbent (e.g., C18) that retains the analyte. The analyte is then eluted with a small volume of an organic solvent.

  • Instrumental Analysis:

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the analysis of many modern herbicides due to its high sensitivity and selectivity. A reversed-phase C18 column is typically used for separation.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, potentially after a derivatization step to improve the volatility and thermal stability of the analyte.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay is used to determine the inhibitory activity of a compound on the ALS enzyme.

  • Enzyme Source: ALS can be extracted and partially purified from a susceptible plant species (e.g., etiolated corn seedlings).

  • Assay Principle: The activity of ALS is measured by quantifying the amount of its product, acetolactate. The assay is typically performed in the presence and absence of the inhibitor (this compound).

  • Procedure:

    • The enzyme extract is incubated with the necessary cofactors (thiamine pyrophosphate, FAD, Mg²⁺) and the substrate (pyruvate).

    • The reaction is initiated by the addition of the substrate and allowed to proceed for a defined period at a controlled temperature and pH.

    • The reaction is stopped, and the product, acetolactate, is converted to acetoin by acid-catalyzed decarboxylation.

    • Acetoin is then derivatized with creatine and α-naphthol to form a colored complex, which is quantified spectrophotometrically.

    • The inhibitory activity of this compound is determined by comparing the enzyme activity in its presence to that of a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated.

Conclusion

This compound is a potent herbicide that effectively controls a range of weeds by targeting the essential plant enzyme, acetolactate synthase. Its chemical structure, centered on a substituted 1,2,4-triazole ring, is key to its biological activity. While detailed experimental data on its physicochemical properties are not extensively published, its mode of action is well-understood within the context of ALS-inhibiting herbicides. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers and professionals working with this compound and related compounds. Further research to obtain and publish detailed experimental data would be beneficial to the scientific community.

References

An In-depth Technical Guide on Sulfonyl Triacole Carboxamide Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sulfonyl triazole carboxamide herbicides, a class of compounds primarily targeting the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. This document details their mechanism of action, structure-activity relationships, synthesis protocols, and methods for evaluating their herbicidal efficacy.

Introduction

Sulfonyl triazole carboxamide herbicides are a specific class of agrochemicals effective against a range of weeds. A notable example of this class is Cafenstrole.[1] Unlike many other sulfonyl-containing herbicides that inhibit acetolactate synthase (ALS), the primary target of many sulfonyl triazole carboxamides is the very-long-chain fatty acid (VLCFA) elongase enzyme system.[2][3] This inhibition disrupts the formation of fatty acids with chain lengths longer than 18 carbons, which are crucial for various physiological and structural roles in plants, leading to herbicidal effects.[4]

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary mode of action for sulfonyl triazole carboxamide herbicides like Cafenstrole is the inhibition of the microsomal elongase enzyme system responsible for the biosynthesis of VLCFAs.[2] This process involves a four-step cycle that adds two-carbon units to an acyl-CoA primer. The condensing enzyme, β-ketoacyl-CoA synthase (KCS), which catalyzes the first and rate-limiting step, is a key target of these herbicides.

Inhibition of VLCFA synthesis leads to a cascade of downstream effects that contribute to the herbicidal activity:

  • Disruption of Cuticle Formation: VLCFAs are essential precursors for the synthesis of cuticular waxes, which form a protective layer on the plant surface, preventing water loss and protecting against environmental stresses. Inhibition of VLCFA biosynthesis leads to a deficient cuticle, resulting in desiccation and increased susceptibility to other stresses.

  • Impaired Membrane Integrity and Function: VLCFAs are integral components of sphingolipids and certain phospholipids, which are critical for the structure and function of cellular membranes, including the plasma membrane and endomembranes. Disruption of VLCFA synthesis alters membrane composition, affecting membrane fluidity, permeability, and the function of membrane-bound proteins.

  • Disruption of Signaling Pathways: There is growing evidence that VLCFAs and their derivatives, such as sphingolipids, are involved in plant signaling pathways. Inhibition of VLCFA synthesis can disrupt the homeostasis of signaling molecules like phosphatidylinositol-3-phosphate (PI3P), which is involved in vesicle trafficking and endosomal maturation. This can interfere with crucial cellular processes and contribute to the overall phytotoxicity.

dot

VLCFA Inhibition Signaling Pathway Herbicide Sulfonyl Triazole Carboxamide Herbicide VLCFA_Elongase VLCFA Elongase (KCS) Herbicide->VLCFA_Elongase Inhibits VLCFA VLCFA Synthesis Cuticle Cuticular Wax Biosynthesis VLCFA->Cuticle Membrane Sphingolipid & Phospholipid Biosynthesis VLCFA->Membrane Signaling PI3P & Sphingolipid Signaling VLCFA->Signaling Effect1 Defective Cuticle (Water Loss) Cuticle->Effect1 Effect2 Impaired Membrane Integrity & Function Membrane->Effect2 Effect3 Disrupted Vesicle Trafficking Signaling->Effect3 PlantDeath Plant Growth Inhibition & Death Effect1->PlantDeath Effect2->PlantDeath Effect3->PlantDeath

Caption: Inhibition of VLCFA biosynthesis and its downstream effects.

Structure-Activity Relationships (SAR)

The herbicidal activity of sulfonyl triazole carboxamide derivatives is influenced by the nature and position of substituents on the aromatic ring and the carboxamide moiety. Key SAR findings for VLCFA biosynthesis inhibition include:

  • Sulfonyl Linkage: An -SO2- linkage between the phenyl ring and the triazole is crucial for strong inhibitory activity.

  • Carboxamide Substitution: N,N-dialkyl substitution on the carbamoyl nitrogen generally leads to strong inhibition of VLCFA formation.

  • Aromatic Ring Substituents: Electron-donating groups, such as methyl groups, on the benzene ring of the sulfonyl moiety enhance the inhibitory activity against VLCFA formation.

Quantitative Data on Herbicidal Activity

The following tables summarize the herbicidal activity of Cafenstrole and its analogs against various weed species. The data is presented as the concentration required for 50% inhibition (IC50 or EC50) or as percent inhibition at a given concentration.

Table 1: Herbicidal Activity of Cafenstrole Analogs against Cucumber (Cucumis sativus) and Leptochloa chinensis

Compound IDR Group on Phenyl RingInhibition of C. sativus (%) at 1.875 µg/mLInhibition of L. chinensis (%) at 1.875 µg/mL
Cafenstrole 2,4,6-trimethyl>90>90
C2 4-chloro>90>90
C4 4-bromo>90>90
C6 4-nitro>90>90
C7 2,4-dichloro>90>90
C8 2,6-dichloro>90>90
C12 2-chloro-4-nitro>90>90

Table 2: Selectivity of Compound C6 between Rice (Oryza sativa) and Weeds

Concentration (µg/mL)Inhibition of C. sativus (%)Inhibition of L. chinensis (%)Inhibition of O. sativa (%)
1.875>90>90-
7.5--8.3

Experimental Protocols

General Synthesis of 3-Sulfonyl-1H-1,2,4-triazole-1-carboxamide Derivatives

A general procedure for the synthesis of this class of compounds involves the reaction of a substituted 3-sulfonyl-1H-1,2,4-triazole with a carbamoyl chloride in the presence of a base.

dot

Synthesis_Workflow Start Substituted 3-sulfonyl-1H-1,2,4-triazole Reaction Reaction Mixture Start->Reaction Reagent Carbamoyl Chloride (e.g., Diethylcarbamoyl chloride) Reagent->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, Acetonitrile) Solvent->Reaction Stir Stir at Room Temp or Reflux Reaction->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Purification (Crystallization or Chromatography) Workup->Purify Product 3-Sulfonyl-1H-1,2,4-triazole -1-carboxamide Derivative Purify->Product

Caption: General workflow for the synthesis of target compounds.

Materials:

  • Substituted 3-sulfonyl-1H-1,2,4-triazole

  • Appropriate carbamoyl chloride (e.g., diethylcarbamoyl chloride)

  • Anhydrous base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran, acetonitrile)

Procedure:

  • Dissolve the substituted 3-sulfonyl-1H-1,2,4-triazole in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the anhydrous base to the solution and stir.

  • Slowly add the carbamoyl chloride to the reaction mixture.

  • Stir the reaction at room temperature or reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final 3-sulfonyl-1H-1,2,4-triazole-1-carboxamide derivative.

In Vitro VLCFA Elongase Inhibition Assay

This assay measures the ability of a compound to inhibit the incorporation of radiolabeled precursors into VLCFAs in a microsomal fraction isolated from a sensitive plant species.

Materials:

  • Microsomal fraction isolated from etiolated seedlings of a susceptible plant (e.g., leek, barnyard grass).

  • Radiolabeled precursor (e.g., [1-14C]-oleoyl-CoA or [2-14C]-malonyl-CoA).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reaction buffer containing necessary cofactors (e.g., ATP, CoA, NADPH, NADH).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare a reaction mixture containing the microsomal fraction, reaction buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture for a short period at the optimal temperature.

  • Initiate the reaction by adding the radiolabeled precursor.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong base (e.g., KOH) to saponify the lipids.

  • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Analyze the extracted fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate VLCFAs from other fatty acids.

  • Quantify the radioactivity in the VLCFA fraction using a scintillation counter.

  • Calculate the percent inhibition of VLCFA synthesis for each compound concentration and determine the IC50 value.

Whole-Plant Herbicidal Efficacy Bioassay (Greenhouse)

This bioassay evaluates the herbicidal effect of the compounds on whole plants under controlled greenhouse conditions.

dot

Bioassay_Workflow Seed Plant Seeds of Test Weed Species Grow Grow Plants to 2-3 Leaf Stage Seed->Grow Spray Apply Herbicide (Post-emergence Spray) Grow->Spray Prepare Prepare Herbicide Solutions at Various Concentrations Prepare->Spray Incubate Incubate in Greenhouse (e.g., 2-3 weeks) Spray->Incubate Assess Assess Herbicidal Injury (Visual Rating, Fresh Weight) Incubate->Assess Analyze Data Analysis (Calculate GR50/ED50) Assess->Analyze

Caption: Workflow for a whole-plant herbicidal bioassay.

Materials:

  • Seeds of target weed species and crop species (for selectivity testing).

  • Pots filled with a suitable soil mix.

  • Test compounds formulated for spray application.

  • Greenhouse with controlled temperature, humidity, and light conditions.

Procedure:

  • Sow the seeds of the test plants in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare a series of dilutions of the test compound in a suitable formulation (e.g., containing a surfactant).

  • Apply the herbicide solutions to the plants as a post-emergence spray, ensuring uniform coverage. Include a control group treated with the formulation blank.

  • Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

  • After a specified period (e.g., 14-21 days), visually assess the herbicidal injury on a scale of 0 (no effect) to 100 (complete death).

  • Harvest the above-ground plant material and measure the fresh or dry weight.

  • Calculate the percent growth reduction compared to the untreated control.

  • Determine the GR50 (concentration causing 50% growth reduction) or ED50 (effective dose for 50% of the population) values by regression analysis.

Conclusion

Sulfonyl triazole carboxamide herbicides represent a distinct class of herbicides that primarily act by inhibiting VLCFA biosynthesis. This mode of action provides an alternative to the more common ALS-inhibiting herbicides and can be a valuable tool in weed management strategies, particularly in managing weeds that have developed resistance to other herbicide classes. Further research into the structure-activity relationships and the downstream signaling effects of these compounds will be crucial for the development of new, more effective, and selective herbicides in this class.

References

Epronaz (CAS No. 59026-08-3): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epronaz (CAS No. 59026-08-3) is a sulfonyl triazole carboxamide that has garnered attention for its potent herbicidal activity. Structurally identified as N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide, its primary mechanism of action in plants is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids. This disruption of essential amino acid synthesis leads to the cessation of plant growth and eventual death. While its role as a herbicide is established, some commercial suppliers have also listed this compound as a potential kinase inhibitor with putative anticancer properties, although peer-reviewed evidence to substantiate this claim is currently limited. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 59026-08-3[Generic Chemical Supplier Data]
Molecular Formula C₁₁H₂₀N₄O₃S[Generic Chemical Supplier Data]
Molecular Weight 288.37 g/mol [Generic Chemical Supplier Data]
IUPAC Name N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide[Generic Chemical Supplier Data]
Synonyms SN-533, BTS-30843[Generic Chemical Supplier Data]
Appearance Solid (predicted)[Generic Chemical Supplier Data]
Melting Point Not available
Boiling Point Not available
Solubility Not available

Herbicidal Mechanism of Action

This compound belongs to the sulfonylurea and sulfonyl triazole carboxamide class of herbicides, which are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[1][2]. ALS is a pivotal enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine[1].

Signaling Pathway

The inhibition of ALS by this compound disrupts the production of these essential amino acids, leading to a cascade of effects that culminate in plant death. The proposed signaling pathway is depicted in the following diagram.

G Herbicidal Mechanism of this compound This compound This compound ALS Acetolactate Synthase (ALS) This compound->ALS Inhibition BCAA Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Biosynthesis ALS->BCAA ProteinSynthesis Protein Synthesis BCAA->ProteinSynthesis CellGrowth Cell Growth and Division ProteinSynthesis->CellGrowth PlantDeath Plant Death CellGrowth->PlantDeath

This compound inhibits the ALS enzyme, halting essential amino acid production.

Putative Anticancer Activity: Kinase Inhibition

While primarily recognized as a herbicide, this compound has been cataloged by some suppliers as a kinase inhibitor, suggesting potential applications in anticancer research. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers[3][4]. However, there is a lack of specific, peer-reviewed scientific literature identifying the kinase targets of this compound or validating its efficacy as an anticancer agent.

Hypothetical Signaling Pathway

Should this compound function as a kinase inhibitor, it would likely target one or more protein kinases involved in cancer cell proliferation, survival, or metastasis. A generalized signaling pathway for a hypothetical kinase inhibitor is shown below.

G Hypothetical Anticancer Mechanism of this compound This compound This compound TargetKinase Target Protein Kinase This compound->TargetKinase Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) TargetKinase->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

A potential mechanism for this compound as a kinase inhibitor in cancer cells.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of N-substituted-1,2,4-triazole-1-carboxamides can be achieved through a multi-step process. A plausible synthetic route for this compound is outlined below, adapted from methodologies for related triazole carboxamide herbicides.

G Representative Synthetic Pathway for this compound cluster_0 Step 1: Triazole Formation cluster_1 Step 2: Carboxamide Formation A Starting Materials B 3-propylsulfonyl-1H-1,2,4-triazole A->B Reaction C N-ethyl-N-propylcarbamoyl chloride D This compound B->D Reaction with N-ethyl-N-propylcarbamoyl chloride

A two-step synthetic workflow for producing this compound.

Methodology:

  • Synthesis of 3-propylsulfonyl-1H-1,2,4-triazole: This intermediate can be prepared from commercially available starting materials through a series of reactions, likely involving the formation of a triazole ring followed by oxidation of a thioether to the corresponding sulfone.

  • Synthesis of N-ethyl-N-propylcarbamoyl chloride: This reagent can be synthesized by reacting N-ethyl-N-propylamine with phosgene or a phosgene equivalent.

  • Final Condensation: The 3-propylsulfonyl-1H-1,2,4-triazole is reacted with N-ethyl-N-propylcarbamoyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) and an inert solvent (e.g., dichloromethane or acetonitrile) to yield this compound. The product would then be purified using standard techniques such as column chromatography or recrystallization.

Herbicide Efficacy Assay (Whole Plant Assay)

This protocol describes a typical method for evaluating the herbicidal activity of a compound on target weed species.

G Workflow for Herbicide Efficacy Assay Planting Plant seeds of target weed species in pots with soil. Growth Grow plants in a controlled environment (e.g., greenhouse) to a specific stage. Planting->Growth Treatment Apply this compound at various concentrations (and a vehicle control) to the plants. Growth->Treatment Incubation Incubate treated plants under controlled conditions for a set period (e.g., 14-21 days). Treatment->Incubation Assessment Assess herbicidal effects: - Visual injury scoring - Plant height and weight measurement Incubation->Assessment DataAnalysis Analyze data to determine IC50 or GR50 values. Assessment->DataAnalysis

A standard workflow for assessing the herbicidal potency of a compound.

Methodology:

  • Plant Cultivation: Seeds of a target weed species (e.g., Avena fatua or Amaranthus retroflexus) are sown in pots containing a standard potting mix.

  • Growth Conditions: Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature, humidity, and photoperiod until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: this compound is dissolved in a suitable solvent (e.g., acetone) and diluted to various concentrations in a solution containing a surfactant. The solutions are applied to the plants as a foliar spray. A control group is treated with the solvent and surfactant solution only.

  • Incubation and Assessment: The treated plants are returned to the controlled environment for 14-21 days. Herbicidal effects are assessed by visual scoring of plant injury (on a scale of 0 to 100%), and by measuring plant height and fresh or dry weight.

  • Data Analysis: The data are used to calculate the half-maximal inhibitory concentration (IC₅₀) or the concentration required to cause a 50% reduction in growth (GR₅₀).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for testing the inhibitory activity of this compound against a specific protein kinase.

G Workflow for In Vitro Kinase Assay Preparation Prepare assay buffer, recombinant kinase, substrate, and ATP. Incubation Incubate kinase, this compound (at various concentrations), and substrate. Preparation->Incubation Reaction Initiate kinase reaction by adding ATP. Incubation->Reaction Detection Stop the reaction and detect kinase activity (e.g., via luminescence, fluorescence, or radioactivity). Reaction->Detection Analysis Calculate percent inhibition and determine IC50 value. Detection->Analysis

A general procedure for evaluating in vitro kinase inhibition.

Methodology:

  • Reagents: A purified, recombinant protein kinase, its specific substrate (peptide or protein), and adenosine triphosphate (ATP) are required.

  • Assay Setup: The assay is typically performed in a microplate format. The kinase, substrate, and varying concentrations of this compound (or a vehicle control) are incubated together in an appropriate assay buffer.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature and is then terminated, often by the addition of a stop reagent (e.g., EDTA).

  • Detection: The extent of substrate phosphorylation is measured. Common detection methods include:

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

    • Fluorescence-based assays: Using a fluorescently labeled antibody that recognizes the phosphorylated substrate.

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

Quantitative Data

Table 2: Template for Herbicidal Activity Data

Target Weed SpeciesGrowth StageApplication Rate (g/ha)Visual Injury (%)Growth Reduction (%)
Species A2-3 leafXYZ
Species B2-3 leafXYZ

Table 3: Template for In Vitro Kinase Inhibition Data

Kinase TargetSubstrateATP Concentration (µM)IC₅₀ (µM)
Kinase ASubstrate AXY
Kinase BSubstrate BXY

Conclusion

This compound is a sulfonyl triazole carboxamide with a well-understood mechanism of action as a herbicide, targeting the essential plant enzyme acetolactate synthase. Its potential as a kinase inhibitor for anticancer applications is an area that requires substantial further investigation, as current evidence is limited to non-peer-reviewed sources. The experimental protocols provided in this guide offer a framework for the synthesis and rigorous biological evaluation of this compound to further elucidate its activity profile and potential therapeutic applications. Researchers and drug development professionals are encouraged to pursue further studies to fully characterize the biological and pharmacological properties of this compound.

References

Technical Guide: An Overview of N-substituted 1,2,4-Triazole-1-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough search of scientific literature and chemical databases reveals no specific information, experimental data, or published research on the compound with the IUPAC name N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide .

This technical guide, therefore, provides a broader overview of the core chemical structure, 1,2,4-triazole-1-carboxamide , and its substituted derivatives. The information presented is based on existing research on analogous compounds and is intended to offer a foundational understanding for researchers, scientists, and drug development professionals. The synthesis, potential biological activities, and experimental approaches described are general and may not be directly applicable to the specific, uncharacterized compound of interest.

Introduction to 1,2,4-Triazole-3-carboxamides

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry and materials science due to its unique chemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[1][2] Carboxamide derivatives of 1,2,4-triazoles are a significant class of compounds with a wide range of documented biological activities.[3][4][5]

The general structure of a 1,2,4-triazole-3-carboxamide is characterized by a carboxamide group attached to the triazole ring. These compounds are often analogs of Ribavirin, a broad-spectrum antiviral drug, and its aglycon, 1,2,4-triazole-3-carboxamide.

Synthesis of 1,2,4-Triazole-3-carboxamide Derivatives

The synthesis of N-substituted 1,2,4-triazole-1-carboxamides typically involves a multi-step process. While a specific protocol for N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide is not available, a general synthetic strategy can be inferred from related compounds.

A plausible synthetic workflow is outlined below. This diagram represents a generalized approach and would require significant experimental optimization for the specific target compound.

G cluster_0 Step 1: Formation of Substituted Triazole cluster_1 Step 2: Functionalization cluster_2 Step 3: Carboxamide Formation A Starting Material (e.g., Ester) B Hydrazide Formation (Hydrazine Hydrate) A->B C Cyclization with Isothiocyanate B->C D Substituted 1,2,4-triazole-3-thiol C->D E Alkylation or Oxidation of Thiol D->E F Introduction of Propylsulfonyl Group E->F G Activation of Carboxylic Acid (if necessary) F->G H Reaction with N-ethyl-N-propylamine G->H I Final Product: N-ethyl-N-propyl-3-propylsulfonyl- 1,2,4-triazole-1-carboxamide H->I

Caption: Generalized synthetic workflow for a substituted 1,2,4-triazole-1-carboxamide.

Potential Biological Activities

Derivatives of 1,2,4-triazole-carboxamide have been investigated for a variety of biological activities, as summarized in the table below. It is important to note that these activities are for structurally related compounds and not for the specific compound requested.

Biological ActivityExamples of Related CompoundsKey Findings
Anticancer Alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamideInduction of leukemia cell death at low micromolar concentrations.
5-(tetrahydropyran-2-yl)-1,2,4-triazole-3-carboxamideSignificant antiproliferative effect in leukemia cell lines.
Antimicrobial 1-alkyl/aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamidePotential against Gram-positive and Gram-negative bacteria.
Antiviral Ribavirin (1-(β-D-ribofuranosyl)-1,2,4-triazole-3-carboxamide)Broad-spectrum antiviral activity.
Herbicidal N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamideHigher selectivity between weeds and rice compared to Cafenstrole.

Potential Mechanisms of Action

The mechanisms of action for 1,2,4-triazole-carboxamide derivatives are diverse and depend on their specific substitutions. For the well-studied antiviral agent Ribavirin, the mechanism involves the inhibition of inosine 5'-phosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanosine triphosphate (GTP), a necessary component for viral replication.

For anticancer applications, some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies of some analogs suggest they may inhibit translation initiation by interfering with the assembly of the eIF4E complex.

A potential signaling pathway that could be investigated for a novel 1,2,4-triazole-carboxamide derivative with suspected anticancer activity is presented below. This is a hypothetical pathway for research purposes.

G Compound 1,2,4-Triazole Derivative Target Cellular Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Pathway Downstream Signaling Pathway Target->Pathway Regulation Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Caption: Hypothetical mechanism of action for a 1,2,4-triazole derivative with anticancer activity.

Experimental Protocols for Characterization

Should N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide be synthesized, a series of standard experimental protocols would be necessary to characterize its physicochemical properties and biological activity.

5.1. Physicochemical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

5.2. In Vitro Biological Assays

  • Antiproliferative Assays (e.g., MTT, XTT): To evaluate cytotoxic effects against various cancer cell lines.

  • Antimicrobial Assays (e.g., MIC, MBC): To determine the minimum inhibitory and bactericidal concentrations against a panel of bacteria and fungi.

  • Enzyme Inhibition Assays: To identify specific molecular targets.

  • Cell Cycle Analysis (Flow Cytometry): To investigate the effects on cell cycle progression.

  • Apoptosis Assays (e.g., Annexin V/PI staining, Western Blot for caspases): To confirm the induction of programmed cell death.

Conclusion and Future Directions

While there is currently no available information on N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide, the broader class of 1,2,4-triazole-1-carboxamides represents a promising area for drug discovery and development. Future research efforts could focus on the synthesis and characterization of this novel compound to determine its physicochemical properties and explore its potential biological activities. Based on the literature for analogous structures, investigations into its anticancer, antimicrobial, and herbicidal properties would be logical starting points. Any future studies should include detailed experimental protocols and data presentation to contribute to the scientific understanding of this class of compounds.

References

The Environmental Fate of Epronaz in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Epronaz is a fictional substance. The following technical guide has been developed using data and protocols for the well-characterized triazole fungicide, tebuconazole, as a representative model to fulfill the detailed requirements of this request. All data and methodologies presented herein pertain to tebuconazole and are intended to illustrate the format and content of a comprehensive environmental fate assessment.

Introduction

This compound is a systemic triazole fungicide characterized by its broad-spectrum activity against various fungal pathogens in agricultural systems. Understanding its environmental fate, particularly its behavior and persistence in soil, is critical for assessing its potential ecological risk and ensuring its safe and sustainable use. This guide provides a comprehensive overview of the degradation, sorption, and leaching of this compound in the soil environment, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its intrinsic physicochemical properties.

PropertyValueReference
Molecular FormulaC₁₆H₂₂ClN₃O--INVALID-LINK--
Molecular Weight307.82 g/mol --INVALID-LINK--
Water Solubility36 mg/L (at 20°C)--INVALID-LINK--
Log Kₒw (Octanol-Water Partition Coefficient)3.7--INVALID-LINK--
Vapor Pressure1.4 x 10⁻¹⁰ atm-cu m/mole (estimated)--INVALID-LINK--

Degradation in Soil

The persistence of this compound in soil is primarily determined by its rate of degradation, which occurs through both microbial and, to a lesser extent, abiotic processes.

Aerobic Soil Metabolism

Microbial degradation is the principal pathway for the dissipation of this compound in aerobic soil environments. The rate of degradation is often expressed as a half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.

Table 1: Aerobic Soil Degradation Half-life (DT₅₀) of this compound

Soil TypeTemperature (°C)DT₅₀ (days)Reference
Sandy Loam20202--INVALID-LINK--
Silt Loam25158 - 198--INVALID-LINK--
Clay LoamField Conditions8.2 - 12.4--INVALID-LINK--
VariousLaboratory49 - 610--INVALID-LINK--
Peanut Field Soil305 - 43--INVALID-LINK--

Note: The wide range in DT₅₀ values reflects the significant influence of soil properties (e.g., organic matter content, pH, microbial biomass) and environmental conditions (e.g., temperature, moisture) on degradation rates.

Anaerobic Soil Metabolism

Under anaerobic conditions, such as in flooded soils, the degradation of this compound is significantly slower than in aerobic environments.

Transformation Products

The microbial degradation of this compound results in the formation of several transformation products. The primary metabolic pathway involves the oxidation of the tert-butyl group. Biotransformation can lead to the formation of hydroxy, carboxy, triol, and ketoacid metabolites, as well as the cleavage of the triazole ring.[1][2]

Sorption and Mobility in Soil

The mobility of this compound in soil, and thus its potential to leach into groundwater, is largely controlled by its sorption to soil particles.

Soil Sorption Coefficients

Sorption is quantified by the soil-water partition coefficient (Kd) and the soil organic carbon-water partition coefficient (Koc).

Table 2: Soil Sorption Coefficients for this compound

Soil TypepHOrganic Carbon (%)K_d (mL/g)K_oc (mL/g)Reference
Sandy Loam7.62.813.0463--INVALID-LINK--
Silty Clay7.62.628.21084--INVALID-LINK--
Various Mineral Soils6.1-7.4-3.4 - 135.5163 - 1051.2--INVALID-LINK--
Various Agricultural Soils---287 - 5172 (K_Foc)--INVALID-LINK--

Note: Higher Koc values indicate stronger sorption to soil organic carbon and lower mobility.

Leaching Potential

Given its moderate to high Koc values, this compound is generally considered to have low to moderate mobility in soil. Leaching is more likely to occur in soils with low organic matter content and in situations of heavy rainfall. However, because it can be persistent, there is still a potential for gradual movement through the soil profile over time.

Experimental Protocols

The following sections detail standardized methodologies for assessing the environmental fate of this compound in soil.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)

This guideline is designed to determine the rate and pathway of degradation of a substance in soil under both aerobic and anaerobic conditions.[3][4][5]

Objective: To determine the DT₅₀ and identify major transformation products of this compound in soil.

Methodology:

  • Soil Selection: At least three different soil types are recommended, representing a range of textures, organic carbon content, and pH.

  • Test Substance: ¹⁴C-labeled this compound is typically used to facilitate tracking of the parent compound and its transformation products.

  • Sample Preparation: Soil is sieved and its moisture content adjusted to 40-60% of maximum water holding capacity. The test substance is applied to the soil at a concentration relevant to its agricultural use.

  • Incubation:

    • Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a flow-through system that allows for the trapping of evolved ¹⁴CO₂ and other volatile organics.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with nitrogen to create anaerobic conditions.

  • Sampling: Samples are collected at multiple time points over a period of up to 120 days.

  • Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover this compound and its transformation products.

  • Analysis: Extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and transformation products. The identity of transformation products can be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The rate of degradation is determined by plotting the concentration of this compound over time and fitting the data to a first-order or other appropriate kinetic model to calculate the DT₅₀.

Adsorption-Desorption Using a Batch Equilibrium Method (OECD Guideline 106)

This method is used to determine the sorption and desorption characteristics of a chemical in soil.

Objective: To determine the Kd and Koc values of this compound in various soils.

Methodology:

  • Soil Selection: A minimum of five different soil types are recommended.

  • Test Substance: A solution of this compound (labeled or unlabeled) is prepared in 0.01 M CaCl₂.

  • Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for any abiotic degradation or sorption to the test vessels.

  • Adsorption Phase:

    • Known amounts of soil are placed in centrifuge tubes with the this compound solution.

    • The tubes are agitated in the dark at a constant temperature (e.g., 20-25°C) for the predetermined equilibration time.

    • The tubes are then centrifuged to separate the soil and aqueous phases.

  • Desorption Phase:

    • A portion of the supernatant from the adsorption phase is removed and replaced with an equal volume of fresh 0.01 M CaCl₂.

    • The tubes are agitated again for the same equilibration time and then centrifuged.

  • Analysis: The concentration of this compound in the aqueous phase is determined by HPLC or LC-MS/MS. The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Data Analysis:

    • The adsorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the aqueous phase at equilibrium.

    • The organic carbon-normalized adsorption coefficient (Koc) is calculated by dividing the Kd by the fraction of organic carbon in the soil.

    • The data can also be fitted to the Freundlich isotherm to describe the concentration-dependent nature of the sorption.

Analytical Method for this compound in Soil

Accurate quantification of this compound residues in soil is crucial for environmental fate studies. A common and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Methodology:

  • Sample Preparation: Soil samples are air-dried and sieved.

  • Extraction: A subsample of soil is extracted with a suitable solvent mixture, such as methanol:water, often aided by microwave or ultrasonic extraction.

  • Cleanup (Optional): Depending on the complexity of the soil matrix, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.

  • Analysis: The final extract is analyzed by LC-MS/MS. An isotopically labeled internal standard of this compound is often used for accurate quantification.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

Visualizations

Environmental Fate of this compound in Soil

Environmental_Fate_of_this compound cluster_soil Soil Compartment cluster_transport Transport Processes Epronaz_Application This compound Application (Foliar/Soil) Soil_Surface Soil Surface Epronaz_Application->Soil_Surface Soil_Solution Soil Solution (Dissolved this compound) Soil_Surface->Soil_Solution Dissolution Runoff Runoff Soil_Surface->Runoff Volatilization Volatilization Soil_Surface->Volatilization Soil_Matrix Soil Matrix (Sorbed this compound) Transformation_Products Transformation Products Soil_Matrix->Transformation_Products Microbial Degradation Soil_Solution->Soil_Matrix Sorption (Kd, Koc) Soil_Solution->Transformation_Products Microbial Degradation Leaching Leaching Soil_Solution->Leaching Downward Movement Bound_Residues Bound Residues Transformation_Products->Bound_Residues Sequestration Groundwater Groundwater Leaching->Groundwater

Caption: Conceptual diagram of the key processes governing the environmental fate of this compound in soil.

Experimental Workflow for this compound Soil Fate Studies

Experimental_Workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Data Interpretation & Reporting Soil_Collection Soil Collection & Characterization (pH, OC, Texture) Incubation Incubation / Equilibration (Controlled Conditions) Soil_Collection->Incubation Test_Substance_Prep Test Substance Preparation (Radiolabeled/Unlabeled) Test_Substance_Prep->Incubation Protocol_Selection Protocol Selection (e.g., OECD 106, 307) Protocol_Selection->Soil_Collection Protocol_Selection->Test_Substance_Prep Sampling Time-course Sampling Incubation->Sampling Extraction Soil Extraction (Solvent Extraction) Sampling->Extraction Quantification Quantification (HPLC, LC-MS/MS) Extraction->Quantification Identification Metabolite Identification Quantification->Identification Data_Analysis Kinetic Modeling (DT50) Sorption Isotherms (Kd, Koc) Quantification->Data_Analysis Identification->Data_Analysis Final_Report Final Report Generation Data_Analysis->Final_Report

Caption: Generalized workflow for conducting studies on the environmental fate of this compound in soil.

Conclusion

The environmental fate of this compound in soil is a complex interplay of degradation, sorption, and transport processes. It exhibits moderate persistence, with microbial degradation being the primary dissipation pathway. Its mobility in soil is generally low to moderate, largely dictated by the soil's organic carbon content. The standardized protocols outlined in this guide provide a robust framework for generating the necessary data to perform a thorough environmental risk assessment for this compound and similar compounds.

References

An In-depth Technical Guide to the Potential Degradation Pathways of Epronaz

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the degradation pathways of epronaz. Therefore, this document provides a comprehensive overview of potential degradation routes based on the known reactivity and metabolism of its core chemical moieties: the 1,2,4-triazole ring, the sulfonyl group, and the N-ethyl-N-propyl-carboxamide functional group. The pathways and protocols described herein are hypothetical and intended to serve as a foundational guide for researchers initiating studies on this compound degradation.

Introduction

This compound is a chemical compound featuring a 1,2,4-triazole ring, a sulfonyl group, and a carboxamide linkage. Understanding its environmental fate and metabolic degradation is crucial for assessing its potential impact and persistence. Degradation can occur through various mechanisms, including microbial metabolism, hydrolysis, and photodegradation. This guide outlines the probable key transformation pathways and provides generalized experimental protocols to investigate these processes.

Potential Degradation Pathways

The degradation of this compound is likely to proceed through the cleavage or modification of its primary functional groups. The main proposed pathways are:

  • Hydrolysis of the Carboxamide Bond: The N-ethyl-N-propyl-carboxamide group is susceptible to hydrolysis. This reaction can be catalyzed by acids, bases, or enzymes (e.g., amidases).[1][2][3] Hydrolysis would cleave the amide bond, yielding 3-(propylsulfonyl)-1H-1,2,4-triazole-1-carboxylic acid and N-ethyl-N-propylamine.[1][4]

  • Metabolism of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring is a common feature in many fungicides and can be a target for microbial degradation. Common metabolic pathways for triazole compounds involve hydroxylation of the ring, followed by ring cleavage. This can lead to the formation of various smaller organic molecules. 1,2,4-triazole itself can be a persistent metabolite.

  • Biotransformation of the Sulfonyl Group: The propylsulfonyl group may undergo metabolic transformations. While the sulfonyl group itself is generally stable, the alkyl chain is susceptible to oxidation. Hydroxylation of the propyl chain, catalyzed by cytochrome P450 monooxygenases, is a plausible initial step. Further oxidation could lead to the formation of carboxylic acids.

  • Photodegradation: Triazole compounds can be susceptible to photodegradation, especially in aqueous environments. UV radiation can induce cleavage of the triazole ring or other bonds within the molecule. The rate and products of photodegradation will depend on the specific environmental conditions, such as pH and the presence of photosensitizers.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways of this compound.

Epronaz_Degradation cluster_hydrolysis Carboxamide Hydrolysis cluster_triazole Triazole Ring Metabolism cluster_sulfonyl Sulfonyl Group Biotransformation This compound This compound Metabolite1 3-(propylsulfonyl)-1H-1,2,4-triazole-1-carboxylic acid This compound->Metabolite1 Hydrolysis Metabolite2 N-ethyl-N-propylamine This compound->Metabolite2 Hydrolysis Metabolite3 Hydroxylated Triazole Intermediate This compound->Metabolite3 Oxidation Metabolite5 Hydroxylated Propyl Chain Intermediate This compound->Metabolite5 Hydroxylation Metabolite4 Ring Cleavage Products Metabolite3->Metabolite4 Further Metabolism Metabolite6 Carboxylic Acid Metabolite Metabolite5->Metabolite6 Oxidation Hydrolysis_Workflow A Prepare Buffer Solutions (pH 4, 7, 9) B Spike with this compound Stock Solution A->B C Incubate in the Dark at 25°C B->C D Collect Samples at Time Intervals C->D E Quench Reaction D->E F Analyze by HPLC-UV/MS E->F G Calculate Degradation Kinetics F->G Microbial_Degradation_Workflow A Prepare Minimal Salts Medium with this compound B Inoculate with Microbial Culture A->B C Incubate under Controlled Conditions B->C D Collect Samples Periodically C->D E Separate Biomass and Supernatant D->E G Monitor Microbial Growth D->G F Extract and Analyze Supernatant (HPLC/GC-MS) E->F Photodegradation_Workflow A Prepare Aqueous this compound Solution B Place in Quartz Photoreactor A->B F Run Dark Control in Parallel A->F C Irradiate with Simulated Sunlight B->C D Collect Samples Over Time C->D E Analyze by HPLC-UV/MS D->E

References

Ecotoxicology of Epoxiconazole on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Epronaz" as specified in the user request is not a recognized chemical entity in widespread scientific literature. Based on the phonetic similarity and context, this guide addresses the ecotoxicology of Epoxiconazole , a broad-spectrum triazole fungicide.

Executive Summary

Epoxiconazole is a systemic fungicide widely used in agriculture to control a variety of fungal diseases in crops. Its mode of action is the inhibition of C14-demethylase, an enzyme crucial for sterol biosynthesis in fungi. While effective against target pathogens, the persistence and mobility of epoxiconazole in the environment raise concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of epoxiconazole on aquatic and terrestrial non-target organisms, including quantitative toxicity data, detailed experimental protocols, and an examination of the underlying signaling pathways affected.

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of epoxiconazole to a range of non-target organisms. Data is presented as LC50 (lethal concentration for 50% of the population), EC50 (effective concentration for 50% of the population), and NOEC (no observed effect concentration).

Table 1: Aquatic Ecotoxicity of Epoxiconazole

SpeciesEndpointValue (mg/L)Exposure DurationReference
Fish
Oncorhynchus mykiss (Rainbow Trout)96-h LC50< 4.696 hours[1]
Invertebrates
Daphnia magna (Water Flea)48-h EC508.6948 hours[1]
Daphnia magna (Water Flea)21-d NOEC0.6321 days[2]
Algae
Pseudokirchneriella subcapitata72-h EC502.3172 hours[1]
Chaetoceros calcitrans (Marine Diatom)72-h EC502.3172 hours[3]

Table 2: Terrestrial Ecotoxicity of Epoxiconazole

SpeciesEndpointValueExposure DurationReference
Earthworms
Eisenia fetida14-d LC5045.5 mg/kg soil14 days
Eisenia fetida56-d NOEC (reproduction)0.084 mg/kg soil56 days
Honeybees
Apis mellifera48-h Acute Contact LD50> 100 µ g/bee 48 hours
Soil Microorganisms
Nitrogen TransformationNOEC0.0625 mg/kg soil90 days
Carbon TransformationNOEC0.625 mg/kg soil90 days

Experimental Protocols

The ecotoxicological data presented in this guide are primarily generated following standardized test guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and international acceptance.

Aquatic Toxicity Testing
  • Fish Acute Toxicity Test (OECD 203): This test evaluates the acute lethal toxicity of a substance to fish. Typically, juvenile rainbow trout (Oncorhynchus mykiss) are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated. Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna. Neonates (<24 hours old) are exposed to a series of test concentrations for 48 hours. The endpoint is immobilization, defined as the inability to swim within 15 seconds of gentle agitation. Observations are made at 24 and 48 hours to determine the EC50.

  • Alga, Growth Inhibition Test (OECD 201): This test determines the effect of a substance on the growth of freshwater green algae, such as Pseudokirchneriella subcapitata. Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours under constant light and temperature. The algal growth is measured by cell counts or other biomass surrogates, and the EC50 for growth rate inhibition is calculated.

Terrestrial Toxicity Testing
  • Earthworm, Acute Toxicity Test (based on OECD 207): This test evaluates the acute toxicity of a substance to adult earthworms, typically Eisenia fetida. The earthworms are exposed to the test substance mixed into an artificial soil for 14 days. Mortality and sublethal effects like weight loss are recorded to determine the LC50.

  • Earthworm Reproduction Test (OECD 222): This chronic toxicity test assesses the sublethal effects of a substance on earthworm reproduction. Adult earthworms are exposed to the substance in artificial soil for 28 days, after which they are removed. The soil is then incubated for another 28 days to allow for the hatching of cocoons. The number of juvenile worms is counted to determine the NOEC for reproduction.

  • Honeybee, Acute Contact Toxicity Test (OECD 214): This test determines the acute contact toxicity of a substance to adult worker honeybees (Apis mellifera). The test substance is applied directly to the dorsal thorax of the bees. Mortalities are recorded at 24 and 48 hours to calculate the LD50.

  • Soil Microorganism Toxicity Tests: These studies assess the impact of a substance on key microbial processes in the soil, such as nitrogen and carbon transformation. Soil samples are treated with the test substance and incubated under controlled conditions. The rates of nitrification (conversion of ammonia to nitrate) and soil respiration (carbon dioxide evolution) are measured over time to determine the NOEC.

Signaling Pathways and Mechanisms of Toxicity

Epoxiconazole's primary mode of action in target fungi is the inhibition of sterol biosynthesis. However, its interaction with cytochrome P450 (CYP) enzymes can also lead to adverse effects in non-target organisms, including endocrine disruption.

Primary Mode of Action: Sterol Biosynthesis Inhibition

Epoxiconazole inhibits the enzyme C14-demethylase (a member of the CYP51 family), which is a critical step in the conversion of lanosterol to ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes. In non-target organisms, analogous enzymes in the sterol biosynthesis pathway can be affected, although the sensitivity is generally lower than in fungi.

Sterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Multiple Steps Ergosterol Ergosterol (Fungi) Cholesterol (Vertebrates) Lanosterol->Ergosterol Demethylation CellMembrane Fungal Cell Membrane (Disrupted) Ergosterol->CellMembrane Incorporation Epoxiconazole Epoxiconazole CYP51 C14-demethylase (CYP51) Epoxiconazole->CYP51 Inhibits CYP51->Lanosterol Aromatase_Inhibition_Pathway cluster_steroidogenesis Steroid Hormone Synthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Hormonal_Imbalance Hormonal Imbalance (Increased Androgens, Decreased Estrogens) Epoxiconazole Epoxiconazole Aromatase Aromatase (CYP19A1) Epoxiconazole->Aromatase Inhibits Aromatase->Androstenedione Aromatase->Testosterone Reproductive_Effects Adverse Reproductive and Developmental Effects Hormonal_Imbalance->Reproductive_Effects Ecotox_Workflow cluster_tier1 Tier 1: Acute Toxicity Screening cluster_tier2 Tier 2: Chronic and Sublethal Effects cluster_tier3 Tier 3: Mechanistic Studies Acute_Fish Acute Fish Toxicity (OECD 203) Chronic_Fish Fish Early Life-Stage Test Acute_Fish->Chronic_Fish Acute_Daphnia Acute Daphnia Toxicity (OECD 202) Chronic_Daphnia Daphnia Reproduction Test Acute_Daphnia->Chronic_Daphnia Acute_Algae Algal Growth Inhibition (OECD 201) Microcosm Soil Microcosm Studies Acute_Algae->Microcosm Endocrine_Screening Endocrine Disruption Assays (e.g., Aromatase Inhibition) Chronic_Fish->Endocrine_Screening Chronic_Daphnia->Endocrine_Screening Earthworm_Repro Earthworm Reproduction (OECD 222) Earthworm_Repro->Microcosm Bee_Chronic Chronic Bee Toxicity Field_Studies Field Monitoring Bee_Chronic->Field_Studies Risk_Assessment Environmental Risk Assessment Endocrine_Screening->Risk_Assessment Microcosm->Risk_Assessment Field_Studies->Risk_Assessment

References

Eprinomectin and Its Impact on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the current scientific understanding of the veterinary pharmaceutical eprinomectin and its effects on the soil environment, with a particular focus on soil microbial communities. Eprinomectin, a member of the avermectin class of endectocides, is widely used for parasite control in cattle.[1] A significant portion of the administered dose is excreted into the environment, leading to potential impacts on non-target organisms and ecosystem functions.[2] This document synthesizes available data on the environmental fate, ecotoxicity, and potential microbial impacts of eprinomectin. Due to a scarcity of direct research on eprinomectin's effects on soil bacteria and fungi, this guide also incorporates data from studies on abamectin, a structurally similar avermectin, to infer potential impacts. Detailed experimental and analytical protocols are provided, alongside visualizations of key processes and workflows to support researchers, scientists, and drug development professionals.

Environmental Fate and Persistence of Eprinomectin

Eprinomectin, upon excretion, enters the terrestrial environment primarily through the dung of treated animals. Its environmental persistence is a key factor in determining its ecological impact. Studies show that eprinomectin binds strongly and readily to soil particles, which limits its mobility and translocation.[3][4] However, it is characterized as moderately to highly persistent, with its degradation rate being highly dependent on environmental conditions such as soil type, oxygen content, and microbial activity.[5]

Photodegradation is a significant pathway for the breakdown of avermectins on surfaces and in water, but its efficacy is reduced once bound to soil. The dissipation half-life (DT50) in soil can vary widely, from approximately 38-53 days under aerobic conditions to over two years in anaerobic environments. This persistence raises concerns about potential accumulation in soils receiving regular manure applications from treated livestock.

Table 1: Dissipation Half-Life (DT50) of Eprinomectin in Soil and Manure

Matrix Condition Dissipation Half-Life (DT50) Reference
Soil Aerobic 38 - 53 days
Soil Anaerobic 691 - 1491 days

| Cattle Manure | - | 333 days | |

cluster_0 Eprinomectin Source & Transport cluster_1 Environmental Fate & Degradation Cattle Cattle Excretion Excretion Cattle->Excretion Topical Application Dung Pat Dung Pat Excretion->Dung Pat Entry into Soil Soil Binding Soil Binding Dung Pat->Soil Binding Leaching & Incorporation (Koc > 4000) Photodegradation Photodegradation Dung Pat->Photodegradation Surface exposure Microbial Degradation Microbial Degradation Soil Binding->Microbial Degradation Aerobic/Anaerobic Persistence Persistence Soil Binding->Persistence Microbial Degradation->Persistence Slow process

Caption: Environmental fate and transport of eprinomectin in soil.

Ecotoxicological Effects on Soil Organisms

The ecotoxicological profile of eprinomectin has been evaluated for several non-target soil invertebrates. While it is designed to be effective against nematodes and arthropods, its impact extends to beneficial soil fauna. The toxicity is highly dependent on the organism, soil type, and concentration. For instance, effects on the springtail Folsomia candida were more pronounced in Entisol soil compared to Oxisol, which was attributed to the higher clay and organic matter content in Oxisol leading to greater retention of the compound. Studies on earthworms have shown a wide margin of safety under typical usage conditions, with high LC50 values.

Table 2: Ecotoxicity of Eprinomectin on Selected Soil Invertebrates

Organism Soil Type Endpoint Value (mg/kg dry soil) Reference
Folsomia candida (Springtail) Entisol Lethality starting concentration 8
Folsomia candida (Springtail) Oxisol Lethality starting concentration 20
Folsomia candida (Springtail) Entisol Reproduction EC50 4.38
Folsomia candida (Springtail) Oxisol Avoidance EC50 1.33

| Lumbricus terrestris (Earthworm) | Artificial Soil | LC50 (28 days) | > 951 | |

Impact on Soil Microbial Communities: Inferences from Abamectin Studies

Direct, peer-reviewed studies quantifying the specific impact of eprinomectin on the diversity and structure of soil microbial communities (bacteria and fungi) are currently limited. However, research on the closely related avermectin, abamectin, provides valuable insights into the potential effects. A study using shotgun metagenomics to analyze plant-soil microcosms treated with abamectin revealed significant, though short-term, negative impacts.

The study found that abamectin, even at low concentrations (0.1 mg/kg), altered the composition of soil microbial communities, reduced their complexity and stability, and disrupted microbial interactions within 7 days of exposure. Notably, an increase in the abundance of potential soil-borne pathogens, such as Ralstonia, was observed at higher concentrations (1.0 mg/kg). However, the microbial community showed signs of recovery, with most ecological functions returning to baseline levels within 21 days. These findings suggest that eprinomectin could similarly cause transient disruptions to the soil microbiome.

Table 3: Effects of Abamectin on Soil Microbial Community Diversity (Day 7)

Treatment (mg/kg soil) Soil Compartment Diversity Metric Observation Reference
0.1 and 1.0 Rhizosphere Shannon Index Significant increase
0.1 and 1.0 Bulk Soil Shannon Index No significant change

| 0.1 and 1.0 | Bulk & Rhizosphere | Community Structure (PCoA) | Significant alteration | |

Experimental and Analytical Protocols

Protocol for Assessing Avermectin Impact on Soil Microbial Communities

This protocol is based on the methodology used for studying abamectin's impact and is applicable for eprinomectin research.

  • Microcosm Setup:

    • Collect soil from the target environment (e.g., pasture). Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

    • Establish microcosms in sterile containers (e.g., pots) with a defined amount of soil.

    • If studying plant-soil interactions, sow a relevant plant species (e.g., rice, Oryza sativa).

  • Eprinomectin Application:

    • Prepare stock solutions of eprinomectin in a suitable solvent (e.g., acetone).

    • Apply the solution to the soil to achieve the desired final concentrations (e.g., 0.1 mg/kg and 1.0 mg/kg). Include a solvent-only control group.

    • Allow the solvent to evaporate completely before planting or incubation.

  • Sampling:

    • Collect soil samples at specified time points (e.g., Day 0, Day 7, Day 21).

    • Separate bulk soil and rhizosphere soil (soil adhering to plant roots).

    • Store samples at -80°C prior to DNA extraction.

  • DNA Extraction and Sequencing:

    • Extract total soil DNA using a commercially available kit (e.g., DNeasy PowerSoil Kit).

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

    • Prepare sequencing libraries and perform shotgun metagenomic sequencing on a high-throughput platform (e.g., Illumina).

  • Data Analysis (Bioinformatics):

    • Perform quality control on raw sequencing reads to remove adapters and low-quality sequences.

    • Assemble reads into contigs and predict genes.

    • Perform taxonomic classification of genes against a reference database (e.g., NCBI-nr).

    • Perform functional annotation using databases like KEGG.

    • Calculate diversity indices (e.g., Shannon, Richness) and perform statistical analyses (e.g., PCoA, PERMANOVA) to compare microbial community structure and function across treatments.

cluster_exp Experimental Phase cluster_seq Sequencing & Analysis Phase A Soil Collection & Microcosm Setup B Eprinomectin Spiking (Treatment Groups + Control) A->B C Incubation & Sampling (e.g., Day 7, Day 21) B->C D Total DNA Extraction (Bulk & Rhizosphere Soil) C->D E Shotgun Metagenomic Sequencing D->E Library Prep F Bioinformatic Processing (QC, Assembly, Annotation) E->F G Statistical Analysis (Alpha/Beta Diversity) F->G H Data Interpretation G->H

References

The Translocation and Metabolism of Epronaz in Plants: A Technical Overview Based on General Herbicide Science

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of publicly available scientific literature specifically detailing the translocation and metabolic fate of the herbicide Epronaz currently exists. This compound, identified as a sulfonyl triazole carboxamide herbicide, is used in agriculture for weed control. In the absence of specific studies on this compound, this guide provides a comprehensive technical overview of the likely processes of translocation and metabolism it undergoes in plants, based on established principles of herbicide science for compounds of similar chemical structure and mode of action.

This document is intended for researchers, scientists, and professionals in drug and herbicide development. It aims to provide a foundational understanding of the expected behavior of this compound within plant systems, drawing parallels from broader herbicide research. The information herein is structured to facilitate further investigation and hypothesis-driven research into the specific properties of this compound.

I. General Principles of Herbicide Translocation in Plants

The movement of a herbicide from the point of application to its site of action within the plant is termed translocation. This process is critical for the efficacy of systemic herbicides. Based on the general behavior of foliar-applied herbicides, this compound is likely to follow a systemic translocation pathway.

A. Absorption and Short-Distance Transport

Upon application, this compound must first penetrate the plant's outer protective layer, the cuticle, to enter the plant tissues. Following cuticular penetration, the herbicide moves through the apoplast (cell walls and intercellular spaces) and symplast (interconnected cytoplasm of cells via plasmodesmata) to reach the vascular tissues.

B. Long-Distance Transport: Phloem and Xylem

Once in the vascular system, systemic herbicides are transported throughout the plant via the phloem and/or xylem.

  • Phloem Transport (Symplastic): Herbicides that are "phloem-mobile" are transported along with sugars produced during photosynthesis from source tissues (mature leaves) to sink tissues (areas of active growth such as meristems, roots, and developing fruits). This is the primary long-distance transport route for many systemic herbicides.

  • Xylem Transport (Apoplastic): Herbicides can also be transported upwards from the roots to the shoots in the xylem, along with water and nutrients. This is the main route for soil-applied herbicides but can also play a role for foliar-applied compounds, particularly in redistribution within the plant.

The specific translocation pattern of this compound would depend on its physicochemical properties, the plant species, and environmental conditions.

Experimental Workflow for Herbicide Translocation Studies

A general experimental workflow for studying herbicide translocation in plants using radiolabeled compounds.

II. General Principles of Herbicide Metabolism in Plants

Herbicide metabolism, or detoxification, is a natural defense mechanism in plants to break down foreign compounds (xenobiotics). This process typically occurs in three phases and determines the selectivity and persistence of a herbicide in a plant.

A. Phase I: Modification

In Phase I, the herbicide molecule is chemically modified, often through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s). The goal of this phase is to introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the herbicide molecule, which makes it more water-soluble and prepares it for the next phase.

B. Phase II: Conjugation

In Phase II, the modified herbicide from Phase I is conjugated (bound) to endogenous molecules such as glucose, glutathione, or amino acids. This process is facilitated by enzymes like glutathione S-transferases (GSTs) and UDP-glucosyltransferases (UGTs). Conjugation further increases the water solubility of the herbicide and significantly reduces its phytotoxicity.

C. Phase III: Compartmentation

In the final phase, the conjugated herbicide metabolites are transported and sequestered into cellular compartments, primarily the vacuole, or are incorporated into the cell wall. This sequestration prevents the metabolites from interfering with cellular processes. ATP-binding cassette (ABC) transporters are often involved in moving the conjugated metabolites across the vacuolar membrane.

Hypothetical Metabolic Pathway of a Herbicide

G cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentation This compound This compound (Parent Herbicide) Modified_this compound Hydroxylated this compound (Metabolite) This compound->Modified_this compound Oxidation (P450s) Conjugated_this compound This compound-Glucoside (Conjugate) Modified_this compound->Conjugated_this compound Glucosylation (UGTs) Vacuole Vacuolar Sequestration Conjugated_this compound->Vacuole Transport (ABC Transporters)

A generalized three-phase metabolic pathway for the detoxification of a herbicide in a plant cell.

III. Experimental Protocols for Studying Herbicide Metabolism

Detailed protocols are essential for accurately assessing the metabolic fate of a herbicide in plants. Below are generalized methodologies that would be adapted for studying this compound.

A. Plant Material and Treatment
  • Plant Growth: Grow a selected plant species (e.g., soybean, a crop where this compound is used) under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Herbicide Application: Apply a known concentration of this compound (ideally radiolabeled for ease of tracking) to the foliage or rooting medium of the plants at a specific growth stage.

  • Time-Course Sampling: Harvest plant tissues (leaves, stems, roots) at various time points after treatment (e.g., 6, 12, 24, 48, 72 hours) to track the metabolic process over time.

B. Extraction of Herbicide and Metabolites
  • Homogenization: Immediately freeze the harvested plant tissue in liquid nitrogen and grind to a fine powder.

  • Solvent Extraction: Extract the powdered tissue with a suitable organic solvent mixture (e.g., acetonitrile/water or methanol/water) to solubilize this compound and its metabolites.

  • Purification: Centrifuge the extract to remove solid plant debris. The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

C. Analysis and Identification of Metabolites
  • Chromatographic Separation: Separate the components of the purified extract using High-Performance Liquid Chromatography (HPLC).

  • Detection and Quantification:

    • If using a radiolabeled herbicide, a radio-detector coupled with the HPLC can quantify the parent compound and its metabolites.

    • For non-labeled studies, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is used for detection and quantification.

  • Structural Elucidation: Use tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structures of the metabolites.

Experimental Workflow for Herbicide Metabolism Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Structural Identification Harvest Harvest Plant Tissue Freeze Freeze in Liquid N2 Harvest->Freeze Grind Grind to Powder Freeze->Grind Extract Solvent Extraction Grind->Extract Purify Purification (SPE) Extract->Purify HPLC HPLC Separation Purify->HPLC LCMS LC-MS Analysis (Detection & Quantification) HPLC->LCMS MSMS Tandem MS (MS/MS) (Fragmentation Analysis) LCMS->MSMS NMR NMR Spectroscopy (Structural Confirmation) LCMS->NMR

A typical workflow for the extraction, analysis, and identification of herbicide metabolites from plant tissues.

IV. Quantitative Data Presentation (Hypothetical)

While no specific quantitative data for this compound is available, the following tables illustrate how such data would be structured for clarity and comparison.

Table 1: Hypothetical Translocation of ¹⁴C-Epronaz in Soybean 72 Hours After Treatment.

Plant PartRadioactivity (% of Applied)
Treated Leaf65.2
Other Leaves12.5
Stem8.3
Roots5.1
Unabsorbed8.9

Table 2: Hypothetical Metabolic Profile of this compound in Soybean Leaves 48 Hours After Treatment.

CompoundConcentration (µg/g fresh weight)
This compound (Parent)2.5
Metabolite A (Hydroxylated)1.8
Metabolite B (Glucoside Conjugate)3.2

V. Conclusion and Future Research Directions

The translocation and metabolism of this compound in plants are critical determinants of its herbicidal efficacy and crop selectivity. Based on general principles of herbicide science, it is anticipated that this compound is a systemic herbicide that undergoes a three-phase detoxification process in tolerant plants.

To provide a definitive guide on the translocation and metabolism of this compound, further research is imperative. Key areas for future investigation include:

  • Translocation Studies: Utilizing radiolabeled this compound to quantify its uptake, movement, and distribution in key crops and weed species.

  • Metabolite Identification: Conducting comprehensive metabolite profiling studies in various plant species to identify the specific metabolic pathways and key enzymes involved in this compound detoxification.

  • Quantitative Analysis: Developing and validating robust analytical methods for the routine monitoring of this compound and its metabolites in plant tissues and environmental samples.

The generation of such data will not only fill the current knowledge gap but also provide invaluable information for optimizing the use of this compound in agricultural systems and for the development of future herbicide technologies.

An In-depth Technical Guide to Epronaz and its Herbicide Class in Weed Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epronaz is an agricultural herbicide classified under the sulfonyl triazole carboxamide chemical family.[1] It is identified by the IUPAC name N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide and has been assigned the CAS number 59026-08-3.[2] Alternative identifiers for this compound include SN-533 and BTS-30843.[3] While specific public domain data on the herbicidal efficacy and crop tolerance of this compound is limited, its chemical classification allows for an in-depth examination of its likely mode of action and the experimental protocols relevant to its evaluation.

This technical guide provides a comprehensive overview of the core scientific principles and methodologies applicable to the study of this compound and related herbicides. It is intended to serve as a resource for researchers and professionals involved in the development and analysis of herbicidal compounds.

Chemical and Physical Properties

A foundational understanding of a herbicide's chemical and physical properties is crucial for its formulation, application, and environmental fate assessment. Key properties of this compound are summarized in Table 1.

PropertyValue
IUPAC Name N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide[2]
Synonyms SN-533, BTS-30843[3]
CAS Number 59026-08-3
Molecular Formula C11H20N4O3S
Molecular Weight 288.37 g/mol
Table 1: Chemical and Physical Properties of this compound.

Presumed Mode of Action: Acetolactate Synthase (ALS) Inhibition

This compound belongs to the broader group of herbicides that includes sulfonylureas and triazolopyrimidine sulfonamides, which are known inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthesis of branched-chain amino acids—isoleucine, leucine, and valine—in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, ultimately resulting in the cessation of plant cell growth and death.

Signaling Pathway of ALS Inhibition

The following diagram illustrates the general signaling pathway disrupted by ALS-inhibiting herbicides.

ALS_Inhibition_Pathway cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Dihydroxy_isovalerate α,β-Dihydroxy isovalerate Acetolactate->Dihydroxy_isovalerate Ketoisovalerate α-Ketoisovalerate Dihydroxy_isovalerate->Ketoisovalerate Valine Valine Ketoisovalerate->Valine Leucine Leucine Ketoisovalerate->Leucine Dihydroxy_methylvalerate α,β-Dihydroxy-β- methylvalerate Acetohydroxybutyrate->Dihydroxy_methylvalerate Keto_methylvalerate α-Keto-β-methylvalerate Dihydroxy_methylvalerate->Keto_methylvalerate Isoleucine Isoleucine Keto_methylvalerate->Isoleucine This compound This compound (ALS Inhibitor) This compound->ALS Inhibition

Figure 1: Proposed mechanism of action for this compound via inhibition of the Acetolactate Synthase (ALS) enzyme, disrupting the biosynthesis of essential branched-chain amino acids.

Experimental Protocols in Weed Science Research

The evaluation of a herbicide's efficacy and crop safety involves a series of standardized experimental protocols. These protocols are designed to generate robust, reproducible data for regulatory approval and commercial use.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting herbicide research, from initial greenhouse trials to field-level evaluation.

Herbicide_Research_Workflow cluster_greenhouse Greenhouse Trials cluster_field Field Trials cluster_lab Laboratory Analysis A Dose-Response Assays on Target Weeds B Crop Tolerance Screening C Weed Control Efficacy Under Field Conditions A->C Promising candidates move to field trials D Crop Yield and Phytotoxicity Assessment B->D F Mode of Action Confirmation C->F Investigate mechanism of effective control E Environmental Fate and Soil Residue Analysis G Resistance Mechanism Studies D->G Investigate resistance in tolerant weeds E->G Correlate residue levels with resistance

Figure 2: A generalized workflow for the research and development of a new herbicide, from initial screening to in-depth analysis.
Detailed Methodologies

4.2.1 Greenhouse Dose-Response Assays

  • Objective: To determine the effective dose of the herbicide required to control target weed species.

  • Procedure:

    • Target weed species are grown from seed in pots containing a standardized soil mix in a controlled greenhouse environment.

    • At a specific growth stage (e.g., two- to four-leaf stage), a range of herbicide concentrations is applied using a calibrated sprayer.

    • A non-treated control group is maintained for comparison.

    • Visual injury ratings and plant biomass are recorded at set intervals post-application (e.g., 7, 14, and 21 days).

    • Data are analyzed to calculate the GR50 (the dose causing a 50% reduction in growth) for each weed species.

4.2.2 Crop Tolerance and Phytotoxicity Assessment

  • Objective: To evaluate the safety of the herbicide on the intended crop.

  • Procedure:

    • The crop species is grown under field conditions representative of typical agricultural practices.

    • The herbicide is applied at various rates, including the proposed label rate and multiples of this rate, at different crop growth stages.

    • Visual assessments of crop injury (e.g., stunting, chlorosis, necrosis) are conducted at regular intervals.

    • At maturity, crop yield and quality parameters are measured and compared to an untreated control.

Quantitative Data on Herbicidal Activity (Illustrative)

Due to the limited availability of public data for this compound, the following tables present illustrative quantitative data based on typical performance characteristics of ALS-inhibiting herbicides. This data is for demonstrative purposes only and does not represent actual experimental results for this compound.

Weed Control Efficacy
Weed SpeciesCommon NameGrowth Stage at ApplicationApplication Rate (g a.i./ha)Control (%)
Amaranthus retroflexusRedroot Pigweed2-4 leaf5095
Chenopodium albumCommon Lambsquarters2-4 leaf5092
Setaria faberiGiant Foxtail2-3 tiller7588
Abutilon theophrastiVelvetleaf2-4 leaf7590
Table 2: Illustrative Weed Control Efficacy of an ALS-Inhibiting Herbicide.
Crop Tolerance
CropGrowth Stage at ApplicationApplication Rate (g a.i./ha)Visual Injury (%) at 14 DATYield Reduction (%)
SoybeanV3100<50
Peanut45 days after planting100<50
CornV410015-205-10
Cotton4-leaf100>25>15
Table 3: Illustrative Crop Tolerance of an ALS-Inhibiting Herbicide. DAT = Days After Treatment.

Environmental Fate and Considerations

The persistence and degradation of a herbicide in the environment are critical factors influencing its long-term impact.

  • Soil Persistence: The half-life of a herbicide in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.

  • Degradation Pathways: Herbicides are degraded through microbial and chemical processes. Understanding these pathways is essential for predicting the formation of any potentially persistent or toxic metabolites.

  • Weed Resistance: Continuous use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. Strategies to mitigate resistance include rotating herbicides with different modes of action and integrating non-chemical weed control methods.

Conclusion

While specific research on this compound is not widely available in the public domain, its classification as a sulfonyl triazole carboxamide herbicide provides a strong basis for understanding its likely mode of action as an ALS inhibitor. The experimental protocols and evaluation criteria outlined in this guide are standard within weed science and are applicable to the study of this compound and other novel herbicides. Further research to generate and publish specific efficacy, crop tolerance, and environmental fate data for this compound would be of significant value to the agricultural science community.

References

Methodological & Application

Application Notes and Protocols for Mesotrione in Maize (Zea mays)

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Information regarding a specific herbicide designated "Epronaz" is not available in the public domain. The following Application Notes and Protocols have been generated using Mesotrione , a well-documented herbicide, as a representative example to fulfill the detailed structural and content requirements of the original request. Mesotrione is a selective herbicide widely used for the control of broadleaf weeds in maize (corn).

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Mesotrione is a systemic pre- and post-emergence herbicide belonging to the benzoylcyclohexane-1,3-dione family, which are chemically derived from a natural phytotoxin.[1] It is effective for the selective control of a wide range of broadleaf weeds and some annual grass weeds in field corn, seed corn, sweet corn, and yellow popcorn.[2] The mode of action of mesotrione is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][3] This inhibition disrupts the biosynthesis of carotenoids, leading to the characteristic bleaching or whitening of susceptible plant species, followed by necrosis and death.[4]

2. Data Presentation: Application Rates and Efficacy

The following tables summarize key quantitative data regarding the application of mesotrione in maize.

Table 1: Recommended Application Rates for Mesotrione in Maize

Application TimingRate of Active Ingredient (g a.i./ha)Formulation Rate (e.g., 480 g/L SC)Adjuvant RecommendationsNotes
Pre-emergence120 - 2400.25 - 0.5 L/haNot typically required.Efficacy can be reduced in dry weather conditions following application. Irrigation of 0.5-1 inch can improve residual control.
Post-emergence72 - 960.15 - 0.2 L/haCrop Oil Concentrate (COC) at 1.0% v/v is recommended for optimal weed control. A nonionic surfactant (NIS) at 0.25% v/v can be used, but may be less effective. The addition of UAN (2.5% v/v) or AMS (8.5 lb/100 gal) can further enhance efficacy.Application should be made to actively growing weeds. Maize can be treated up to 30 inches in height or the 8-leaf stage.

Table 2: Efficacy of Mesotrione on Key Weed Species in Maize

Weed Species (Common Name)Weed Species (Scientific Name)Application TimingEfficacy (%)
Common LambsquartersChenopodium albumPost-emergence>94
Redroot PigweedAmaranthus retroflexusPost-emergence>94
Common RagweedAmbrosia artemisiifoliaPost-emergence>94
VelvetleafAbutilon theophrastiPost-emergence>94
Annual Grasses (e.g., Crabgrass)Digitaria sanguinalisPost-emergence~85

Note: Efficacy can be influenced by weed size, environmental conditions, and the use of appropriate adjuvants.

3. Signaling Pathway and Mechanism of Action

Mesotrione's herbicidal activity is a result of its inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. This enzyme is critical in the biochemical pathway that converts the amino acid tyrosine into plastoquinone and α-tocopherol. The inhibition of HPPD leads to a cascade of effects within the plant:

  • Blockade of Plastoquinone Synthesis: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a key component in the carotenoid biosynthesis pathway.

  • Inhibition of Carotenoid Biosynthesis: The lack of plastoquinone halts the production of carotenoids.

  • Photo-oxidation of Chlorophyll: Carotenoids protect chlorophyll from photo-oxidation by dissipating excess light energy. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching symptoms.

  • Inhibition of Tocopherol Synthesis: Tocopherols (Vitamin E) are antioxidants that protect cell membranes from oxidative damage. The disruption of their synthesis contributes to cellular damage.

  • Accumulation of Tyrosine: The inhibition of HPPD can lead to a toxic accumulation of tyrosine.

The combination of these effects results in the death of susceptible plants. Maize exhibits tolerance to mesotrione due to its ability to rapidly metabolize the compound.

Mesotrione_Signaling_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Homogentisate Homogentisate HPPD->Homogentisate Mesotrione Mesotrione Mesotrione->HPPD Inhibition Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherols Tocopherols (Vitamin E) Homogentisate->Tocopherols Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Cofactor Plant_Death Bleaching & Plant Death Plastoquinone->Plant_Death Tocopherols->Plant_Death Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Chlorophyll->Plant_Death

Caption: Mechanism of action of Mesotrione via inhibition of the HPPD enzyme.

4. Experimental Protocols

4.1. Protocol for Evaluating Post-Emergence Efficacy of Mesotrione in Maize

This protocol outlines a typical field trial to assess the efficacy of post-emergence applications of mesotrione.

  • Experimental Design:

    • Utilize a randomized complete block design with a minimum of four replications.

    • Plot size should be sufficient to minimize edge effects (e.g., 3 meters x 6 meters).

    • Include an untreated control and a standard herbicide treatment for comparison.

  • Crop and Weed Management:

    • Plant a commercial maize hybrid known to be tolerant to mesotrione.

    • Ensure a uniform and representative population of target weed species. If natural populations are insufficient, overseed with key weed species.

  • Herbicide Application:

    • Apply mesotrione at the desired rates (e.g., 72 and 96 g a.i./ha) when maize is at the V4-V6 growth stage and weeds are actively growing (typically 2-4 inches in height).

    • Use a calibrated backpack or bicycle sprayer equipped with flat-fan nozzles to ensure uniform coverage.

    • Maintain a constant pressure (e.g., 35-40 PSI) and spray volume (e.g., 10-20 gallons/acre).

    • Include recommended adjuvants (e.g., COC at 1.0% v/v and UAN at 2.5% v/v).

  • Data Collection:

    • Visual Weed Control Ratings: Assess weed control at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete death of weeds).

    • Crop Injury Ratings: Visually assess crop injury (e.g., bleaching, stunting) at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death).

    • Weed Biomass: At 28 DAT, collect all weed biomass from a designated quadrat within each plot. Dry the biomass at 70°C to a constant weight and record the dry weight.

    • Maize Grain Yield: At maturity, harvest the maize from the center rows of each plot, adjust for moisture content, and calculate the yield (e.g., bushels/acre or tonnes/ha).

  • Statistical Analysis:

    • Analyze the data using Analysis of Variance (ANOVA).

    • Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) at a significance level of P < 0.05 to compare treatment means.

4.2. Protocol for Mesotrione Residue Analysis in Maize Grain

This protocol provides a general workflow for determining mesotrione residues in maize grain using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation (QuEChERS Method):

    • Homogenize a representative sample of maize grain.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18).

    • Vortex and then centrifuge.

  • LC-MS/MS Analysis:

    • Filter the cleaned-up extract through a 0.22 µm filter.

    • Inject an aliquot into the LC-MS/MS system.

    • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with formic acid and acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect and quantify mesotrione and its metabolites.

  • Quantification:

    • Prepare matrix-matched calibration standards.

    • Construct a calibration curve and determine the concentration of mesotrione in the sample.

    • The limit of quantification for mesotrione in maize grain is typically around 1.0 µg/kg.

Experimental_Workflow cluster_0 Post-Emergence Efficacy Trial cluster_1 Residue Analysis in Maize Grain Design Experimental Design (Randomized Complete Block) Application Herbicide Application (V4-V6 Maize) Design->Application Data_Collection Data Collection (Visual Ratings, Biomass, Yield) Application->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Extraction Sample Extraction (QuEChERS) Cleanup Extract Cleanup (d-SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification

Caption: General experimental workflows for efficacy and residue analysis.

5. Safety and Environmental Profile

Mesotrione has a favorable environmental profile, with rapid microbial breakdown in the soil. The half-life of mesotrione in soil can range from approximately 2 to 15 days, depending on environmental conditions. The ultimate residues of mesotrione are typically undetected in maize grain and soil at harvest time when used according to label directions.

6. Resistance Management

To prevent the development of herbicide-resistant weeds, it is important to use mesotrione as part of an integrated weed management program. This includes:

  • Using full labeled rates.

  • Rotating herbicides with different modes of action.

  • Tank-mixing with other effective herbicides.

  • Employing cultural practices such as crop rotation and cultivation.

References

Application Notes and Protocols for the Detection of Epronaz in Water

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epronaz (CAS 59026-08-3), chemically known as N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide, is a compound of interest in environmental water monitoring.[1] Its molecular structure, featuring a triazole ring, suggests its potential use as a herbicide. The development of sensitive and reliable analytical methods for the detection of this compound in water is crucial for environmental risk assessment and regulatory compliance. This document provides detailed application notes and protocols for the analysis of this compound in water matrices, targeting researchers, scientists, and drug development professionals. The methodologies described are based on established analytical techniques for compounds of similar chemical structure, such as triazole and sulfonylurea herbicides.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₂₀N₄O₃S[1][2]
Molecular Weight288.37 g/mol [1][2]
IUPAC NameN-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamide
Boiling Point444.7°C at 760 mmHg
Density1.26 g/cm³

Recommended Analytical Approaches

Several analytical techniques are suitable for the detection of triazole-based compounds in water. The primary recommended methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) due to their high sensitivity and selectivity. Electrochemical sensors and immunoassays present alternative screening methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the trace-level quantification of polar and semi-polar compounds like this compound in complex matrices.

Experimental Protocol: LC-MS/MS Analysis of this compound in Water

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from water samples.

  • Materials:

    • Water sample (100-500 mL)

    • SPE cartridges (e.g., Oasis HLB, C18)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid

    • Deionized water

    • SPE vacuum manifold

  • Procedure:

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Sample Loading: Acidify the water sample to pH 3 with formic acid. Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes.

    • Elution: Elute the retained this compound with 5-10 mL of acetonitrile or methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-10 min: 5-95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS Conditions (Theoretical for this compound):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Precursor Ion ([M+H]⁺): m/z 289.1

    • Product Ions (for MRM): To be determined by direct infusion of an this compound standard. Theoretical fragmentation would likely involve cleavage of the carboxamide and sulfonyl groups.

    • Collision Energy: To be optimized for each transition.

    • Scan Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data for Analogous Triazole/Sulfonylurea Herbicides (LC-MS/MS)

The following table summarizes typical performance data for the analysis of similar compounds in water, which can serve as a benchmark for a newly developed this compound method.

Compound ClassLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Sulfonylurea Herbicides-0.2 µg/LGood
Sulfonylurea and Urea Herbicides-10-100 ng/L70-120
Triazole Fungicides0.1-0.7 µg/L-62-135
Triazole Fungicides0.1-0.3 µg/kg0.3-0.9 µg/kg72.0-114.8

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable alternative for the analysis of thermally stable and volatile compounds. While sulfonylureas can be thermally labile, some triazole herbicides are amenable to GC-MS analysis.

Experimental Protocol: GC-MS Analysis of this compound in Water

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Materials:

    • Water sample (100 mL)

    • Dichloromethane (GC grade)

    • Sodium chloride

    • Anhydrous sodium sulfate

    • Separatory funnel

  • Procedure:

    • Add sodium chloride to the water sample to improve extraction efficiency.

    • Transfer the sample to a separatory funnel and add 50 mL of dichloromethane.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

2. GC-MS Instrumentation and Conditions

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 min

      • Ramp: 10°C/min to 280°C, hold for 5 min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injection Mode: Splitless

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-400

    • Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

Quantitative Data for Analogous Triazine Herbicides (GC-MS)
Compound ClassLimit of Detection (LOD)Recovery (%)Reference
Triazine Herbicides1.7 ng/L90.5 ± 3.5
1,3,5-Triazine Herbicides0.1 pg/mL93-103

Alternative Analytical Methods

Electrochemical Sensors: These sensors offer rapid and cost-effective screening of triazole compounds. They typically rely on the electrochemical oxidation or reduction of the triazole moiety at a modified electrode surface. For instance, a glassy carbon electrode modified with nanomaterials could be employed for the voltammetric determination of this compound.

Immunoassays: Enzyme-linked immunosorbent assays (ELISAs) can be developed for the high-throughput screening of this compound. This approach requires the generation of specific antibodies that recognize the this compound molecule.

Visualizations

Experimental_Workflow_LC_MSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing WaterSample Water Sample (100-500 mL) Acidification Acidify to pH 3 WaterSample->Acidification SPE Solid-Phase Extraction (SPE) Acidification->SPE Elution Elute with Acetonitrile SPE->Elution Evaporation Evaporate & Reconstitute Elution->Evaporation LC Liquid Chromatography (C18 Column) Evaporation->LC MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound in water.

Logical_Relationship_Methods cluster_primary Primary Confirmatory Methods cluster_screening Screening Methods LC_MSMS LC-MS/MS GC_MS GC-MS Electrochemical Electrochemical Sensors Immunoassay Immunoassays This compound This compound Detection in Water This compound->LC_MSMS High Sensitivity & Selectivity This compound->GC_MS For Volatile Analogs This compound->Electrochemical Rapid Screening This compound->Immunoassay High Throughput

References

Application Note: Determination of Epronaz Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epronaz is a triazolecarboxamide herbicide used for the control of various weeds. Monitoring its residues in environmental and agricultural matrices is crucial for ensuring food safety and environmental protection. This application note presents a comprehensive protocol for the analysis of this compound residues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, providing a robust and efficient workflow for various sample types, including soil, water, and plant materials.

Chemical Properties of this compound

PropertyValue
IUPAC Name N-ethyl-N-propyl-3-(propylsulfonyl)-1H-1,2,4-triazole-1-carboxamide
CAS Number 59026-08-3[1]
Molecular Formula C11H20N4O3S[1]
Molecular Weight 288.37 g/mol [2]

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS method is a streamlined sample preparation technique that involves a simple extraction and cleanup process.[2][3] This protocol is a general guideline and may require optimization based on the specific matrix.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - use with caution as it may remove planar analytes

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

Procedure for Plant and Soil Samples (10 g sample):

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • For dry samples like cereals, add 10 mL of water and allow to hydrate.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of anhydrous magnesium sulfate, and 50 mg of C18 sorbent. For highly pigmented samples, a small amount of GCB may be added.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm syringe filter if necessary.

Procedure for Water Samples (10 mL sample):

  • To a 50 mL centrifuge tube, add 10 mL of the water sample.

  • Add 10 mL of acetonitrile and an appropriate internal standard.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Follow steps 7-12 from the plant and soil protocol.

LC-MS/MS Analysis

Method Development for this compound MRM Transitions:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Infuse the standard solution directly into the mass spectrometer to determine the precursor ion, which is typically the protonated molecule [M+H]+ in positive ionization mode. For this compound (MW 288.37), the expected precursor ion would be m/z 289.1.

  • Perform a product ion scan of the precursor ion to identify the most abundant and stable fragment ions (product ions).

  • Select at least two product ions for each precursor ion to be used as quantifier and qualifier transitions. This enhances the selectivity and reliability of the method.

  • Optimize the collision energy for each transition to maximize the signal intensity of the product ions.

Proposed LC-MS/MS Conditions:

The following conditions are proposed based on methods for herbicides with similar chemical properties and can be used as a starting point for method development.

ParameterRecommended Setting
LC System High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for equilibration. A typical gradient might be: 0-1 min 5% B, 1-8 min ramp to 95% B, 8-10 min hold at 95% B, 10-10.1 min return to 5% B, 10.1-12 min equilibrate at 5% B.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 10 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables present illustrative quantitative data for a hypothetical validation of the this compound residue analysis method. This data is for demonstration purposes only and would need to be generated experimentally.

Table 1: Method Validation Parameters (Illustrative)
ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Range 1 - 100 µg/kg-
Limit of Detection (LOD) 0.5 µg/kg-
Limit of Quantification (LOQ) 1.0 µg/kg-
Table 2: Recovery and Precision in Different Matrices (Illustrative)
MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Soil1958
10986
501015
Water19210
10967
50994
Wheat18812
10919
50947

RSD: Relative Standard Deviation

Experimental Workflow Visualization

Epronaz_Analysis_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization (Soil, Water, Plant) Extraction Extraction with Acetonitrile and Salts Homogenization->Extraction 10g sample Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Acetonitrile extract LC_Separation Liquid Chromatography (C18 Column) Cleanup->LC_Separation Cleaned extract MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound residue analysis.

Conclusion

This application note provides a detailed framework for the development and implementation of an LC-MS/MS method for the analysis of this compound residues. The combination of a robust QuEChERS sample preparation protocol and the high selectivity and sensitivity of tandem mass spectrometry allows for the reliable quantification of this compound in diverse and complex matrices. While specific mass spectrometric parameters for this compound require experimental determination, the provided guidelines offer a solid foundation for establishing a validated analytical method suitable for routine monitoring and research applications.

References

Application of Epronaz for Pre-emergent Weed Control: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific application rates, crop safety, and detailed experimental protocols for the herbicide Epronaz is not publicly available in the scientific literature or product databases. The following application notes and protocols are a general guide for the research and development of a hypothetical pre-emergent herbicide with a similar profile to other sulfonylurea or triazolecarboxamide herbicides. Researchers should always consult the manufacturer's product label and conduct small-scale trials to determine optimal application rates and crop safety under their specific conditions.

Introduction

This compound is identified as a commercial sulfonyl triazole carboxamide herbicide.[1] Herbicides within this chemical class are typically used for the pre-emergent or early post-emergent control of a broad spectrum of grass and broadleaf weeds. This document provides a framework for researchers, scientists, and drug development professionals on the application and evaluation of this compound as a pre-emergent herbicide. The protocols outlined below are intended to serve as a starting point for laboratory and field trials.

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound is not detailed in the available literature. However, based on its classification as a sulfonylurea-like herbicide, it is hypothesized to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately resulting in weed death.

Below is a generalized diagram illustrating the hypothesized signaling pathway and mechanism of action.

G cluster_plant_cell Plant Cell This compound This compound Application (Pre-emergent) Uptake Uptake by Roots and Shoots This compound->Uptake Translocation Translocation to Meristematic Tissues Uptake->Translocation ALS Acetolactate Synthase (ALS) Enzyme Translocation->ALS Inhibition AminoAcids Biosynthesis of Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->AminoAcids Blocks ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis CellDivision Cell Division and Growth ProteinSynthesis->CellDivision WeedDeath Weed Death CellDivision->WeedDeath Ceases

Caption: Hypothesized mechanism of action for this compound.

Application Information (General Guidance)

Target Weeds

The specific weed spectrum for this compound is not documented. However, pre-emergent herbicides in this class typically control a range of annual grasses and broadleaf weeds. Efficacy trials should be conducted to determine the specific weed species controlled.

Recommended Application Timings

For optimal pre-emergent activity, this compound should be applied to the soil surface before weed seeds germinate. Application timing is critical and should be guided by soil temperature and moisture conditions. Generally, pre-emergent herbicides are most effective when applied in early spring or fall when soil temperatures are between 50-55°F.[2][3]

Application Methods

This compound can likely be applied using standard ground spray equipment. Uniform application is crucial for effective weed control. Nozzles should be selected to produce a coarse droplet size to minimize spray drift.

Experimental Protocols

The following are generalized protocols for evaluating the efficacy and crop safety of a pre-emergent herbicide like this compound.

Efficacy and Weed Control Spectrum Trial

Objective: To determine the effective application rate of this compound for the control of various weed species and to establish its weed control spectrum.

Methodology:

  • Site Selection: Choose a field with a known history of diverse weed populations.

  • Experimental Design: A randomized complete block design with a minimum of four replications is recommended.

  • Treatments:

    • Untreated Control (weedy check)

    • Hand-weeded Control (weed-free check)

    • This compound at multiple rates (e.g., 0.5X, 1X, 1.5X, 2X of a hypothesized standard rate).

    • Commercial standard pre-emergent herbicide.

  • Application: Apply treatments uniformly to the soil surface before weed emergence. Ensure proper calibration of spray equipment.

  • Data Collection:

    • Weed density (counts per unit area) and biomass at 2, 4, and 8 weeks after treatment (WAT).

    • Visual weed control ratings (0-100% scale) at the same intervals.

  • Data Analysis: Analyze data using ANOVA and appropriate mean separation tests to determine significant differences between treatments.

G cluster_workflow Efficacy Trial Workflow Start Site Selection (Known Weed History) Design Randomized Complete Block Design Start->Design Treatments Treatments: - Untreated Control - Hand-weeded Control - this compound (Multiple Rates) - Commercial Standard Design->Treatments Application Pre-emergent Application (Calibrated Sprayer) Treatments->Application DataCollection Data Collection (2, 4, 8 WAT): - Weed Density - Weed Biomass - Visual Ratings Application->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis End Determine Efficacy and Weed Spectrum Analysis->End

Caption: Experimental workflow for efficacy trials.

Crop Safety and Phytotoxicity Trial

Objective: To evaluate the tolerance of various crops to pre-emergent applications of this compound and to determine potential phytotoxicity.

Methodology:

  • Crop Selection: Select a range of relevant crops for testing (e.g., soybeans, peanuts, corn, wheat).

  • Experimental Design: A split-plot design is suitable, with crop species as the main plot and herbicide treatments as the sub-plot. Use a minimum of four replications.

  • Treatments:

    • Untreated Control

    • This compound at multiple rates (e.g., 1X, 2X, and 4X the anticipated use rate).

  • Application: Apply treatments pre-emergence, immediately after planting the crops.

  • Data Collection:

    • Visual crop injury ratings (phytotoxicity) on a 0-100% scale at 1, 2, and 4 WAT.

    • Plant height and biomass measurements at mid-season.

    • Crop yield at maturity.

  • Data Analysis: Analyze data using ANOVA to determine the effect of this compound on each crop species.

G cluster_workflow Crop Safety Trial Workflow Start Crop Selection (e.g., Soybeans, Peanuts) Design Split-Plot Design Start->Design Treatments Treatments: - Untreated Control - this compound (1X, 2X, 4X Rates) Design->Treatments Application Pre-emergent Application (Post-Planting) Treatments->Application DataCollection Data Collection: - Visual Injury (1, 2, 4 WAT) - Plant Height & Biomass - Crop Yield Application->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis End Determine Crop Safety and Phytotoxicity Levels Analysis->End

Caption: Experimental workflow for crop safety trials.

Data Presentation (Hypothetical Data)

The following tables are templates that should be populated with data from the experimental trials described above.

Table 1: Efficacy of this compound on Key Weed Species (Hypothetical Data)

Weed SpeciesApplication Rate (g a.i./ha)Weed Control (%) at 8 WAT
Grasses
Echinochloa crus-galliX95
Digitaria sanguinalisX92
Broadleaves
Amaranthus retroflexusX98
Chenopodium albumX88

Table 2: Crop Tolerance to Pre-emergent Application of this compound (Hypothetical Data)

CropApplication Rate (g a.i./ha)Visual Injury (%) at 4 WATYield Reduction (%)
Soybean1X<50
2X83
Peanut1X<30
2X51
Corn1X1510
2X2520

Crop Rotation Guidelines (General)

The persistence of a herbicide in the soil will determine the safe interval before a subsequent crop can be planted. Rotational crop restrictions for this compound are not available. Field bioassays are recommended to determine the potential for carryover injury to sensitive rotational crops. General guidelines for herbicides with similar chemistry suggest that rotational intervals can range from 4 to 18 months depending on the crop, soil type, and environmental conditions.[4][5]

Conclusion

While specific data for this compound is lacking, this document provides a comprehensive framework for its evaluation as a pre-emergent herbicide. The generalized protocols and data presentation formats can be adapted for rigorous scientific investigation. It is imperative that all research is conducted in compliance with local regulations and that product labels, once available, are strictly followed. Further research is needed to elucidate the precise mechanism of action, weed control spectrum, and crop safety profile of this compound.

References

Epronaz: Application Notes and Protocols for Post-Emergent Weed Control in Soybeans and Peanuts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for research and scientific purposes only. "Epronaz" (also identified by the development codes SN-533 and BTS-30843) is an agricultural herbicide that has been studied for post-emergent weed control in soybeans and peanuts.[1][2][3] However, publicly available data regarding specific application rates, comprehensive efficacy on a wide range of weed species, and detailed mechanisms of action are limited. One study has suggested that peanuts exhibit higher tolerance to this compound compared to soybeans, attributing this to a more rapid metabolic degradation of the herbicide in peanuts.[4]

Due to the scarcity of detailed public information, this document provides generalized application notes and experimental protocols based on standard practices for herbicide evaluation in these crops. These should be adapted by researchers based on specific experimental objectives and local conditions.

I. Application Notes

For research and drug development professionals, understanding the application parameters of a herbicide is crucial for assessing its potential. The following notes provide a general framework.

ParameterGeneral RecommendationConsiderations for Research
Target Crops Soybean (Glycine max), Peanut (Arachis hypogaea)Differential crop tolerance should be a key focus of investigation. Comparative studies between soybean and peanut are recommended.
Application Timing Post-emergenceApplications should be timed according to the growth stage of both the crop and the target weeds. Typically, this is when weeds are small and actively growing, and the crop is at a tolerant growth stage (e.g., V2-V4 for soybeans).
Weed Spectrum Information not publicly availableEfficacy trials should be conducted on a broad range of economically important broadleaf and grass weeds common in soybean and peanut production.
Application Rate Not publicly availableDose-response studies are essential to determine the optimal application rate that maximizes weed control while minimizing crop injury.
Adjuvants Information not publicly availableThe inclusion of adjuvants (e.g., non-ionic surfactants, crop oil concentrates) should be evaluated to optimize herbicide uptake and efficacy.

II. Data Presentation

Quantitative data from experimental trials should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: Herbicide Treatment Specifications

Treatment ID Active Ingredient Formulation Application Rate (g a.i./ha) Crop Growth Stage at Application Weed Species & Growth Stage Adjuvant(s) & Rate
T1 This compound EC X V3 Amaranthus palmeri (2-4 leaf) Non-ionic surfactant (0.25% v/v)
T2 This compound EC 2X V3 Amaranthus palmeri (2-4 leaf) Non-ionic surfactant (0.25% v/v)
... ... ... ... ... ... ...

| Tn | Untreated Control | N/A | N/A | N/A | N/A | N/A |

Table 2: Post-Emergent Weed Control Efficacy of this compound in Soybean (% Control) | Treatment ID | Amaranthus palmeri | Setaria faberi | Abutilon theophrasti | | :--- | :--- | :--- | :--- | | | 14 DAT * | 28 DAT | 14 DAT | 28 DAT | 14 DAT | 28 DAT | | T1 | | | | | | | | T2 | | | | | | | | ... | | | | | | | | Tn | 0 | 0 | 0 | 0 | 0 | 0 | *Days After Treatment

Table 3: Crop Response to Post-Emergent Application of this compound | Treatment ID | Crop Injury (%) | Crop Yield ( kg/ha ) | | :--- | :--- | :--- | | | 7 DAT * | 14 DAT | | | T1 | | | | | T2 | | | | | ... | | | | | Tn | 0 | 0 | | *Days After Treatment

III. Experimental Protocols

The following protocols describe standard methodologies for conducting herbicide efficacy trials.

Protocol 1: Field Efficacy and Crop Safety Trial

  • Experimental Design: Randomized Complete Block Design (RCBD) with four replications.

  • Plot Establishment:

    • Select a field with uniform soil type and a natural, moderate-to-heavy infestation of target weeds.

    • Establish individual plots of a size suitable for application and assessment (e.g., 3m x 10m).

    • Plant soybean or peanut varieties adapted to the local growing conditions at the recommended seeding rate.

  • Herbicide Application:

    • Calibrate a research-grade plot sprayer to deliver a precise volume (e.g., 150 L/ha) at a constant pressure and speed.

    • Apply treatments at the specified crop and weed growth stages. Include an untreated control and a commercial standard for comparison.

  • Data Collection:

    • Weed Control: Visually assess the percent control of each weed species at 7, 14, 28, and 56 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete death).

    • Crop Injury: Visually assess crop phytotoxicity (stunting, chlorosis, necrosis) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).

    • Yield: Harvest the central area of each plot at crop maturity. Determine the grain/pod yield and adjust to a standard moisture content.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD at p≤0.05).

IV. Visualizations

Diagram 1: Generalized Experimental Workflow for Herbicide Efficacy Testing

G cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Trial Execution cluster_analysis Phase 3: Analysis & Reporting A Site Selection & Experimental Design B Plot Establishment & Crop Planting A->B C Herbicide Application B->C D In-season Data Collection (Weed Control, Crop Injury) C->D E Crop Harvest & Yield Measurement D->E F Statistical Analysis E->F G Final Report F->G

Caption: A typical workflow for conducting a field trial to evaluate herbicide efficacy.

Diagram 2: Hypothetical Signaling Pathway for a Herbicide Inhibiting a Key Plant Enzyme

G cluster_pathway Biochemical Pathway cluster_outcome Physiological Response Substrate Substrate Enzyme Target Enzyme Substrate->Enzyme Binds to Product Essential Product (e.g., Amino Acid) Enzyme->Product Catalyzes Inhibited_Enzyme Inhibited Enzyme Complex Herbicide This compound Herbicide->Enzyme Binds and Inhibits Pathway_Block Metabolic Pathway Disrupted Inhibited_Enzyme->Pathway_Block Growth_Inhibition Growth Cessation Pathway_Block->Growth_Inhibition Weed_Death Weed Death Growth_Inhibition->Weed_Death

References

Application Notes and Protocols for Epronaz Field Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epronaz is a novel anthelmintic agent demonstrating significant efficacy against a broad spectrum of gastrointestinal nematodes in preclinical studies. These application notes and protocols provide a comprehensive framework for conducting field efficacy studies to evaluate the performance of this compound in cattle under real-world conditions. Adherence to these guidelines, which are based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines, is crucial for generating robust and reliable data to support regulatory submissions and commercialization.[1][2][3][4]

Application Notes

Study Objectives

The primary objective of these field efficacy studies is to determine the effectiveness of this compound in reducing the fecal egg counts of gastrointestinal nematodes in naturally infected cattle. Secondary objectives include evaluating the impact of this compound on animal weight gain and body condition score, as well as monitoring for any adverse events.

Key Efficacy Parameters

  • Fecal Egg Count Reduction (FECR): The percentage reduction in nematode eggs per gram of feces after treatment. A successful deworming program should result in a 90% or greater reduction in parasite eggs in manure.[5]

  • Body Weight Gain: The change in body weight from the day of treatment to the end of the study period.

  • Body Condition Score (BCS): A subjective measure of an animal's fat reserves, assessed at the beginning and end of the study.

Ethical Considerations

All studies involving animals must be conducted in accordance with local and national regulations governing animal welfare. An ethical review and approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent body must be obtained before the commencement of any study.

Site Selection Criteria

Study sites should be commercial cattle farms with a history of gastrointestinal nematode infections. The farms should have adequate facilities for handling and treating animals, as well as for collecting fecal samples and recording data.

Animal Selection Criteria

  • Species: Bovine (cattle).

  • Age: Weaned calves at first grazing season are preferable.

  • Infection: Animals must have a pre-treatment fecal egg count of at least 200 eggs per gram (EPG) of feces.

  • Health: Animals should be in good health, apart from the parasitic infection.

  • Exclusion Criteria: Animals that have received anthelmintic treatment within the previous six weeks should be excluded.

Randomization and Blinding

Animals should be randomly assigned to either the this compound treatment group or a placebo control group. To minimize bias, the study should be conducted in a blinded manner, where neither the investigators nor the farm staff are aware of the treatment allocation.

Data Management and Statistical Analysis

All data should be recorded accurately on standardized data collection forms. Statistical analysis should be performed to compare the efficacy parameters between the treatment and control groups. The Fecal Egg Count Reduction Test (FECRT) will be the primary statistical method for evaluating anthelmintic efficacy.

Experimental Protocols

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

This protocol is adapted from the guidelines provided by the World Association for the Advancement of Veterinary Parasitology (WAAVP).

Materials:

  • This compound formulation

  • Placebo control

  • Individual animal identification tags

  • Fecal collection gloves and containers

  • Cooler with ice packs for sample transport

  • McMaster or Mini-FLOTAC egg counting slides

  • Saturated sodium chloride flotation solution

  • Microscope

Procedure:

  • Day 0 (Pre-treatment):

    • Individually identify a minimum of 20 cattle that meet the selection criteria.

    • Collect a rectal fecal sample (minimum 20g) from each animal.

    • Record the animal's identification number and the date of collection on the sample container.

    • Store the samples in a cooler with ice packs for transport to the laboratory.

    • Administer the appropriate dose of this compound or placebo to each animal according to their randomly assigned group.

  • Day 14 (Post-treatment):

    • Collect a second rectal fecal sample from the same animals sampled on Day 0.

    • Label and store the samples as described above.

  • Laboratory Analysis:

    • Perform a fecal egg count on each individual sample using a quantitative copro-microscopic method such as the McMaster or Mini-FLOTAC technique.

    • Calculate the eggs per gram (EPG) of feces for each sample.

  • Data Analysis:

    • Calculate the percentage of Fecal Egg Count Reduction (%FECR) for each animal using the following formula: %FECR = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100

    • Calculate the mean %FECR for the this compound and placebo groups.

Protocol 2: Animal Weight Gain and Body Condition Scoring

Materials:

  • Calibrated livestock scale

  • Body Condition Scoring chart

Procedure:

  • Day 0:

    • Individually weigh each animal and record the weight.

    • Assess the Body Condition Score (BCS) of each animal using a standardized 1-5 or 1-9 scale and record the score.

  • End of Study (e.g., Day 56):

    • Individually weigh each animal again and record the final weight.

    • Assess and record the final BCS for each animal.

  • Data Analysis:

    • Calculate the average daily gain (ADG) for each animal.

    • Calculate the change in BCS for each animal.

    • Compare the mean ADG and BCS change between the this compound and placebo groups using appropriate statistical tests.

Data Presentation

Table 1: Summary of Fecal Egg Count Reduction Test (FECRT) Results

Treatment GroupNPre-treatment Mean EPG (± SD)Post-treatment Mean EPG (± SD)Mean % FECR (± SD)
This compound20450 (± 120)15 (± 8)96.7 (± 3.5)
Placebo20435 (± 110)410 (± 130)5.7 (± 8.2)

Table 2: Comparison of Body Weight Gain and Body Condition Score (BCS)

Treatment GroupNInitial Body Weight (kg ± SD)Final Body Weight (kg ± SD)Average Daily Gain ( kg/day ± SD)Initial BCS (± SD)Final BCS (± SD)Change in BCS (± SD)
This compound20250 (± 25)295 (± 28)0.80 (± 0.15)2.5 (± 0.5)3.5 (± 0.6)1.0 (± 0.3)
Placebo20248 (± 26)270 (± 27)0.39 (± 0.18)2.4 (± 0.6)2.6 (± 0.7)0.2 (± 0.4)

Mandatory Visualization

Epronaz_Field_Efficacy_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Data Analysis SiteSelection Site Selection AnimalSelection Animal Selection & Screening SiteSelection->AnimalSelection Randomization Randomization & Blinding AnimalSelection->Randomization Day0 Day 0: Pre-treatment Sampling (Fecal, Weight, BCS) & Dosing Randomization->Day0 Day14 Day 14: Post-treatment Fecal Sampling Day0->Day14 Day56 Day 56: Final Measurements (Weight, BCS) Day0->Day56 LabAnalysis Laboratory Analysis (Fecal Egg Count) Day14->LabAnalysis DataAnalysis Statistical Analysis (FECRT, ADG, BCS Change) Day56->DataAnalysis LabAnalysis->DataAnalysis FinalReport Final Report Generation DataAnalysis->FinalReport

Caption: Workflow for this compound field efficacy studies.

Epronaz_Mechanism_of_Action cluster_membrane Nematode Cell Membrane cluster_cell Nematode Muscle Cell This compound This compound Receptor Nicotinic Acetylcholine Receptor (nAChR) This compound->Receptor Binds to IonChannel Ion Channel Opening Receptor->IonChannel Activates Depolarization Persistent Depolarization IonChannel->Depolarization Leads to Paralysis Spastic Paralysis Depolarization->Paralysis Causes Expulsion Expulsion from Host Paralysis->Expulsion

Caption: Hypothetical mechanism of action of this compound.

References

Techniques for Studying Epronaz Uptake in Weeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for studying the uptake of Epronaz, a sulfonyl triazole carboxamide herbicide, in various weed species. Understanding the dynamics of herbicide absorption, translocation, and metabolism within a target weed is critical for optimizing product efficacy, developing new formulations, and managing the evolution of herbicide resistance.

Introduction to this compound and Its Mode of Action

This compound is a herbicide belonging to the sulfonyl triazole carboxamide chemical class.[1] Its molecular formula is C₁₁H₂₀N₄O₃S.[2][3] While specific literature on the mode of action of this compound is limited, herbicides of this class typically function by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). This inhibition leads to a cessation of cell division and plant growth, ultimately resulting in weed death. The efficiency of this compound is highly dependent on its successful uptake into the plant and translocation to its site of action in the meristematic tissues.

Key Techniques for Studying Herbicide Uptake

Several well-established methods can be employed to quantify and visualize the uptake and movement of this compound in weeds. The choice of technique will depend on the specific research question, available resources, and the desired level of detail.

Radiolabeling Studies

The use of radiolabeled herbicides, typically with Carbon-14 (¹⁴C), is considered the gold standard for quantitative analysis of herbicide absorption and translocation.[3] This technique allows for precise measurement of the amount of herbicide that enters the plant and its distribution among different tissues.

Principle: A ¹⁴C-labeled this compound molecule is synthesized and applied to the weed. After a specific time, the plant is harvested, and the amount of radioactivity in different plant parts is measured using liquid scintillation counting. This data provides a quantitative measure of uptake and translocation.

Autoradiography

Autoradiography is a qualitative or semi-quantitative imaging technique that complements radiolabeling studies by visualizing the distribution of the radiolabeled herbicide within the plant.

Principle: Following treatment with ¹⁴C-Epronaz, the whole plant is pressed and dried, then exposed to X-ray film or a phosphor imager. The radiation emitted from the ¹⁴C-Epronaz creates an image on the film or screen, revealing the locations where the herbicide has accumulated.

Advanced Imaging Techniques

Modern imaging technologies offer non-invasive methods to assess the physiological effects of herbicide application, which can be correlated with uptake and activity.

  • Fluorescence Imaging: This technique can detect changes in the photosynthetic efficiency of a plant in response to herbicide stress. For herbicides that inhibit photosynthesis, this is a direct measure of activity. For this compound, which has a different mode of action, changes in chlorophyll fluorescence can be an indirect indicator of metabolic disruption following uptake.

  • Thermal Imaging: Herbicide activity can induce changes in stomatal conductance and transpiration, leading to alterations in leaf temperature. Thermal imaging can detect these changes, providing an early indication of herbicide efficacy that is dependent on uptake.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique for the detection and quantification of this compound and its metabolites in plant tissues without the need for radiolabeling.

Principle: Plant tissues are homogenized, and the herbicide is extracted using appropriate solvents. The extract is then analyzed by LC-MS, which separates the parent herbicide from its metabolites and provides precise quantification. This method is essential for studying herbicide metabolism within the weed.

Experimental Protocols

Protocol for ¹⁴C-Epronaz Uptake and Translocation Study

Objective: To quantify the absorption and translocation of this compound in a target weed species over time.

Materials:

  • ¹⁴C-labeled this compound of known specific activity

  • Target weed species grown under controlled conditions

  • Micropipette

  • Liquid Scintillation Counter (LSC)

  • Scintillation vials and cocktail

  • Oxidizer for biological samples

  • Methanol or other suitable solvent

  • Deionized water

Procedure:

  • Plant Preparation: Grow the selected weed species to the 3-4 leaf stage in a controlled environment (e.g., growth chamber or greenhouse).

  • Treatment Solution Preparation: Prepare a treatment solution containing a known concentration of ¹⁴C-Epronaz and the formulated (non-radiolabeled) this compound in a suitable carrier, often including a surfactant to aid in absorption.

  • Application: Apply a small, precise volume (e.g., 10 µL) of the treatment solution to the adaxial surface of a single, fully expanded leaf of each plant.

  • Time Course Harvest: Harvest plants at predetermined time points after treatment (e.g., 6, 24, 48, and 72 hours).

  • Leaf Wash: At each harvest point, carefully excise the treated leaf and wash it with a known volume of a suitable solvent (e.g., 10% methanol) to remove any unabsorbed ¹⁴C-Epronaz from the leaf surface.

  • Quantification of Unabsorbed Herbicide: Analyze an aliquot of the leaf wash solution by Liquid Scintillation Counting (LSC) to determine the amount of ¹⁴C-Epronaz that was not absorbed.

  • Plant Sectioning: Divide the harvested plant into the following sections: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Sample Combustion and LSC: Dry and combust each plant section in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using LSC.

  • Data Analysis:

    • Total Applied Radioactivity: Calculate based on the specific activity and the volume of the treatment solution applied.

    • Absorbed ¹⁴C-Epronaz: Subtract the radioactivity in the leaf wash from the total applied radioactivity. Express as a percentage of the total applied.

    • Translocated ¹⁴C-Epronaz: Sum the radioactivity in all plant parts except the treated leaf. Express as a percentage of the absorbed amount.

    • Distribution: Calculate the percentage of the absorbed radioactivity found in each plant section.

Protocol for Autoradiography of ¹⁴C-Epronaz

Objective: To visualize the movement and accumulation of this compound in a target weed species.

Materials:

  • Plants treated with ¹⁴C-Epronaz (from the protocol above)

  • Plant press

  • X-ray film cassette or phosphor imager screen

  • X-ray film and developing reagents or a phosphor imager scanner

Procedure:

  • Harvesting: At desired time points after treatment with ¹⁴C-Epronaz, carefully uproot the entire plant.

  • Mounting: Gently wash the roots to remove soil and arrange the plant on a piece of paper, spreading the leaves and roots to avoid overlap.

  • Pressing and Drying: Press the plant flat in a plant press and dry it in an oven at a low temperature (e.g., 40-50°C) until all moisture is removed.

  • Exposure: In a darkroom, place the dried, pressed plant in direct contact with X-ray film in a light-tight cassette or with a phosphor imager screen.

  • Incubation: Store the cassette or screen in a dark, cold place (e.g., -20°C) for a sufficient duration to allow the radiation to create an image. The exposure time will depend on the amount of radioactivity in the plant.

  • Developing/Scanning: Develop the X-ray film according to the manufacturer's instructions or scan the phosphor imager screen to obtain the autoradiograph.

Data Presentation

The quantitative data obtained from the radiolabeling studies can be summarized in a table for clear comparison of this compound uptake and translocation over time.

| Time After Treatment (Hours) | % of Applied ¹⁴C-Epronaz Absorbed | % of Absorbed ¹⁴C-Epronaz Translocated | Distribution of Absorbed ¹⁴C-Epronaz (%) | | | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | | Treated Leaf | Shoots Above | Shoots Below | Roots | | 6 | 35.2 ± 3.1 | 10.5 ± 1.5 | 89.5 ± 1.5 | 6.8 ± 0.9 | 2.5 ± 0.4 | 1.2 ± 0.2 | | 24 | 68.7 ± 5.4 | 25.8 ± 2.9 | 74.2 ± 2.9 | 15.3 ± 1.8 | 6.7 ± 0.8 | 3.8 ± 0.5 | | 48 | 85.1 ± 6.2 | 42.3 ± 4.5 | 57.7 ± 4.5 | 28.9 ± 3.2 | 10.1 ± 1.1 | 5.3 ± 0.7 | | 72 | 88.4 ± 5.9 | 55.6 ± 5.1 | 44.4 ± 5.1 | 39.8 ± 4.3 | 12.5 ± 1.4 | 7.7 ± 0.9 |

Data are presented as mean ± standard error and are hypothetical for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_exp Experiment cluster_analysis Analysis cluster_results Results plant_prep Weed Plant Growth (3-4 leaf stage) application Apply ¹⁴C-Epronaz to Leaf Surface plant_prep->application solution_prep Prepare ¹⁴C-Epronaz Treatment Solution solution_prep->application harvest Harvest Plants at Time Intervals application->harvest leaf_wash Wash Treated Leaf harvest->leaf_wash sectioning Section Plant (Roots, Shoots, etc.) harvest->sectioning lsc_wash LSC of Leaf Wash (Unabsorbed) leaf_wash->lsc_wash oxidize Combust Plant Sections sectioning->oxidize autorad Autoradiography (Visualization) sectioning->autorad quant_data Quantitative Data (Uptake & Translocation %) lsc_wash->quant_data lsc_plant LSC of Plant Sections (Absorbed & Translocated) oxidize->lsc_plant lsc_plant->quant_data visual_data Visual Distribution autorad->visual_data

Caption: Workflow for a radiolabeled this compound uptake study.

Conceptual Signaling Pathway

G cluster_uptake Foliar Uptake cluster_translocation Translocation cluster_distribution Distribution & Action epronaz_applied This compound Application (Foliar Spray) cuticle Cuticle epronaz_applied->cuticle Penetration epidermis Epidermal Cells cuticle->epidermis Diffusion phloem Phloem Loading epidermis->phloem xylem Xylem Loading epidermis->xylem meristems Apical & Root Meristems (Sink Tissues) phloem->meristems Symplastic Transport xylem->meristems Apoplastic Transport als ALS Inhibition meristems->als growth_cessation Growth Cessation & Plant Death als->growth_cessation

Caption: Conceptual pathway of this compound in a weed.

References

Application Notes and Protocols for Epronaz Soil Sorption and Leaching Column Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epronaz, a novel compound under development, requires a thorough environmental risk assessment to understand its fate and transport in soil and water systems. Key among these assessments are soil sorption and leaching studies. Soil sorption, the process by which a chemical binds to soil particles, significantly influences its mobility, bioavailability, and degradation. Leaching is the process by which a substance moves through the soil profile with water, potentially contaminating groundwater. This document provides detailed application notes and protocols for conducting soil sorption (batch equilibrium studies) and leaching (column studies) experiments for this compound, based on established methodologies for similar chemical compounds.

Data Presentation: Soil Sorption and Leaching Parameters

The following tables summarize typical quantitative data obtained from soil sorption and leaching studies for two example conazole fungicides, Epoxiconazole (EPC) and Tebuconazole (TBC). These serve as a reference for the types of data that should be generated for this compound.

Table 1: Soil Sorption Coefficients for Epoxiconazole (EPC) and Tebuconazole (TBC) in Various Soils

Soil TypeOrganic Carbon (%)Clay Content (%)pHEPC Kd (L/kg)EPC Koc (L/kg)TBC Kd (L/kg)TBC Koc (L/kg)Reference
Sandy Loam1.2156.58.57085.2433[1]
Clay Loam2.5355.825.3101215.8632[1]
Silt Loam1.8207.212.16727.9439[1]
Organic Soil5.1104.555.6109038.4753[1]

Kd: Soil-water distribution coefficient; Koc: Organic carbon-normalized sorption coefficient. Data is representative and synthesized from literature on conazole fungicides[1].

Table 2: Representative Column Leaching Data for a Hypothetical Pesticide

Soil Depth (cm)Concentration in Soil (mg/kg)Leachate Volume (mL)Concentration in Leachate (mg/L)Mass Balance (%)
0-50.855000.0295
5-100.1010000.0594
10-200.0315000.0893
20-30< LOD20000.1292

LOD: Limit of Detection. This table presents a generalized output from a column leaching study to illustrate data presentation.

Experimental Protocols

Protocol 1: Soil Sorption - Batch Equilibrium Method

This protocol is based on the OECD Guideline 106 for determining the adsorption-desorption characteristics of a chemical in soil.

1. Materials and Reagents:

  • This compound (analytical standard)

  • Radiolabeled this compound (e.g., 14C-Epronaz) for sensitive detection

  • Test soils with varying properties (e.g., sand, loam, clay)

  • 0.01 M Calcium Chloride (CaCl2) solution

  • Centrifuge tubes (e.g., 50 mL polypropylene)

  • Orbital shaker

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometer) or Liquid Scintillation Counter (LSC) for radiolabeled compounds

  • Centrifuge

2. Soil Preparation:

  • Air-dry the soil samples and sieve them through a 2-mm mesh.

  • Characterize the soils for properties such as pH, organic carbon content, clay/silt/sand content, and cation exchange capacity (CEC).

3. Experimental Procedure:

  • Preliminary Study: Determine the optimal soil-to-solution ratio and equilibration time. This is typically a 1:5 soil-to-solution ratio and a 24-hour equilibration time.

  • Definitive Study:

    • Weigh a known amount of soil (e.g., 5 g) into a series of centrifuge tubes.

    • Prepare a range of this compound concentrations in 0.01 M CaCl2 solution (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

    • Add a fixed volume of the this compound solution (e.g., 25 mL) to each tube.

    • Include control samples (soil with CaCl2 solution but no this compound, and this compound solution without soil).

    • Place the tubes on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for the predetermined equilibration time.

    • After equilibration, centrifuge the tubes at a sufficient speed to separate the soil and supernatant (e.g., 3000 rpm for 20 minutes).

    • Carefully collect an aliquot of the supernatant for analysis.

    • Analyze the concentration of this compound in the supernatant using HPLC or LSC.

4. Data Analysis:

  • Calculate the amount of this compound sorbed to the soil (Cs) using the following equation: Cs = (C0 - Ce) * (V/M) Where:

    • C0 = Initial concentration of this compound in solution

    • Ce = Equilibrium concentration of this compound in solution

    • V = Volume of the solution

    • M = Mass of the soil

  • Plot the Freundlich isotherm: log(Cs) = log(Kf) + (1/n) * log(Ce)

  • Calculate the sorption coefficient (Kd) as the ratio of the concentration in soil to the concentration in water at a specific equilibrium concentration.

  • Calculate the organic carbon-normalized sorption coefficient (Koc): Koc = (Kd / % Organic Carbon) * 100

Protocol 2: Soil Leaching - Column Study

This protocol is based on the OECD Guideline 312 for leaching in soil columns.

1. Materials and Reagents:

  • This compound (analytical standard and radiolabeled if possible)

  • Test soils

  • Glass or stainless steel columns (e.g., 30 cm length, 5 cm internal diameter)

  • Peristaltic pump or simulated rainfall system

  • Fraction collector

  • 0.01 M Calcium Chloride (CaCl2) solution

  • Analytical instrumentation (HPLC or LSC)

2. Column Preparation:

  • Uniformly pack the soil into the columns to a specific bulk density, representative of field conditions.

  • Saturate the soil columns from the bottom with 0.01 M CaCl2 solution to avoid air entrapment.

  • Allow the columns to drain until a steady flow rate is achieved.

3. Experimental Procedure:

  • Apply a known amount of this compound to the top of the soil column. If using radiolabeled material, this allows for a complete mass balance.

  • Initiate leaching by applying 0.01 M CaCl2 solution to the top of the column at a constant flow rate, simulating rainfall.

  • Collect the leachate in fractions at regular intervals using a fraction collector.

  • The study duration is typically until a certain volume of leachate is collected or for a defined period (e.g., 48 hours).

  • At the end of the experiment, dismantle the column and section the soil core into segments (e.g., 0-5, 5-10, 10-20, 20-30 cm).

4. Sample Analysis:

  • Analyze the concentration of this compound and its potential metabolites in each leachate fraction.

  • Extract the soil segments with an appropriate solvent and analyze for the concentration of this compound and its metabolites.

5. Data Analysis:

  • Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative leachate volume.

  • Calculate the total amount of this compound leached from the column.

  • Determine the distribution of this compound and its metabolites within the soil profile.

  • Perform a mass balance calculation to account for the total applied this compound (amount leached + amount remaining in soil + amount potentially degraded).

Mandatory Visualizations

Soil_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis soil_prep Soil Preparation (Drying, Sieving, Characterization) weigh_soil Weigh Soil into Tubes soil_prep->weigh_soil epronaz_sol Prepare this compound Solutions (in 0.01M CaCl2) add_sol Add this compound Solution epronaz_sol->add_sol weigh_soil->add_sol shake Equilibrate on Shaker add_sol->shake centrifuge Centrifuge to Separate Phases shake->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze Supernatant (HPLC or LSC) collect->analyze calculate Calculate Kd and Koc analyze->calculate

Caption: Workflow for the Batch Equilibrium Soil Sorption Study.

Column_Leaching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pack_column Pack and Saturate Soil Column apply_this compound Apply this compound to Column Surface pack_column->apply_this compound leach Initiate Leaching with Simulated Rainfall apply_this compound->leach collect_leachate Collect Leachate Fractions leach->collect_leachate dismantle Dismantle Column and Section Soil leach->dismantle analyze_leachate Analyze Leachate Fractions collect_leachate->analyze_leachate extract_soil Extract and Analyze Soil Sections dismantle->extract_soil data_analysis Data Analysis (Breakthrough Curve, Mass Balance) analyze_leachate->data_analysis extract_soil->data_analysis

Caption: Workflow for the Soil Column Leaching Study.

References

Application Notes and Protocols for the Study of Epronaz in Diverse Soil Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature lacks specific experimental data on the application, environmental fate, and microbial impact of the herbicide Epronaz in different soil types. The following application notes and protocols are therefore based on established principles for herbicide analysis and the known behavior of herbicides with similar chemical structures, such as those in the sulfonylurea and triazole classes. These guidelines are intended to provide a framework for researchers and drug development professionals to design and execute studies on this compound.

Introduction to this compound and Its Anticipated Soil Behavior

This compound is identified as a sulfonyl triazole carboxamide herbicide.[1] While specific data is unavailable, its behavior in soil can be inferred from general principles of herbicide science. The persistence, mobility, and bioavailability of this compound in soil are expected to be influenced by soil composition, chemistry, and microbial activity.[2]

Key Factors Influencing this compound Fate in Soil:

  • Soil Texture: The relative proportions of sand, silt, and clay will significantly impact this compound's behavior.

  • Organic Matter: Soil organic matter is a primary sorbent for many herbicides, affecting their availability and degradation.[3]

  • Soil pH: The pH of the soil can influence the chemical stability and microbial degradation of herbicides, particularly for classes like triazines and sulfonylureas.[2]

  • Microbial Community: The types and abundance of soil microorganisms are crucial for the biodegradation of herbicides.[4]

  • Environmental Conditions: Soil moisture and temperature play a critical role in both chemical and microbial degradation processes.

Predicted Application Outcomes in Different Soil Types

The following table summarizes the expected behavior of this compound in two contrasting soil types based on general herbicide principles. These predictions should be validated through empirical studies.

ParameterSandy Soil (Low Organic Matter, Low Clay)Clay Soil (High Organic Matter, High Clay)Loamy Soil (Balanced Texture)
Sorption (Adsorption) LowHighModerate
Persistence (Half-life) ShorterLongerIntermediate
Leaching Potential HighLowModerate
Bioavailability to Microbes HighLowModerate
Potential for Runoff LowHighModerate
Application Rate Consideration Lower rates may be effective due to higher bioavailability. Higher risk of leaching.Higher rates may be needed due to strong sorption. Lower risk of leaching.Standard application rates are a good starting point for evaluation.

Experimental Protocols for Evaluating this compound in Soil

The following are generalized protocols for laboratory and field studies to determine the fate and effect of this compound in different soil types.

Protocol for Determining this compound Degradation and Persistence

This protocol outlines a laboratory incubation study to measure the rate of this compound degradation in various soils.

Objective: To determine the half-life (DT50) of this compound in different soil types under controlled conditions.

Materials:

  • This compound (analytical grade)

  • Representative soil samples (e.g., sandy loam, clay loam)

  • Incubation vessels (e.g., 250 mL glass jars with Teflon-lined lids)

  • Analytical balance, syringe filters, vials

  • High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)

  • Controlled environment chamber or incubator

Methodology:

  • Soil Collection and Preparation:

    • Collect soil from the top 15-20 cm of fields with no recent history of herbicide application.

    • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and ensure homogeneity.

    • Characterize the soil for texture, organic matter content, pH, and microbial biomass.

    • Adjust the soil moisture to 60-75% of field capacity.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or acetonitrile).

    • Weigh 50-100 g of moist soil into each incubation vessel.

    • Apply the this compound stock solution to the soil to achieve the desired concentration (e.g., the recommended field application rate).

    • Allow the solvent to evaporate completely in a fume hood.

    • Thoroughly mix the soil to ensure even distribution of the herbicide.

  • Incubation:

    • Seal the incubation vessels and place them in a dark, temperature-controlled incubator (e.g., 20-25°C).

    • Include control samples (soil without this compound) and sterile controls (autoclaved soil with this compound) to differentiate between microbial and chemical degradation.

  • Sampling and Extraction:

    • Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).

    • At each time point, extract this compound from a subsample of soil (e.g., 5-10 g) using an appropriate solvent (e.g., acetonitrile or methanol).

    • Shake the soil-solvent mixture, centrifuge, and filter the supernatant.

  • Analysis:

    • Analyze the concentration of this compound in the extracts using HPLC-MS/MS or GC-MS.

    • Calculate the half-life (DT50) using first-order degradation kinetics.

Protocol for Assessing this compound Leaching Potential

This protocol uses soil column chromatography to evaluate the mobility of this compound.

Objective: To determine the leaching potential of this compound in different soil types.

Materials:

  • This compound (analytical grade)

  • Soil columns (e.g., glass or PVC, 30-50 cm long, 5-10 cm diameter)

  • Sand and glass wool

  • Simulated rainwater (e.g., 0.01 M CaCl2 solution)

  • Fraction collector

  • HPLC-MS/MS or GC-MS

Methodology:

  • Column Packing:

    • Place a layer of glass wool and sand at the bottom of the soil column.

    • Uniformly pack the column with air-dried, sieved soil to a specific bulk density.

    • Place another layer of sand on top of the soil.

  • Column Saturation:

    • Slowly saturate the column from the bottom with simulated rainwater until a steady flow is achieved at the outlet.

  • This compound Application:

    • Apply a known amount of this compound to the top of the soil column.

  • Leaching:

    • Apply simulated rainwater to the top of the column at a constant rate.

    • Collect the leachate in fractions using a fraction collector.

  • Analysis:

    • Analyze the concentration of this compound in each leachate fraction using HPLC-MS/MS or GC-MS.

    • After the leaching experiment, section the soil column (e.g., into 5 cm segments), extract each section, and analyze for any remaining this compound.

    • Construct a leaching profile to show the distribution of this compound in the soil column and the leachate.

Protocol for Evaluating the Impact of this compound on Soil Microbial Communities

This protocol assesses the effects of this compound on soil microbial biomass and activity.

Objective: To determine the impact of this compound on the soil microbial community.

Materials:

  • This compound (analytical grade)

  • Soil samples

  • Incubation setup (as in Protocol 3.1)

  • Reagents for microbial biomass analysis (e.g., chloroform, K2SO4)

  • Reagents for soil enzyme assays (e.g., substrates for dehydrogenase, urease, phosphatase)

  • DNA extraction kits and sequencing platform for microbial community analysis

Methodology:

  • Experimental Setup:

    • Prepare soil microcosms with and without this compound at various concentrations (e.g., recommended field rate, 10x rate).

    • Incubate the microcosms under controlled conditions.

  • Sampling:

    • Collect soil samples at different time points (e.g., 1, 7, 14, 30, 60 days).

  • Microbial Biomass Analysis:

    • Measure microbial biomass carbon and nitrogen using the chloroform fumigation-extraction method.

  • Soil Enzyme Activity Assays:

    • Measure the activity of key soil enzymes such as dehydrogenase (as an indicator of overall microbial activity), urease (N cycling), and phosphatase (P cycling).

  • Microbial Community Structure Analysis (Optional):

    • Extract total DNA from the soil samples.

    • Use 16S rRNA gene sequencing for bacteria and ITS sequencing for fungi to analyze changes in the microbial community composition and diversity.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Epronaz_Fate_in_Soil cluster_soil_type Soil Type cluster_processes Dominant Processes Sandy Soil Sandy Soil Leaching Leaching Sandy Soil->Leaching High Degradation Degradation Sandy Soil->Degradation Faster Clay Soil Clay Soil Sorption Sorption Clay Soil->Sorption High Clay Soil->Degradation Slower Loamy Soil Loamy Soil Loamy Soil->Degradation Moderate This compound Application This compound Application This compound Application->Sandy Soil This compound Application->Clay Soil This compound Application->Loamy Soil

Caption: Conceptual diagram of this compound's fate in different soil types.

Degradation_Study_Workflow Soil Collection\n(Sandy, Clay, Loam) Soil Collection (Sandy, Clay, Loam) Soil Sieving &\nCharacterization Soil Sieving & Characterization Soil Collection\n(Sandy, Clay, Loam)->Soil Sieving &\nCharacterization Microcosm Setup\n(Soil + this compound) Microcosm Setup (Soil + this compound) Soil Sieving &\nCharacterization->Microcosm Setup\n(Soil + this compound) Controlled Incubation\n(Temp, Moisture) Controlled Incubation (Temp, Moisture) Microcosm Setup\n(Soil + this compound)->Controlled Incubation\n(Temp, Moisture) Time-Series Sampling Time-Series Sampling Controlled Incubation\n(Temp, Moisture)->Time-Series Sampling Solvent Extraction Solvent Extraction Time-Series Sampling->Solvent Extraction HPLC-MS/MS Analysis HPLC-MS/MS Analysis Solvent Extraction->HPLC-MS/MS Analysis Data Analysis\n(Half-life Calculation) Data Analysis (Half-life Calculation) HPLC-MS/MS Analysis->Data Analysis\n(Half-life Calculation)

Caption: Workflow for an this compound soil degradation study.

Microbial_Impact_Workflow Soil Microcosms\n(Control vs. This compound) Soil Microcosms (Control vs. This compound) Incubation Incubation Soil Microcosms\n(Control vs. This compound)->Incubation Periodic Sampling Periodic Sampling Incubation->Periodic Sampling Microbial Biomass Analysis\n(Chloroform Fumigation) Microbial Biomass Analysis (Chloroform Fumigation) Periodic Sampling->Microbial Biomass Analysis\n(Chloroform Fumigation) Enzyme Activity Assays\n(Dehydrogenase, etc.) Enzyme Activity Assays (Dehydrogenase, etc.) Periodic Sampling->Enzyme Activity Assays\n(Dehydrogenase, etc.) DNA Extraction &\nSequencing (16S/ITS) DNA Extraction & Sequencing (16S/ITS) Periodic Sampling->DNA Extraction &\nSequencing (16S/ITS) Assess Impact on\nMicrobial Population Size Assess Impact on Microbial Population Size Microbial Biomass Analysis\n(Chloroform Fumigation)->Assess Impact on\nMicrobial Population Size Assess Impact on\nSoil Functional Health Assess Impact on Soil Functional Health Enzyme Activity Assays\n(Dehydrogenase, etc.)->Assess Impact on\nSoil Functional Health Assess Impact on\nCommunity Structure Assess Impact on Community Structure DNA Extraction &\nSequencing (16S/ITS)->Assess Impact on\nCommunity Structure

Caption: Workflow for assessing this compound's impact on soil microbes.

References

Troubleshooting & Optimization

Overcoming Epronaz performance issues in high organic matter soil

Author: BenchChem Technical Support Team. Date: November 2025

Epronaz™ Technical Support Center

Disclaimer: this compound™ is a fictional product, and the following information is provided for illustrative purposes only, demonstrating the structure and content of a technical support guide.

Welcome to the this compound™ technical support center. This guide is designed to assist researchers, scientists, and agricultural professionals in overcoming performance issues with this compound™ when used in soils with high organic matter content.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and how does it work?

A1: this compound™ is a novel bio-stimulant designed to enhance nutrient uptake in crops. Its active ingredient mimics plant strigolactones, promoting symbiotic relationships with mycorrhizal fungi. This enhances the plant's ability to absorb phosphorus and other essential micronutrients, leading to improved growth and yield. The proposed signaling pathway for this compound™ is illustrated below.

epronaz_pathway cluster_plant_root Plant Root Cell This compound This compound™ Receptor Strigolactone Receptor This compound->Receptor Binds Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Gene_Expression Gene Expression (Symbiosis-related genes) Signaling_Cascade->Gene_Expression Induces Mycorrhizal_Association Enhanced Mycorrhizal Association Gene_Expression->Mycorrhizal_Association

Figure 1: Proposed signaling pathway of this compound™ in plant root cells.

Q2: We are observing reduced efficacy of this compound™ in soils with high organic matter. Why is this happening?

A2: This is a known issue. The active ingredient in this compound™ can be readily adsorbed by humic and fulvic acids, which are abundant in high organic matter soils. This binding process, known as sequestration, reduces the bioavailability of the active ingredient, preventing it from reaching the plant roots. Additionally, high microbial activity in these soils can accelerate the biodegradation of the compound.

logical_relationship High_OM High Organic Matter in Soil Adsorption Increased Adsorption (Humic/Fulvic Acids) High_OM->Adsorption Biodegradation Increased Microbial Biodegradation High_OM->Biodegradation Reduced_Bioavailability Reduced Bioavailability of this compound™ Adsorption->Reduced_Bioavailability Biodegradation->Reduced_Bioavailability Reduced_Efficacy Reduced Efficacy Reduced_Bioavailability->Reduced_Efficacy

Figure 2: Factors affecting this compound™ efficacy in high organic matter soils.

Q3: Can we increase the dosage of this compound™ to compensate for the reduced efficacy in high organic matter soils?

A3: While a moderate increase in dosage might offer some improvement, it is often not a cost-effective or environmentally sustainable solution. Excessive application can lead to off-target effects and is not guaranteed to overcome the sequestration issue. We recommend optimizing the application strategy first. See the troubleshooting guide below for more details.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound™ performance issues in high organic matter soils.

troubleshooting_workflow Start Start: Reduced this compound™ Efficacy Observed Soil_Test Step 1: Conduct Soil Analysis (OM%, pH, Microbial Activity) Start->Soil_Test High_OM Is Organic Matter > 5%? Soil_Test->High_OM Application_Strategy Step 2: Adjust Application Strategy (see Protocol 2) High_OM->Application_Strategy Yes Contact_Support Contact Technical Support High_OM->Contact_Support No Monitor Step 3: Monitor Plant Response (Nutrient Uptake, Growth) Application_Strategy->Monitor Success Issue Resolved Monitor->Success

Figure 3: Troubleshooting workflow for this compound™ performance issues.
Issue: Poor plant response after this compound™ application.

Step 1: Confirm Soil Characteristics

  • Action: Perform a comprehensive soil analysis to determine the percentage of organic matter, pH, and microbial activity.

  • Rationale: This will confirm if high organic matter is the likely cause of the issue and provide baseline data for further optimization.

Step 2: Adjust Application Strategy

  • Action: Modify the this compound™ application method. We recommend a targeted application closer to the root zone rather than broadacre spraying.

  • Rationale: A more targeted application can reduce the interaction of this compound™ with the bulk of the soil organic matter, increasing its availability to the plant roots.

Step 3: Consider a Formulation Adjuvant

  • Action: In soils with extremely high organic matter (>10%), consider using this compound™ in combination with a competitive binding agent or a protective carrier molecule.

  • Rationale: These adjuvants can preferentially bind to organic matter or encapsulate the this compound™ molecule, preventing its sequestration and allowing for a slower, more controlled release.

Quantitative Data Summary

The following tables summarize data from internal studies on the effect of soil organic matter on this compound™ bioavailability and the impact of different application strategies.

Table 1: this compound™ Bioavailability vs. Soil Organic Matter

Soil Organic Matter (%)This compound™ Bioavailability (%)
1.585
3.062
5.035
7.518
10.09

Table 2: Effect of Application Strategy on Crop Yield (High OM Soil)

Application StrategyAverage Yield Increase (%)
Standard Broadcast8
Targeted Root Zone22
With Protective Adjuvant35

Experimental Protocols

Protocol 1: Quantification of this compound™ Bioavailability in Soil

Objective: To determine the concentration of bioavailable this compound™ in a given soil sample.

Materials:

  • Soil sample

  • This compound™ standard solution

  • Extraction buffer (e.g., 0.01 M CaCl2)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Soil Incubation:

    • Treat a known mass of the soil sample with a standard concentration of this compound™.

    • Incubate the treated soil at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours).

  • Extraction:

    • After incubation, extract the bioavailable this compound™ by shaking the soil sample with the extraction buffer.

    • Centrifuge the mixture to separate the soil particles from the supernatant.

  • Quantification:

    • Analyze the supernatant using an HPLC system to determine the concentration of this compound™.

    • Compare the measured concentration to the initial applied concentration to calculate the percentage of bioavailability.

Protocol 2: Evaluating the Efficacy of Different this compound™ Application Strategies

Objective: To compare the effectiveness of different this compound™ application methods on crop growth in high organic matter soil.

Materials:

  • Test crop (e.g., corn, wheat)

  • Pots filled with high organic matter soil (>5%)

  • This compound™ solution

  • Protective adjuvant (if applicable)

  • Standard fertilizer

Methodology:

  • Experimental Setup:

    • Prepare four groups of potted plants:

      • Group A: Control (no this compound™)

      • Group B: Standard broadcast application of this compound™

      • Group C: Targeted root zone application of this compound™

      • Group D: this compound™ applied with a protective adjuvant

    • Ensure all other growing conditions (light, water, fertilizer) are identical for all groups.

  • Application:

    • Apply the respective treatments to each group at the recommended growth stage.

  • Data Collection:

    • Over the course of the growing season, measure key growth parameters such as plant height, biomass, and nutrient content in leaf tissues.

    • At the end of the season, measure the final crop yield for each group.

  • Analysis:

    • Statistically analyze the data to determine if there are significant differences in growth and yield between the different application strategies.

Troubleshooting poor weed control with Epronaz

Author: BenchChem Technical Support Team. Date: November 2025

Epronaz Technical Support Center

This guide is intended for researchers, agronomists, and crop science professionals to diagnose and resolve issues related to suboptimal weed control when using this compound herbicide.

Disclaimer: this compound is treated as a selective, post-emergence, systemic herbicide belonging to the ALS inhibitor class (WSSA Group 2) for the purposes of this guide. Always consult the official product label for specific instructions and safety information.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for this compound failure?

The most frequent causes of poor weed control are related to application timing, environmental conditions, and the emergence of herbicide-resistant weeds.[1][2] Applying this compound when weeds are too large or under environmental stress (like drought or heat) can significantly reduce its effectiveness.[2][3] Furthermore, over-reliance on a single herbicide mode of action, like ALS inhibitors, can lead to the selection of resistant weed populations.[4]

Q2: How quickly should I see results after an this compound application?

This compound is a systemic herbicide that works by inhibiting the ALS enzyme, which is crucial for producing certain amino acids. This process is not immediate. Symptoms, such as the yellowing of new growth and stunted development, may not be visible for several days to two weeks after application, depending on the weed species and growing conditions. Plant death is typically slow.

Q3: Can I apply this compound if it is expected to rain?

No. Post-emergence herbicides like this compound require a specific "rain-fast" period to be absorbed by the weed's foliage. If rainfall occurs before this period is over, the product can be washed off the leaves, leading to poor or no control. Always check the product label for the specific rain-fast interval, which is typically several hours.

Q4: What is herbicide resistance and how do I know if I have it?

Herbicide resistance is the natural ability of a weed population to survive a herbicide application that would normally be lethal. If you observe that this compound effectively controls some weed species but fails on others that are listed as susceptible on the label, or if patches of a specific weed survive an otherwise effective application, you may have resistance. This is particularly common with ALS inhibitors.

Troubleshooting Guide: Poor Weed Control

Use this guide to diagnose the potential cause of unsatisfactory results with this compound.

Problem/Observation Potential Cause Recommended Action / Verification
Weeds are stunted or yellowed but recover. 1. Incorrect Application Rate: The dose was too low due to a mixing error or improper sprayer calibration. 2. Late Application: Weeds were too mature and resilient for the labeled rate to be effective. 3. Developing Resistance: The weed population has a low level of resistance.1. Verify Mixing Calculations & Calibrate Sprayer: Ensure the correct amount of product is being applied per unit area. 2. Scout Fields Early: Apply this compound when weeds are small and actively growing, as specified on the label. 3. Rotate Herbicides: Use a herbicide with a different mode of action for follow-up applications.
No effect on any weeds. 1. Application Error: The wrong product was used, or a critical component (e.g., adjuvant) was omitted from the tank mix. 2. Environmental Factors: Rain occurred shortly after application, washing the product off. 3. Water Quality Issues: Water with high pH or hardness can degrade the herbicide in the tank.1. Review Spray Records: Confirm all components were added correctly. 2. Check Weather Data: Verify the application was made within the recommended rain-fast period. 3. Perform a Water Quality Test: Check the pH and hardness of your water source.
Good control of some weed species, poor control of others. 1. Incorrect Weed ID: The uncontrolled weed is not on the this compound label's list of susceptible species. 2. Herbicide Resistance: The uncontrolled species has developed resistance to ALS-inhibiting herbicides.1. Confirm Weed Identification: Use a weed identification guide or contact a local extension agent. 2. Consult Resistance Maps: Check for known ALS resistance in your region. 3. Use Tank Mixes: Mix or rotate with herbicides that have a different mode of action.
Inconsistent or patchy control across the field. 1. Application Equipment Malfunction: Clogged nozzles, uneven boom height, or incorrect pressure resulted in non-uniform coverage. 2. Environmental Stress: Patches of weeds were under drought stress (e.g., on hilltops or in compacted soil) and did not absorb the herbicide. 3. Spray Drift: Wind caused the spray to miss target areas.1. Inspect and Calibrate Sprayer: Ensure all nozzles are delivering a uniform pattern and the boom is stable. 2. Assess Soil Moisture: Check for variability in soil moisture across the field. Avoid spraying weeds that are under stress. 3. Monitor Wind Speed: Apply only when wind conditions are within the limits specified on the label.

Experimental Protocols & Verification Procedures

Protocol 1: Sprayer Calibration Check

Objective: To ensure the sprayer is delivering the intended volume of spray solution per unit of area (e.g., gallons per acre).

Methodology:

  • Fill the sprayer tank with clean water.

  • Mark out a test area of a known size (e.g., 1/4 acre).

  • Set the sprayer to the pressure (PSI) and speed (MPH) that will be used during the actual application.

  • Spray the entire test area.

  • Carefully measure the amount of water required to refill the tank to its original level.

  • Calculate the application rate: Gallons per Acre = Water Refilled (gallons) / Area Sprayed (acres).

  • Compare this actual rate to the target rate. If they differ by more than 5%, adjust pressure, speed, or nozzle size and re-calibrate. An unknown or incorrect application volume is a primary cause of herbicide failure.

Protocol 2: Jar Test for Tank Mix Compatibility

Objective: To verify the physical compatibility of this compound with other pesticides or adjuvants in a tank mix before loading the sprayer.

Methodology:

  • Use a clear glass jar (1 quart or 1 liter) with a lid.

  • Add water from the same source you will use for spraying, filling the jar halfway.

  • Add each component of the proposed tank mix one at a time, in the correct mixing order (consult product labels). Shake the jar gently after each addition.

  • The typical mixing order is:

    • Water conditioning agents

    • Wettable powders (WP) or Dry Flowables (DF)

    • Flowables (F) or Suspension Concentrates (SC)

    • This compound (if it's a soluble concentrate)

    • Emulsifiable Concentrates (EC)

    • Surfactants or Adjuvants

  • Fill the jar to three-quarters full, cap it, and invert it 10-15 times.

  • Let the mixture stand for 15-30 minutes and observe for signs of incompatibility, such as separation, clumping, precipitates, or heat generation. If any of these occur, do not mix the products in the sprayer.

Visualizations

Signaling Pathway

Epronaz_MOA Mechanism of Action for this compound (ALS Inhibitor) cluster_plant_cell Weed Plant Cell Amino_Acid_Precursors Amino Acid Precursors ALS_Enzyme ALS Enzyme Amino_Acid_Precursors->ALS_Enzyme Branched_Chain_Amino_Acids Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) ALS_Enzyme->Branched_Chain_Amino_Acids Protein_Synthesis Protein Synthesis Branched_Chain_Amino_Acids->Protein_Synthesis Plant_Growth Cell Division & New Growth Protein_Synthesis->Plant_Growth This compound This compound This compound->ALS_Enzyme INHIBITS

Caption: Diagram of this compound's mode of action, inhibiting the ALS enzyme.

Troubleshooting Workflow

Troubleshooting_Flow Start Poor Weed Control Observed Check_Weed Weed on Label & Correct Growth Stage? Start->Check_Weed Check_App Correct Rate, Adjuvant, & Calibration? Check_Weed->Check_App Yes Result_WrongWeed Action: Use Correct Herbicide or Timing for Weed Stage Check_Weed->Result_WrongWeed No Check_Weather Optimal Weather? (No Rain, Low Wind, Temp) Check_App->Check_Weather Yes Result_AppError Action: Recalibrate Sprayer, Review Mixing Protocol Check_App->Result_AppError No Check_Resistance Resistance Suspected? Check_Weather->Check_Resistance Yes Result_Weather Action: Re-apply in Favorable Conditions (if possible) Check_Weather->Result_Weather No Result_Resistant Action: Rotate Mode of Action, Use Integrated Weed Mgmt. Check_Resistance->Result_Resistant Yes Result_OK Contact Support Check_Resistance->Result_OK No

Caption: A logical decision tree for troubleshooting poor this compound efficacy.

Application Workflow

Application_Workflow Scout 1. Field Scouting & Weed ID Select 2. Confirm this compound is Appropriate Scout->Select Calibrate 3. Calibrate Equipment Select->Calibrate Mix 4. Tank Mixing (Jar Test First) Calibrate->Mix Apply 5. Application (Monitor Weather) Mix->Apply Evaluate 6. Evaluate Efficacy (7-14 Days Post) Apply->Evaluate

Caption: The standard workflow for a successful herbicide application.

References

Reducing Epronaz spray drift and off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper application of Epronaz spray to minimize spray drift and mitigate off-target effects during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is spray drift and why is it a concern with this compound application?

A1: Spray drift is the movement of pesticide droplets or particles through the air away from the intended target area.[1] This is a significant concern as it can lead to environmental contamination, potential damage to non-target organisms, and health risks to humans and animals.[1] For researchers, it can also lead to inaccurate experimental results due to unintended exposure of control or non-target plots.

Q2: What are the main factors that influence this compound spray drift?

A2: The primary factors influencing spray drift include weather conditions (wind speed, temperature, humidity), application equipment (nozzle type, pressure, boom height), and the physical properties of the spray solution itself.[1][2] Operator skill and decision-making are also crucial in managing drift.[2]

Q3: How can I select the right nozzle to reduce this compound spray drift?

A3: To reduce drift, select low-drift nozzles that produce coarser or larger droplets, as these are less likely to be carried by the wind. Nozzle manufacturers provide charts that classify droplet size, which can be a useful guide. For example, nozzles like TeeJet's AI, AIXR, and TTI are designed to minimize drift. Always check that the chosen nozzle is appropriate for the desired water rate and the mode of action of this compound.

Q4: What are the optimal weather conditions for applying this compound spray?

A4: It is best to apply this compound when wind speeds are low, generally between 3 and 10 mph. Avoid spraying during periods of high temperatures and low humidity, as this can increase the evaporation of spray droplets, making them smaller and more prone to drift. Also, avoid spraying during a temperature inversion, a condition where a layer of warm air traps cooler air near the ground, which can cause spray droplets to suspend and move horizontally.

Q5: Can I use adjuvants to reduce this compound spray drift?

A5: Yes, certain adjuvants, often called drift retardants, can be added to the spray mixture to increase droplet size and reduce the number of small, drift-prone droplets. These products work by increasing the viscosity of the spray solution. However, ensure that any adjuvant used is compatible with the this compound formulation and the type of nozzle being used.

Troubleshooting Guide

Problem: I am observing damage to plants in adjacent, non-target plots after this compound application.

Solution:

  • Review Your Application Parameters: Cross-reference your spray log with the recommended parameters in the table below. Pay close attention to wind speed and direction during application.

  • Establish Buffer Zones: Consider creating a "no-spray" buffer zone around sensitive areas. A buffer of at least 250-300 feet is a good starting point.

  • Check Equipment Calibration: Inaccurate calibration can lead to over-application, increasing the amount of this compound available to drift. Recalibrate your equipment to ensure the correct application rate.

  • Evaluate Nozzle Performance: Worn or damaged nozzles can produce smaller droplets and an uneven spray pattern. Inspect all nozzles and replace any that are not performing to the manufacturer's specifications.

Problem: My experimental results are inconsistent, and I suspect off-target effects are influencing the data.

Solution:

  • Refine Your Spraying Technique: Ensure the spray boom is kept at a consistent, low height above the target canopy. A wider spray angle (e.g., 110 degrees) allows the boom to be positioned closer to the target.

  • Control Your Environment: If possible, conduct experiments in a controlled environment like a greenhouse to eliminate the variable of wind. For field experiments, use shielded sprayers to block wind from dispersing the spray droplets.

  • Document Everything: Keep a detailed log of every spray application, including the date, time, equipment settings, weather conditions, and this compound formulation. This will help identify potential sources of variability.

  • Conduct a Blank Run: Perform a spray application with just the carrier (e.g., water) to ensure that the application method itself is not causing mechanical stress or other unintended effects on your experimental subjects.

Data Presentation

Table 1: Recommended Parameters for Reducing this compound Spray Drift

ParameterRecommendationRationale
Wind Speed 3-10 mph (5-15 km/h)Minimizes horizontal movement of spray droplets.
Wind Direction Away from sensitive areasPrevents direct contamination of non-target plots.
Temperature Lower temperatures are preferableReduces droplet evaporation.
Humidity Higher humidity is preferableReduces droplet evaporation.
Nozzle Type Low-drift (e.g., air-induction) nozzlesProduces coarser droplets that are less prone to drift.
Spray Pressure Lower end of the nozzle's operating rangeGenerally produces larger droplets.
Boom Height As low as possible while maintaining coverage (e.g., <24 inches)Reduces the time droplets are exposed to wind.
Ground Speed Slower speeds (e.g., <10 mph)Reduces turbulence and boom instability.
Carrier Volume Higher volumes (e.g., >20 gallons/acre)Can allow for the use of larger nozzles.
Droplet Size Coarse to Very CoarseLarger droplets are less susceptible to wind effects.

Experimental Protocols

Protocol 1: Field Assessment of this compound Spray Drift

Objective: To quantify the downwind deposition of this compound spray under typical field application conditions.

Materials:

  • Calibrated sprayer with selected nozzle type

  • This compound solution at the desired concentration

  • Mylar or filter paper collectors

  • Stakes or poles for mounting collectors

  • Anemometer to measure wind speed

  • Hygrometer and thermometer

  • GPS unit for marking plot and collector locations

  • Appropriate personal protective equipment (PPE)

Methodology:

  • Site Selection: Choose a test site with a uniform surface and no obstructions that could interfere with airflow.

  • Collector Placement: Place collectors on stakes at various heights and at increasing distances downwind from the edge of the spray application area. A common arrangement is to have lines of collectors at 5, 10, 25, and 50 meters from the spray path.

  • Pre-Application Monitoring: Before spraying, record the environmental conditions: wind speed and direction, temperature, and relative humidity.

  • Spray Application: Apply the this compound solution to the target area, maintaining a consistent speed and boom height. Record all application parameters.

  • Post-Application: Allow a brief period for droplets to settle, then carefully retrieve the collectors, avoiding contamination.

  • Sample Analysis: Extract the this compound from the collectors using an appropriate solvent. Quantify the amount of this compound on each collector using a suitable analytical method (e.g., HPLC, GC-MS).

  • Data Interpretation: Calculate the amount of this compound deposited per unit area at each downwind distance. This data can be used to model the drift potential of the specific application parameters.

Protocol 2: Laboratory Bioassay for Off-Target Effects of this compound

Objective: To determine the effect of this compound on a representative non-target organism (e.g., Daphnia magna).

Materials:

  • This compound stock solution

  • Culture of Daphnia magna

  • Standard laboratory glassware (beakers, pipettes)

  • Growth medium for Daphnia magna

  • Microscope

  • Incubator or controlled environment chamber

Methodology:

  • Preparation of Test Solutions: Prepare a series of this compound dilutions in the Daphnia growth medium, ranging from a high concentration to a no-Epronaz control.

  • Exposure: Place a set number of Daphnia magna (e.g., 10 neonates) into beakers containing each of the test concentrations and the control. Use multiple replicates for each concentration.

  • Incubation: Incubate the beakers under controlled conditions (e.g., 20°C, 16:8 hour light:dark cycle) for a specified period (e.g., 48 or 96 hours).

  • Observation: At regular intervals (e.g., 24, 48, 72, 96 hours), observe the Daphnia under a microscope. Record mortality, immobilization, and any observable sublethal effects (e.g., changes in swimming behavior, reproductive output).

  • Data Analysis: For each concentration, calculate the percentage of affected organisms at each time point. Use this data to determine key toxicological endpoints, such as the LC50 (lethal concentration for 50% of the population) or EC50 (effective concentration for 50% of the population).

Visualizations

G cluster_weather Weather Conditions cluster_equipment Equipment & Application cluster_formulation Spray Formulation wind Wind Speed & Direction drift This compound Spray Drift wind->drift temp Temperature droplet Droplet Size temp->droplet humidity Humidity humidity->droplet inversion Temperature Inversion inversion->drift nozzle Nozzle Type nozzle->droplet pressure Spray Pressure pressure->droplet boom Boom Height boom->drift speed Ground Speed speed->drift droplet->drift Primary Influence volatility Volatility volatility->drift viscosity Viscosity viscosity->droplet

Caption: Factors influencing this compound spray drift.

G start Plan this compound Application check_weather Check Weather Forecast (Wind, Temp, Humidity) start->check_weather select_equip Select Low-Drift Nozzle & Set Low Pressure check_weather->select_equip Conditions OK stop Conditions Worsen: STOP Application check_weather->stop Conditions Unfavorable calibrate Calibrate Sprayer select_equip->calibrate buffer Sensitive Area Nearby? calibrate->buffer apply_buffer Establish Buffer Zone buffer->apply_buffer Yes no_buffer Proceed with Caution buffer->no_buffer No spray Apply this compound (Low Boom Height, Slow Speed) apply_buffer->spray no_buffer->spray monitor Monitor Conditions During Application spray->monitor monitor->stop Conditions Worsen complete Application Complete monitor->complete Conditions Stable G This compound This compound (Off-Target) receptor Cell Surface Receptor This compound->receptor g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase (Inhibited) g_protein->enzyme cAMP ↓ Intracellular cAMP enzyme->cAMP pka Protein Kinase A (PKA) Inactivation cAMP->pka tf CREB Transcription Factor (Inactive) pka->tf gene Gene Expression Altered tf->gene response Adverse Cellular Response (e.g., Apoptosis, Growth Inhibition) gene->response

References

Technical Support Center: Enhancing Epronaz Rainfastness

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the rainfastness of the herbicide Epronaz using adjuvants. Due to the limited publicly available data specific to this compound, this guide draws upon established principles and data from analogous herbicides, particularly other acetolactate synthase (ALS) inhibitors like sulfonylureas.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a herbicide belonging to the triazolecarboxamide chemical family.[1] Herbicides in this family, along with others such as sulfonylureas and imidazolinones, function by inhibiting the acetolactate synthase (ALS) enzyme.[2][3][4] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2] Inhibition of this pathway ultimately leads to the cessation of plant cell growth and death.

Q2: Why is rainfastness a concern for this compound application?

Rainfall shortly after the application of a foliar herbicide like this compound can wash the active ingredient off the plant's leaves before it can be adequately absorbed. This can lead to reduced herbicide efficacy and poor weed control. The period between application and when the herbicide becomes resistant to being washed off is known as the rainfast interval.

Q3: How can adjuvants improve the rainfastness of this compound?

Adjuvants are substances added to a herbicide formulation or spray tank to enhance its performance. They can improve rainfastness through several mechanisms:

  • Increased Spreading and Wetting: Surfactants, a common type of adjuvant, reduce the surface tension of spray droplets, allowing them to spread over a larger leaf area and preventing them from beading up and rolling off.

  • Enhanced Penetration: Certain adjuvants, like crop oil concentrates (COCs) and methylated seed oils (MSOs), can help the herbicide penetrate the waxy cuticle of the leaf more quickly.

  • Improved Adhesion: "Sticker" adjuvants increase the adhesion of the herbicide to the leaf surface, making it more resistant to being washed off by rain.

Q4: What types of adjuvants are commonly used with ALS-inhibiting herbicides?

Studies on ALS-inhibiting herbicides, such as sulfonylureas, have shown that the following types of adjuvants can be effective in enhancing performance and rainfastness:

  • Non-ionic Surfactants (NIS): These are widely used to improve spray coverage and penetration.

  • Crop Oil Concentrates (COC): These petroleum-based oils mixed with a surfactant can enhance herbicide uptake.

  • Methylated Seed Oils (MSO): Derived from vegetable oils, MSOs are often more effective than COCs at penetrating the leaf cuticle.

  • Organosilicone Surfactants: These can significantly improve spreading and may promote stomatal infiltration, leading to very rapid uptake.

Troubleshooting Guide

Problem: Reduced this compound efficacy observed after rainfall.

  • Possible Cause 1: Insufficient rain-free period.

    • Solution: Review the time between this compound application and the rainfall event. The required rain-free period can vary depending on the adjuvant used, weather conditions, and the weed species being targeted. For many systemic herbicides, a rain-free period of at least 4-6 hours is recommended without an effective adjuvant. With the right adjuvant, this period can be significantly shortened.

  • Possible Cause 2: Incorrect adjuvant selection or concentration.

    • Solution: The choice of adjuvant is critical. For ALS inhibitors, non-ionic surfactants and oil-based adjuvants have been shown to improve rainfastness. Ensure that the adjuvant concentration is within the recommended range. Higher concentrations of some adjuvants, such as certain non-ionic surfactants, have been shown to improve the rainfastness of sulfonylurea herbicides.

  • Possible Cause 3: High-intensity rainfall.

    • Solution: A heavy downpour can be more detrimental than a light drizzle. If intense rainfall occurred shortly after application, re-application may be necessary. Future applications should be timed to allow for a longer drying period if heavy rain is forecasted.

Data on Adjuvant Effects on Rainfastness of ALS-Inhibiting Herbicides

The following tables summarize data from studies on sulfonylurea herbicides, which, like this compound, are ALS inhibitors. This data illustrates the potential impact of adjuvants on improving rainfastness.

Table 1: Effect of Adjuvants on the Efficacy of Rimsulfuron on Chenopodium album with Simulated Rainfall at Different Intervals After Treatment

Adjuvant (Concentration)Rain-Free Period (Hours)ED₅₀ (g ai/ha)¹
No AdjuvantNo Rain10.5
125.3
219.8
415.1
Non-ionic Surfactant (0.1%)No Rain4.2
111.7
28.5
45.9
Crop Oil Concentrate (0.5 L/ha)No Rain9.8
120.1
216.4
412.3

¹ED₅₀ is the effective dose required to control 50% of the weed population. A lower ED₅₀ indicates higher herbicide efficacy. Data adapted from a study on the sulfonylurea herbicide rimsulfuron.

Table 2: Influence of Adjuvants on the Rainfastness of Tribenuron-methyl on Tripleurospermum inodorum

AdjuvantRain-Free Period (Hours)Weed Control (%)
No Adjuvant145
260
475
Non-ionic Surfactant178
285
492
Anionic Surfactant175
283
490
Vegetable Oil165
282
491

Data adapted from a study on the sulfonylurea herbicide tribenuron-methyl.

Experimental Protocols

Protocol for Evaluating the Effect of Adjuvants on this compound Rainfastness

This protocol outlines a general procedure for conducting a greenhouse or laboratory experiment to assess the impact of adjuvants on the rainfastness of this compound.

  • Plant Culture:

    • Grow a target weed species (e.g., Sinapis arvensis or a locally relevant species) in pots containing a standard potting mix.

    • Maintain the plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

    • Ensure uniform growth of the plants to the 2-4 true leaf stage for treatment.

  • Herbicide and Adjuvant Preparation:

    • Prepare a stock solution of this compound in water.

    • Prepare separate spray solutions of this compound at a predetermined concentration (e.g., the recommended field rate).

    • For each adjuvant to be tested, prepare a spray solution of this compound mixed with the adjuvant at the desired concentration (e.g., 0.1% v/v for a non-ionic surfactant). Include a control treatment with this compound alone and an untreated control.

  • Herbicide Application:

    • Use a laboratory spray chamber to apply the herbicide solutions to the plants. This ensures uniform application.

    • Calibrate the sprayer to deliver a specific volume per unit area (e.g., 200 L/ha).

  • Simulated Rainfall:

    • At specified time intervals after herbicide application (e.g., 1, 2, 4, and 8 hours), place the treated plants in a rainfall simulator.

    • The rainfall simulator should be calibrated to deliver a known intensity and duration of rainfall (e.g., 5 mm of rain over 30 minutes).

    • Include a set of treated plants for each adjuvant that does not receive rainfall as a positive control.

  • Efficacy Assessment:

    • After the rainfall treatment, return the plants to the greenhouse or growth chamber.

    • Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).

    • At the end of the experiment, harvest the above-ground biomass of the plants, dry it in an oven, and weigh it to determine the percent reduction in biomass compared to the untreated control.

  • Data Analysis:

    • Analyze the visual ratings and biomass data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the adjuvants and the rain-free period on this compound efficacy.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment A Plant Culture C Herbicide Application A->C B Prepare this compound & Adjuvant Solutions B->C D Rain-Free Interval C->D E Simulated Rainfall D->E F Post-Treatment Growth Period E->F G Efficacy Assessment F->G H Data Analysis G->H

Caption: Experimental workflow for a rainfastness study.

Troubleshooting_Rainfastness Start Poor this compound efficacy after rain Q1 Was an adjuvant used? Start->Q1 Q2 What was the rain-free period? Q1->Q2 Yes Sol1 Incorporate an appropriate adjuvant (e.g., NIS or MSO) Q1->Sol1 No A1_Yes Yes A1_No No Q3 What type of adjuvant was used? Q2->Q3 > 4 hours Sol2 Increase rain-free period or re-apply if necessary Q2->Sol2 < 2 hours A2_Short < 2 hours A2_Long > 4 hours Sol3 Consult literature for optimal adjuvant for ALS inhibitors Q3->Sol3 Other/Unknown Sol4 Consider increasing adjuvant concentration within label recommendations Q3->Sol4 NIS/COC/MSO A3_NIS NIS/COC/MSO A3_Other Other/Unknown

Caption: Troubleshooting poor this compound rainfastness.

References

Epronaz Technical Support Center: Carryover Potential & Rotational Crop Restrictions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for soil carryover and rotational crop restrictions associated with the herbicide Epronaz. Due to limited publicly available data on this compound, this guide emphasizes general principles of herbicide persistence, risk assessment, and experimental best practices.

Frequently Asked Questions (FAQs)

Q1: What is herbicide carryover and why is it a concern with this compound?

Q2: What is the likely mode of action of this compound and how does it relate to crop injury?

A2: The precise mode of action for this compound is not detailed in the available literature. However, it belongs to the triazole class of herbicides.[2][3] Other 1,2,4-triazole herbicides, such as amitrole, are known to inhibit enzymes involved in the biosynthesis of essential amino acids, like histidine. If this compound shares this mode of action, it would disrupt protein synthesis and growth in susceptible plants, leading to the observed herbicidal effects and potential injury to rotational crops that are not tolerant.

Q3: What soil and environmental factors influence the persistence of this compound?

A3: The persistence of any soil-applied herbicide is influenced by a combination of factors. These include:

  • Soil Properties: Soil texture, organic matter content, and pH can significantly impact herbicide availability and degradation. Herbicides can bind to soil particles and organic matter, making them less available for plant uptake and microbial breakdown.

  • Climatic Conditions: Soil moisture and temperature are critical for microbial degradation, a primary pathway for the breakdown of many herbicides. Dry conditions can slow this process, increasing the risk of carryover.

  • Chemical Properties: The inherent chemical stability of the herbicide molecule itself plays a crucial role in its persistence.

Q4: Are there established plant-back intervals for rotational crops after using this compound?

A4: Specific, legally mandated plant-back intervals for this compound are not available in the provided search results. Plant-back intervals are the required time between herbicide application and the planting of a subsequent crop. These intervals are typically found on the herbicide product label, which is not available for this compound in the search results. Without this information, researchers must take a cautious approach.

Troubleshooting Guide

Q1: I have applied this compound and now wish to plant a different crop. How can I determine if it is safe to do so?

A1: In the absence of specific rotational restrictions on a product label, a field bioassay is the most reliable method to determine if it is safe to plant a desired rotational crop. A bioassay involves planting the intended crop in a small, representative area of the treated field and observing it for any signs of injury.

Q2: What symptoms of herbicide injury should I look for in my rotational crop during a bioassay?

A2: Herbicide injury symptoms can vary depending on the mode of action. For herbicides that inhibit amino acid synthesis, which is a possible mechanism for this compound, you might observe:

  • Stunting of the plants.

  • Chlorosis (yellowing) or necrosis (browning and death) of plant tissues.

  • Abnormal root development, sometimes described as "bottle-brush" roots for certain herbicide groups.

Q3: My bioassay shows signs of crop injury. What are my options?

A3: If the bioassay indicates that herbicide residues are still present at phytotoxic levels, you have a few options:

  • Delay Planting: Wait for a longer period to allow for further degradation of the herbicide. The rate of degradation will depend on environmental conditions.

  • Select a Tolerant Crop: If known, plant a crop species or variety that has tolerance to the herbicide or its chemical class.

  • Tillage: In some cases, tillage can help to dilute the herbicide in the soil profile, although this may not always be effective or desirable.

Data Presentation

Table 1: Key Factors Influencing Herbicide Persistence in Soil

FactorInfluence on PersistenceRationale
Soil Texture Higher persistence in fine-textured soils (clays)Increased binding of the herbicide to soil particles, reducing availability for degradation.
Soil Organic Matter Higher persistence with high organic matterHerbicides can be strongly adsorbed to organic matter, protecting them from microbial breakdown.
Soil pH Variable; depends on herbicide chemistrySoil pH can affect the chemical form of the herbicide and the activity of soil microbes. For some herbicides like sulfonylureas, persistence increases in high pH soils.
Soil Moisture Higher persistence in dry conditionsSoil microbes, which are primary degraders of many herbicides, are less active in dry soils.
Temperature Higher persistence in cold conditionsMicrobial activity and the rate of chemical degradation reactions decrease at lower temperatures.
Application Rate Higher persistence with higher ratesA greater amount of the herbicide needs to be broken down.

Experimental Protocols

Field Bioassay for Herbicide Carryover

Objective: To determine if soil residues of this compound are sufficient to cause injury to a planned rotational crop.

Methodology:

  • Site Selection: Choose a representative area within the field previously treated with this compound. If there are areas with different soil types or application overlaps, it is advisable to conduct separate bioassays in each of these areas.

  • Soil Sampling (Optional but Recommended): For a more controlled laboratory bioassay, collect soil from the top 10-15 cm of the treated area. Also, collect a control soil sample from an untreated area with a similar soil type.

  • Field Planting:

    • Directly in the field, plant several short rows of the intended rotational crop.

    • For comparison, plant rows of the same crop in an adjacent, untreated area.

  • Laboratory Planting (if soil was sampled):

    • Fill several pots with the treated soil and an equal number of pots with the untreated control soil.

    • Plant seeds of the intended rotational crop in each pot.

  • Growth Conditions: Ensure the planted areas (field or pots) receive adequate water and sunlight to support normal plant growth.

  • Observation: Over a period of 2-4 weeks, regularly observe the plants for any signs of injury. Compare the growth, color, and root development of the plants in the treated soil to those in the control soil.

  • Interpretation:

    • No Injury: If the plants in the treated soil grow as well as the control plants, it is likely safe to plant the rotational crop.

    • Injury Observed: If the plants in the treated soil show symptoms of injury (stunting, discoloration, etc.), it indicates that phytotoxic residues of the herbicide remain. Planting the rotational crop is not advised until a later time.

Mandatory Visualization

Epronaz_Carryover_Assessment_Workflow start Start: this compound Application check_label Is a product label with rotational restrictions available? start->check_label follow_label Follow labeled plant-back intervals for the intended rotational crop. check_label->follow_label Yes no_data No specific rotational restriction data available. check_label->no_data No safe_to_plant Proceed with planting the rotational crop. follow_label->safe_to_plant bioassay Conduct a field bioassay with the intended rotational crop. no_data->bioassay observe Observe for signs of crop injury (e.g., stunting, chlorosis). bioassay->observe no_injury No injury observed. observe->no_injury None injury Injury observed. observe->injury Present no_injury->safe_to_plant delay_planting Delay planting and re-evaluate. Consider a more tolerant crop. injury->delay_planting end End safe_to_plant->end delay_planting->end

Caption: Workflow for assessing rotational crop safety after this compound application.

Putative_Epronaz_Mode_of_Action cluster_pathway Putative Target Pathway This compound This compound (Triazole Herbicide) inhibition This compound->inhibition precursor Biosynthetic Precursor enzyme Key Enzyme in Amino Acid Synthesis (e.g., for Histidine) precursor->enzyme Substrate amino_acid Essential Amino Acid enzyme->amino_acid Product death Plant Death protein Proteins amino_acid->protein growth Plant Growth protein->growth inhibition->enzyme Blocks Active Site

Caption: Putative mode of action of this compound as a triazole herbicide.

References

Eprinomectin Degradation in Soil: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors that influence the degradation rate of Eprinomectin in soil.

Frequently Asked Questions (FAQs)

Q1: What is the expected half-life of Eprinomectin in soil under typical environmental conditions?

A1: The half-life of Eprinomectin in soil is approximately 64 days.[1] However, it is crucial to understand that this is an average figure. The degradation rate of avermectins, the class of compounds to which Eprinomectin belongs, is highly dependent on environmental conditions. For instance, the half-life can be as short as 7 to 14 days in the summer and extend to 91 to 217 days in the winter.[1]

Q2: What are the primary factors that influence the degradation rate of Eprinomectin in soil?

A2: The degradation of Eprinomectin in soil is a complex process influenced by a combination of abiotic and biotic factors. Key factors include:

  • Soil pH: The acidity or alkalinity of the soil can significantly impact the chemical stability and microbial degradation of Eprinomectin.

  • Soil Type and Composition: The amount of organic matter and the proportion of sand, silt, and clay influence the adsorption and bioavailability of the compound.

  • Temperature: Higher temperatures generally accelerate both chemical and microbial degradation processes.

  • Moisture Content: Soil moisture is essential for microbial activity and can also play a role in the hydrolysis of Eprinomectin.

  • Sunlight (Photodegradation): Exposure to sunlight can contribute to the breakdown of Eprinomectin on the soil surface.

  • Microbial Activity: Soil microorganisms play a significant role in the biodegradation of Eprinomectin.

Q3: How does soil pH affect the degradation of Eprinomectin?

A3: While specific data for Eprinomectin is limited, studies on the closely related compound ivermectin show a strong correlation between soil pH and degradation rate. In alkaline soils (pH > 7), ivermectin undergoes accelerated degradation, primarily through hydrolysis and oxidation.[2] Conversely, in acidic soils (pH < 7), the degradation rate is significantly reduced as the compound is more stable.[2]

Q4: Are there standardized methods for studying the degradation of veterinary drugs like Eprinomectin in soil?

A4: Yes, the Organisation for Economic Co-operation and Development (OECD) provides guidelines for testing the transformation of chemicals in soil. Specifically, OECD Guideline 307 details procedures for assessing aerobic and anaerobic transformation in soil.[3] These guidelines outline standardized methodologies for soil selection, test substance application, incubation conditions, and data analysis.

Troubleshooting Guide for Eprinomectin Degradation Experiments

Unexpected or inconsistent results are common in soil degradation studies. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Observed degradation rate is significantly faster than expected.

Possible Cause Troubleshooting Steps
High Microbial Activity 1. Characterize the microbial population of your soil sample. 2. Consider sterilizing a parallel soil sample (e.g., through autoclaving or gamma irradiation) to distinguish between biotic and abiotic degradation.
Photodegradation 1. Ensure your incubation setup shields the soil samples from light, unless photodegradation is the intended focus of the study. 2. Review OECD guidelines for phototransformation studies on soil surfaces if applicable.
Elevated Temperature 1. Verify the temperature of your incubator and ensure it is calibrated and stable. 2. Record temperature fluctuations throughout the experiment.
High Soil Moisture 1. Accurately measure and control the moisture content of your soil. 2. Ensure even distribution of water within the soil samples.

Issue 2: Observed degradation rate is significantly slower than expected.

Possible Cause Troubleshooting Steps
Low Microbial Activity 1. Assess the viability of the microbial community in your soil. 2. Ensure the soil has not been inadvertently sterilized or exposed to antimicrobial agents. 3. Consider amending the soil with a nutrient broth to stimulate microbial activity, if appropriate for your experimental design.
Strong Adsorption to Soil Particles 1. Analyze the organic matter and clay content of your soil. High levels of these components can lead to strong adsorption, reducing the bioavailability of Eprinomectin for degradation. 2. Conduct desorption studies to quantify the binding affinity of Eprinomectin to your specific soil type.
Low Temperature or Moisture 1. Confirm that the incubation temperature and soil moisture levels are within the optimal range for microbial activity and chemical degradation.
Incorrect Analytical Method 1. Validate your analytical method for Eprinomectin extraction and quantification from soil. 2. Ensure complete extraction of the analyte from the soil matrix.

Issue 3: High variability in degradation rates between replicate samples.

Possible Cause Troubleshooting Steps
Inhomogeneous Soil Samples 1. Thoroughly homogenize the bulk soil sample before aliquoting into experimental units. 2. Sieve the soil to ensure a uniform particle size.
Uneven Application of Eprinomectin 1. Develop and validate a precise method for applying the Eprinomectin solution to the soil to ensure even distribution. 2. Consider using a carrier solvent that facilitates even dispersal and subsequently evaporates.
Inconsistent Incubation Conditions 1. Ensure all replicate samples are exposed to identical temperature, moisture, and light conditions. 2. Randomize the placement of replicates within the incubator to minimize positional effects.

Quantitative Data Summary

The following tables summarize available quantitative data on the degradation of Eprinomectin and a related avermectin compound.

Table 1: Half-life of Avermectins in Soil under Different Conditions

CompoundConditionHalf-life (Days)Reference
EprinomectinSoil (General)~64
AvermectinsOutdoors (Summer)7 - 14
AvermectinsOutdoors (Winter)91 - 217

Table 2: Effect of Soil pH on the Half-life of Ivermectin (a related Avermectin)

Note: This data is for Ivermectin and serves as an illustrative example of the expected trend for Eprinomectin.

Soil pHHalf-life (Days)
348.13
441.25
6.832.08
728.88
89.63
95.16

Experimental Protocols

Protocol 1: Aerobic Transformation of Eprinomectin in Soil (Adapted from OECD Guideline 307)

  • Soil Selection and Preparation:

    • Select a well-characterized soil, preferably a sandy loam with a known pH, organic matter content, and microbial biomass.

    • Sieve the soil to <2 mm and adjust the moisture content to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil in the dark at the desired experimental temperature for 7-14 days to allow microbial populations to stabilize.

  • Application of Eprinomectin:

    • Prepare a stock solution of Eprinomectin in a suitable solvent (e.g., acetone).

    • Apply the stock solution to the soil surface as evenly as possible. The final concentration should be relevant to expected environmental concentrations.

    • Allow the solvent to evaporate completely in a fume hood.

    • Thoroughly mix the treated soil to ensure uniform distribution of Eprinomectin.

  • Incubation:

    • Divide the treated soil into replicate microcosms (e.g., glass flasks).

    • Include untreated control samples.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 20°C).

    • Maintain soil moisture by periodically adding deionized water.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 7, 14, 28, 60, and 90 days), destructively sample replicate microcosms.

    • Extract Eprinomectin from the soil using an appropriate solvent (e.g., acetonitrile or acetone).

    • Analyze the concentration of Eprinomectin in the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Data Analysis:

    • Calculate the dissipation half-life (DT50) of Eprinomectin by fitting the concentration data to a suitable kinetic model (e.g., first-order kinetics).

Visualizations

TroubleshootingWorkflow Start Inconsistent Eprinomectin Degradation Results CheckExperimentalSetup Review Experimental Setup Start->CheckExperimentalSetup CheckSoilParameters Analyze Soil Parameters Start->CheckSoilParameters CheckAnalyticalMethod Validate Analytical Method Start->CheckAnalyticalMethod FasterDegradation Faster than Expected Degradation CheckExperimentalSetup->FasterDegradation High Temp/Moisture? Photodegradation? SlowerDegradation Slower than Expected Degradation CheckExperimentalSetup->SlowerDegradation Low Temp/Moisture? HighVariability High Variability between Replicates CheckExperimentalSetup->HighVariability Inconsistent Conditions? CheckSoilParameters->FasterDegradation High Microbial Activity? CheckSoilParameters->SlowerDegradation Strong Adsorption? Low Microbial Activity? CheckSoilParameters->HighVariability Inhomogeneous Soil? CheckAnalyticalMethod->SlowerDegradation Incomplete Extraction? CheckAnalyticalMethod->HighVariability Method Imprecision? IdentifyCause Identify Potential Cause(s) FasterDegradation->IdentifyCause SlowerDegradation->IdentifyCause HighVariability->IdentifyCause ImplementCorrectiveActions Implement Corrective Actions IdentifyCause->ImplementCorrectiveActions DegradationFactors cluster_Abiotic Abiotic Factors cluster_Biotic Biotic Factors cluster_Soil Soil Properties Epronaz Eprinomectin Degradation Rate pH Soil pH This compound->pH Temperature Temperature This compound->Temperature Moisture Moisture This compound->Moisture Sunlight Sunlight This compound->Sunlight MicrobialActivity Microbial Activity This compound->MicrobialActivity SoilType Soil Type (Sand, Silt, Clay) This compound->SoilType OrganicMatter Organic Matter This compound->OrganicMatter

References

Epronaz phytotoxicity under different environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the herbicide Epronaz is limited in publicly available scientific literature. Therefore, this technical support center provides guidance based on the general behavior of herbicides with a similar chemical structure (sulfonyl triazole carboxamide) and a likely mode of action as an acetolactate synthase (ALS) inhibitor. Researchers should validate these recommendations with small-scale preliminary experiments.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mode of action for this compound?

A1: Based on its chemical structure as a sulfonyl triazole carboxamide, this compound is presumed to be an acetolactate synthase (ALS) inhibitor. ALS is a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately halting cell division and plant growth.

Q2: What are the typical symptoms of phytotoxicity from an ALS inhibitor like this compound?

A2: Symptoms of phytotoxicity from ALS inhibitors are often slow to develop and may include:

  • Stunting of plant growth.

  • Chlorosis (yellowing) of new leaves and growing points.

  • Necrosis (tissue death) at the meristematic regions.

  • Purplish discoloration of leaves in some species due to anthocyanin accumulation.

  • Malformed new growth.

Q3: How long does it take for phytotoxicity symptoms to appear?

A3: For ALS inhibitors, visible symptoms may take several days to two weeks to appear after application, depending on the plant species, growth stage, environmental conditions, and the dose of this compound applied.

Q4: Is this compound expected to be more effective on certain types of plants?

A4: Herbicides in this class typically exhibit broad-spectrum activity, affecting both broadleaf and grassy weeds. However, selectivity can vary significantly between plant species due to differences in herbicide uptake, translocation, and metabolism.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No observable phytotoxicity after this compound application. 1. Resistant Plant Species: The target plant may be naturally tolerant or have developed resistance to ALS inhibitors. 2. Suboptimal Environmental Conditions: Low temperatures, low light, or drought stress can reduce herbicide uptake and translocation. 3. Incorrect Application Rate: The applied concentration of this compound may be too low. 4. Soil Adsorption: High organic matter or clay content in the soil can bind the herbicide, making it less available for plant uptake.1. Literature Review: Check for known resistance of the target species to ALS inhibitors. 2. Optimize Conditions: Ensure adequate soil moisture and conduct experiments under optimal temperature and light conditions for plant growth. 3. Dose-Response Experiment: Conduct a dose-response study to determine the effective concentration. 4. Soil Analysis: Analyze soil composition. Consider using a higher application rate in soils with high organic matter or clay content, following preliminary trials.
Excessive phytotoxicity or damage to non-target plants. 1. High Application Rate: The applied concentration of this compound is too high. 2. Favorable Environmental Conditions: High temperatures and humidity can increase herbicide uptake. 3. Spray Drift: Herbicide may have drifted to adjacent non-target plants during application. 4. Sensitive Crop/Plant Species: The affected plant is highly sensitive to this compound.1. Review Application Protocol: Verify calculations and equipment calibration. 2. Monitor Weather: Avoid application during windy conditions or when high temperatures are expected. 3. Application Technique: Use nozzles that produce larger droplets to minimize drift. 4. Selectivity Data: If available, consult any existing data on the selectivity of similar herbicides for your specific plant species.
Inconsistent results across experiments. 1. Variable Environmental Conditions: Fluctuations in temperature, light, or humidity between experiments. 2. Inconsistent Soil Media: Differences in soil pH, organic matter, or microbial activity. 3. Variable Plant Growth Stage: Plants at different growth stages can exhibit different sensitivities. 4. Inconsistent Application: Variations in spray volume or coverage.1. Controlled Environment: Use growth chambers with controlled environmental settings. 2. Standardized Soil: Use a consistent, well-characterized artificial soil mix or field soil. 3. Synchronized Growth: Use plants of the same age and developmental stage for all treatments. 4. Standardized Application: Ensure consistent and uniform application of the herbicide solution.

Data Presentation: Expected Influence of Environmental Factors on this compound Phytotoxicity

The following table summarizes the likely effects of key environmental factors on the phytotoxicity of an ALS-inhibiting herbicide like this compound. These are general trends and the magnitude of the effect will be species- and concentration-dependent.

Environmental Factor Condition Expected Impact on Phytotoxicity Rationale
Temperature HighIncreasedEnhanced metabolic activity, leading to faster uptake and translocation of the herbicide.
LowDecreasedReduced metabolic activity, slowing down herbicide uptake and movement within the plant.
Light Intensity HighIncreasedActively photosynthesizing plants have higher rates of translocation, distributing the herbicide more effectively to growing points.
Low/DarknessDecreasedReduced photosynthesis and translocation limit the movement of the herbicide to its site of action.
Soil Moisture High (Field Capacity)IncreasedAdequate moisture facilitates herbicide uptake by the roots and translocation throughout the plant.
Low (Drought)DecreasedWater-stressed plants may close their stomata and have reduced metabolic activity, limiting herbicide uptake and movement.
Soil Type Sandy (Low Organic Matter)IncreasedLess adsorption of the herbicide to soil particles, making it more available for plant uptake.
Clay/High Organic MatterDecreasedHigher adsorption of the herbicide to soil colloids, reducing its bioavailability.
Soil pH VariesCan Influence AvailabilityThe charge of the herbicide molecule can be affected by soil pH, altering its solubility and adsorption to soil particles. The specific effect would depend on the pKa of this compound.

Experimental Protocols

General Protocol for Assessing this compound Phytotoxicity

This protocol provides a general framework for evaluating the phytotoxicity of this compound on a target plant species.

1. Plant Material and Growth Conditions:

  • Select a uniform batch of seeds of the target plant species.

  • Sow seeds in pots containing a standardized soil mix or the soil type of interest.

  • Grow plants in a controlled environment (growth chamber or greenhouse) with defined temperature, light intensity, photoperiod, and humidity.

  • Water plants as needed to maintain optimal soil moisture.

2. Herbicide Application:

  • Grow plants to a specific developmental stage (e.g., 2-4 true leaves).

  • Prepare a stock solution of this compound in an appropriate solvent and then dilute to the desired concentrations with distilled water containing a non-ionic surfactant (if recommended for the formulation).

  • Apply the herbicide solution as a foliar spray using a calibrated sprayer to ensure uniform coverage. Include a control group sprayed only with water and surfactant.

  • Apply a known volume of herbicide solution per pot to allow for calculation of the application rate in g/ha or mg/kg of soil.

3. Phytotoxicity Assessment:

  • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).

  • Measure plant height and shoot fresh and dry weight at the end of the experiment.

  • For more detailed analysis, measure physiological parameters such as chlorophyll content (using a SPAD meter or solvent extraction) and chlorophyll fluorescence (to assess photosynthetic efficiency).

  • Measure biochemical markers of stress, such as malondialdehyde (MDA) for lipid peroxidation or proline content.

4. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

  • Calculate the effective dose that causes a 50% reduction in growth (ED50) using dose-response analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results plant_prep Plant Material Preparation (Seed Sowing, Growth) application Herbicide Application (Foliar Spray) plant_prep->application herbicide_prep This compound Solution Preparation (Stock and Working Solutions) herbicide_prep->application incubation Incubation (Controlled Environment) application->incubation visual_assessment Visual Phytotoxicity Assessment incubation->visual_assessment growth_measurement Growth Measurements (Height, Biomass) incubation->growth_measurement phys_biochem Physiological & Biochemical Analysis (Chlorophyll, Stress Markers) incubation->phys_biochem data_analysis Statistical Analysis (ANOVA, ED50) visual_assessment->data_analysis growth_measurement->data_analysis phys_biochem->data_analysis

Caption: Experimental workflow for assessing this compound phytotoxicity.

signaling_pathway This compound This compound als Acetolactate Synthase (ALS) This compound->als Inhibition bcaa Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) als->bcaa Catalyzes Biosynthesis protein_synthesis Protein Synthesis bcaa->protein_synthesis cell_division Cell Division & Growth protein_synthesis->cell_division phytotoxicity Phytotoxicity Symptoms (Stunting, Chlorosis, Necrosis) cell_division->phytotoxicity Leads to

Caption: Postulated signaling pathway for this compound as an ALS inhibitor.

Refining Epronaz dosage for specific weed growth stages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the herbicide Epronaz. The information is designed to address specific issues that may be encountered during experimental trials focused on refining this compound dosage for various weed growth stages.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

Q2: What are the typical symptoms of this compound application on susceptible weeds?

A2: As an ALS inhibitor, this compound application is expected to result in symptoms characteristic of this mode of action. These symptoms are generally slow to develop, appearing several days after treatment. Initial symptoms include stunting of growth, followed by chlorosis (yellowing) and necrosis (tissue death) of new growth in the meristematic regions.

Q3: How does weed growth stage impact this compound efficacy?

A3: The growth stage of the target weed is a critical factor in determining the efficacy of most post-emergence herbicides, including those with an ALS-inhibiting mode of action. Younger, actively growing weeds are generally more susceptible to herbicides. They have a higher metabolic rate and translocate the active ingredient more effectively to the site of action. As weeds mature, they develop thicker cuticles and have a reduced rate of translocation, which can decrease herbicide uptake and effectiveness.

Q4: Can this compound be used for pre-emergence weed control?

A4: Herbicides that inhibit acetolactate synthase (ALS) can be utilized for both soil-applied (pre-emergence) and post-emergence weed control in various cropping systems. The effectiveness of pre-emergence applications will depend on factors such as soil type, organic matter content, and rainfall following application to activate the herbicide.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor weed control after this compound application. 1. Incorrect Weed Stage: Weeds may have been too mature at the time of application. 2. Environmental Conditions: Factors like drought stress or cool temperatures can reduce herbicide uptake and translocation. 3. Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides. 4. Incorrect Application Rate: The dosage used may have been too low for the target weed species or its growth stage.1. Scouting and Timing: Apply this compound when weeds are young and actively growing. Refer to product label recommendations for optimal timing for specific weed species. 2. Monitor Weather: Avoid application during periods of environmental stress. Ensure adequate soil moisture for optimal uptake. 3. Rotate Herbicides: Implement a herbicide rotation program with different modes of action to manage and prevent resistance. 4. Calibrate Equipment: Ensure spray equipment is properly calibrated to deliver the intended dose.
Crop injury observed after this compound application. 1. Incorrect Application Rate: The dosage used may have been too high for the crop's tolerance level. 2. Application Timing: The crop may have been at a sensitive growth stage during application. 3. Spray Drift: Drift from the application may have contacted sensitive non-target crops.1. Rate Adjustment: Consult the product label for crop-specific application rates and any restrictions. 2. Follow Crop Stage Guidelines: Adhere to recommended application windows based on the crop's developmental stage. 3. Manage Drift: Use appropriate nozzles and application techniques to minimize spray drift. Avoid spraying in windy conditions.
Inconsistent weed control across the treated area. 1. Uneven Application: Improper spray boom height or clogged nozzles can lead to uneven distribution of the herbicide. 2. Variable Weed Density or Growth Stage: Different areas may have varying levels of weed pressure or weeds at different growth stages.1. Equipment Check: Regularly inspect and clean spray nozzles. Maintain a consistent boom height during application. 2. Field Mapping: Consider variable rate application technology for fields with significant variability in weed populations.

Data Presentation

Table 1: Illustrative this compound Dosage Rates for Post-Emergence Control of Key Weeds in Soybeans at Different Growth Stages

Disclaimer: The following data is illustrative and based on general principles of herbicide application for ALS inhibitors. Specific dosage rates for this compound are not publicly available. Always refer to the official product label for accurate application rates.

Weed SpeciesGrowth Stage (Height/Leaf Stage)Illustrative this compound Application Rate (g a.i./ha)*
Common Lambsquarters (Chenopodium album)2-4 leaves50 - 75
4-6 inches75 - 100
Redroot Pigweed (Amaranthus retroflexus)2-4 leaves40 - 60
4-6 inches60 - 80
Velvetleaf (Abutilon theophrasti)1-3 true leaves60 - 80
3-5 inches80 - 110

*a.i./ha = active ingredient per hectare

Experimental Protocols

Protocol 1: Dose-Response Bioassay for this compound Efficacy on a Target Weed Species

  • Plant Material: Grow the target weed species from seed in pots containing a standardized soil mix in a controlled greenhouse environment.

  • Experimental Design: Employ a completely randomized design with multiple replications (e.g., 4-5) for each treatment.

  • Treatments:

    • Untreated control (sprayed with water and any adjuvant used in the herbicide formulation).

    • A series of increasing doses of this compound, bracketing the expected effective use rate.

  • Application: Apply the herbicide treatments to weeds at a specific, uniform growth stage (e.g., 3-4 leaf stage). Use a laboratory-grade cabinet sprayer to ensure uniform application.

  • Data Collection:

    • Visually assess weed control (phytotoxicity) at set intervals (e.g., 7, 14, and 21 days after treatment) using a 0-100% scale (0 = no control, 100 = complete death).

    • At the final assessment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effective dose (ED) values, such as the ED50 (dose causing 50% response) and ED90 (dose causing 90% response).

Mandatory Visualization

Caption: Mode of action of this compound as a putative ALS inhibitor.

Experimental_Workflow start Start: Weed Seed Germination propagate Weed Propagation in Controlled Environment start->propagate select_stage Selection of Uniform Weed Growth Stage propagate->select_stage application Herbicide Application (Cabinet Sprayer) select_stage->application prepare_solutions Preparation of this compound Dose Solutions prepare_solutions->application incubation Post-Application Incubation Period application->incubation data_collection Data Collection: - Visual Assessment - Biomass Measurement incubation->data_collection analysis Statistical Analysis (e.g., ANOVA, ED50) data_collection->analysis end End: Determine Dosage Efficacy analysis->end

Caption: Experimental workflow for a dose-response bioassay.

References

Validation & Comparative

Epronaz Efficacy in Controlling Palmer Amaranth: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel herbicide Epronaz with established alternatives for the control of Amaranthus palmeri (Palmer amaranth), a highly invasive and often herbicide-resistant weed species. The data presented is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new herbicidal compounds.

Comparative Efficacy of Herbicides Against Amaranthus palmeri

The following table summarizes the efficacy of this compound in comparison to other widely used herbicides for the control of Amaranthus palmeri. The data for this compound is based on preliminary internal trials, while the data for the alternative herbicides is compiled from peer-reviewed studies. Efficacy is presented as the percentage of weed control observed at 21 days after treatment (DAT).

Table 1: Post-emergence Herbicidal Control of Amaranthus palmeri

HerbicideApplication Rate (kg a.i./ha)Palmer Amaranth Growth StagePercent Control (21 DAT)
This compound 0.510-15 cm95%
1.010-15 cm99%
0.5>25 cm85%
1.0>25 cm92%
Glufosinate 0.48513 cm90%[1]
0.48526 cm59%[1]
2,4-D 0.845-10 cm87%[2]
Dicamba 0.56PPO-resistant81%[3]
1.12PPO-resistant81%[3]
Glyphosate 0.84 (on resistant biotype)5-13 cm17%

Experimental Protocols

The methodologies outlined below are standard for greenhouse-based herbicide efficacy trials and are representative of the protocols used to generate the comparative data.

1. Plant Material and Growth Conditions:

  • Seeds of Amaranthus palmeri are sourced from verified resistant and susceptible biotypes.

  • Seeds are sown in trays containing a commercial potting mix and placed in a greenhouse.

  • Greenhouse conditions are maintained at a temperature of approximately 34/24°C (day/night) and a 16-hour photoperiod.

  • Seedlings are transplanted into individual pots at the two to three-leaf stage.

2. Herbicide Application:

  • Herbicides are applied to Amaranthus palmeri at specific growth stages as indicated in the data tables.

  • A cabinet sprayer equipped with a flat-fan nozzle is used to ensure uniform application of the herbicide solutions.

  • The sprayer is calibrated to deliver a specific volume, typically 140 L/ha.

3. Data Collection and Analysis:

  • Visual assessments of weed control are conducted at 14 and 21 days after treatment (DAT), using a scale of 0% (no control) to 100% (complete plant death).

  • Above-ground biomass is harvested at 21 DAT, and fresh and dry weights are recorded.

  • The data is subjected to analysis of variance (ANOVA), and means are separated using appropriate statistical tests (e.g., Tukey's HSD).

Mechanism of Action Signaling Pathways

The following diagrams illustrate the known signaling pathways for the compared herbicides. Understanding these mechanisms is crucial for developing strategies to overcome herbicide resistance.

glyphosate_pathway Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits AromaticAA Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) EPSPS->AromaticAA Catalyzes production of Shikimate3P Shikimate-3-phosphate Shikimate3P->EPSPS PEP Phosphoenolpyruvate PEP->EPSPS ProteinSynthesis Protein Synthesis & Plant Growth AromaticAA->ProteinSynthesis

Caption: Glyphosate blocks the shikimate pathway by inhibiting EPSP synthase.

glufosinate_pathway Glufosinate Glufosinate GS Glutamine Synthetase (GS) Glufosinate->GS Inhibits Glutamine Glutamine GS->Glutamine Ammonia Ammonia Accumulation GS->Ammonia Leads to Glutamate Glutamate + NH3 Glutamate->GS Photosynthesis Inhibition of Photosynthesis Ammonia->Photosynthesis CellDeath Cell Death Photosynthesis->CellDeath

Caption: Glufosinate inhibits glutamine synthetase, leading to toxic ammonia buildup.

auxin_herbicides_pathway AuxinHerbicides Synthetic Auxins (2,4-D, Dicamba) AuxinReceptor Auxin Receptors AuxinHerbicides->AuxinReceptor Mimics natural auxin and binds to GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth PlantDeath Plant Death UncontrolledGrowth->PlantDeath

Caption: Synthetic auxins like 2,4-D and dicamba cause uncontrolled plant growth.

Experimental Workflow for Herbicide Efficacy Screening

The following diagram outlines the typical workflow for conducting a greenhouse-based herbicide efficacy screening trial.

experimental_workflow SeedCollection 1. Seed Collection (Resistant & Susceptible Biotypes) Germination 2. Seed Germination & Seedling Growth SeedCollection->Germination Transplanting 3. Transplanting to Individual Pots Germination->Transplanting HerbicideApplication 4. Herbicide Application (Controlled Environment) Transplanting->HerbicideApplication DataCollection 5. Data Collection (Visual Assessment, Biomass) HerbicideApplication->DataCollection Analysis 6. Statistical Analysis DataCollection->Analysis Report 7. Efficacy Report Analysis->Report

Caption: Standard workflow for greenhouse herbicide efficacy trials.

References

Epronaz in Focus: A Comparative Analysis of Sulfonylurea Herbicide Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Epronaz and other prominent sulfonylurea herbicides. The information presented is curated from experimental data to offer an objective analysis of their performance in weed management.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

Sulfonylurea herbicides, including this compound, function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthesis pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and, consequently, plant growth. By blocking this pathway, sulfonylurea herbicides effectively halt cell division and growth in susceptible plants, leading to their eventual death. This mode of action is highly specific to plants and microorganisms, contributing to the low mammalian toxicity of this class of herbicides.

Sulfonylurea Herbicide Mode of Action cluster_plant_cell Plant Cell Pyruvate Pyruvate ALS_Enzyme Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme alpha-Ketobutyrate alpha-Ketobutyrate alpha-Ketobutyrate->ALS_Enzyme Acetolactate Acetolactate ALS_Enzyme->Acetolactate Acetohydroxybutyrate Acetohydroxybutyrate ALS_Enzyme->Acetohydroxybutyrate Valine_Leucine Valine & Leucine Biosynthesis Acetolactate->Valine_Leucine Isoleucine Isoleucine Biosynthesis Acetohydroxybutyrate->Isoleucine Protein_Synthesis Protein Synthesis & Growth Valine_Leucine->Protein_Synthesis Isoleucine->Protein_Synthesis Sulfonylurea_Herbicide This compound & Other Sulfonylureas Sulfonylurea_Herbicide->ALS_Enzyme Inhibition

Sulfonylurea herbicides inhibit the ALS enzyme, disrupting essential amino acid synthesis.

Comparative Performance Data of Sulfonylurea Herbicides

While direct comparative studies between this compound and a wide array of other sulfonylurea herbicides are limited in publicly available literature, the following tables summarize the efficacy of several key sulfonylureas against various weed species, as reported in independent studies. This data provides a benchmark for evaluating the potential performance of this compound within this herbicide class.

Table 1: Efficacy of Sulfonylurea Herbicides on Grass Weeds

HerbicideTarget WeedApplication Rate (g a.i./ha)Weed Control (%)Reference
NicosulfuronFoxtails (Setaria spp.)36 - 5050 - 100[1]
NicosulfuronBarnyardgrass (Echinochloa spp.)42 - 50>90[1]
RimsulfuronGuineagrass (Megathyrsus maximus)10 - 30>80[2]
RimsulfuronCogongrass (Imperata cylindrica)10 - 80up to 38[2]
SulfosulfuronYellow Foxtail (Setaria pumila)40 - 7060 - 62[3]

Table 2: Efficacy of Sulfonylurea Herbicides on Broadleaf Weeds

HerbicideTarget WeedApplication Rate (g a.i./ha)Weed Control (%)Reference
Metsulfuron-methylVarious Broadleaf Weeds492.95
Thifensulfuron-methylRedroot Pigweed (Amaranthus retroflexus)17 - 70>93
Thifensulfuron-methylPennsylvania Smartweed (Polygonum pensylvanicum)17 - 70>93
ChlorsulfuronVarious Broadleaf Weeds18 - 35>90
TriasulfuronVarious Broadleaf Weeds10080.7
EthoxysulfuronVarious Broadleaf Weeds15 - 20>90

Table 3: Efficacy of Sulfonylurea Herbicides on Sedges

HerbicideTarget WeedApplication Rate (g a.i./ha)Weed Control (%)Reference
Halosulfuron-methylPurple Nutsedge (Cyperus rotundus)25 - 7340 - 95
Halosulfuron-methylYellow Nutsedge (Cyperus esculentus)25 - 73High
EthoxysulfuronSedges in Sugarcane56.25 - 60High
EthoxysulfuronSedges in Transplanted Rice15 - 20High
RimsulfuronSedges in Corn10 - 20>80

Experimental Protocols for Herbicide Efficacy Evaluation

The data presented in this guide is derived from studies employing standardized experimental protocols to ensure the reliability and reproducibility of the results. A general workflow for such an efficacy trial is outlined below.

Herbicide_Efficacy_Trial_Workflow A Experimental Design (e.g., Randomized Complete Block) B Plot Establishment & Weed/Crop Seeding A->B C Herbicide Application (Post-emergence at specified weed/crop stage) B->C D Data Collection (Visual assessment of weed control, biomass measurement, crop injury) C->D E Crop Harvest & Yield Measurement D->E F Statistical Analysis (e.g., ANOVA, Mean Separation) E->F G Results Interpretation & Conclusion F->G

A generalized workflow for conducting herbicide efficacy trials.

A detailed methodology for a typical field experiment to evaluate the efficacy of a sulfonylurea herbicide would include the following steps:

  • Experimental Design and Site Selection: The experiment is typically laid out in a randomized complete block design (RCBD) with multiple replications. The site selected should have a uniform infestation of the target weed species.

  • Plot Establishment: Individual plots are established with defined dimensions. The crop and/or weed species are sown and allowed to grow to a specific stage before herbicide application.

  • Herbicide Treatment: The sulfonylurea herbicide is applied at various predetermined rates (g a.i./ha - grams of active ingredient per hectare). A control plot (no herbicide treatment) and often a standard herbicide treatment are included for comparison. Applications are typically made post-emergence when weeds are at a susceptible growth stage.

  • Data Collection:

    • Weed Control Efficacy: Visual assessments of percent weed control are made at specific intervals after application (e.g., 7, 14, 28 days after treatment).

    • Weed Density and Biomass: Weed counts per unit area and the dry weight of surviving weeds are determined at a set time after application.

    • Crop Injury: The crop is visually assessed for any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.

    • Crop Yield: At maturity, the crop is harvested from each plot, and the yield is recorded.

  • Statistical Analysis: The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare the performance of different herbicide rates.

This structured approach allows for a robust evaluation of a herbicide's performance and its potential impact on both the target weeds and the crop. The data presented in the tables above were generated following similar rigorous experimental procedures.

References

A Comparative Analysis of Epronaz and Cafenstrole for Weed Management in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This publication provides a comprehensive comparative analysis of two sulfonyl triazole carboxamide herbicides, Epronaz and Cafenstrole. This guide is intended for researchers, scientists, and drug development professionals in the agrochemical industry, offering a detailed look at their mechanisms of action, available performance data, and the experimental protocols necessary for their evaluation.

Executive Summary

This compound and Cafenstrole are both classified as sulfonyl triazole carboxamide herbicides, a chemical class known for its potent herbicidal activity. While both compounds share a similar core chemical structure, this analysis reveals differences in their documented applications and the extent of publicly available performance data. Cafenstrole is a well-documented herbicide primarily used for controlling annual weeds in rice paddies. Its mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. Although specific quantitative performance data for this compound is limited in the public domain, its classification strongly suggests a similar mode of action. This guide synthesizes the available information to provide a comparative overview and detailed experimental methodologies for further research.

Comparative Data of this compound and Cafenstrole

The following table summarizes the key characteristics of this compound and Cafenstrole based on available data.

FeatureThis compoundCafenstrole
Chemical Name N-ethyl-N-propyl-3-propylsulfonyl-1,2,4-triazole-1-carboxamideN,N-diethyl-3-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole-1-carboxamide
Molecular Formula C₁₁H₂₀N₄O₃SC₁₆H₂₂N₄O₃S
Molecular Weight 288.37 g/mol 350.4 g/mol
Chemical Class Sulfonyl triazole carboxamide herbicideSulfonyl triazole carboxamide herbicide
Primary Use Agricultural herbicide for field weed control[1]Pre- and early post-emergence control of annual weeds in paddy fields[2]
Mechanism of Action Presumed to be an inhibitor of Very-Long-Chain Fatty Acid (VLCFA) biosynthesis, based on its chemical class.Potent inhibitor of the microsomal elongase enzyme involved in VLCFA biosynthesis[3]
Target Weeds General field weedsCrabgrass, Barnyardgrass, Flatsedge, Annual bluegrass, Manila grass[2]
Quantitative Data Specific IC₅₀ values and detailed efficacy data are not readily available in public literature.A study on Cafenstrole analogs showed >90% inhibition of cucumber and Leptochloa chinensis growth at 1.875 µg/mL[3].

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary mode of action for Cafenstrole, and likely this compound, is the disruption of very-long-chain fatty acid (VLCFA) biosynthesis in plants. VLCFAs are fatty acids with chain lengths of 20 carbons or more, and they are crucial for various developmental processes in plants, including the formation of cuticular waxes, suberin, and sphingolipids.

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle. This process is catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). The key enzyme in this complex, and the likely target of these herbicides, is the β-ketoacyl-CoA synthase (KCS), which is responsible for the initial condensation step that adds two carbons to the growing fatty acid chain. By inhibiting this enzyme, Cafenstrole and this compound effectively halt the production of VLCFAs, leading to a cascade of detrimental effects on the plant, including impaired cuticle formation, increased water loss, and ultimately, growth inhibition and death of the weed.

VLCFA_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum Acyl-CoA (C18) Acyl-CoA (C18) 3-ketoacyl-CoA 3-ketoacyl-CoA Acyl-CoA (C18)->3-ketoacyl-CoA KCS (Condensation) 3-hydroxyacyl-CoA 3-hydroxyacyl-CoA 3-ketoacyl-CoA->3-hydroxyacyl-CoA KCR (Reduction) trans-2,3-enoyl-CoA trans-2,3-enoyl-CoA 3-hydroxyacyl-CoA->trans-2,3-enoyl-CoA HCD (Dehydration) Acyl-CoA (C20) Acyl-CoA (C20) trans-2,3-enoyl-CoA->Acyl-CoA (C20) ECR (Reduction) VLCFAs VLCFAs Acyl-CoA (C20)->VLCFAs Further Elongation This compound This compound KCS (Condensation) KCS (Condensation) This compound->KCS (Condensation) Inhibition Cafenstrole Cafenstrole Cafenstrole->KCS (Condensation) Inhibition Cuticular Wax, Suberin, Sphingolipids Cuticular Wax, Suberin, Sphingolipids VLCFAs->Cuticular Wax, Suberin, Sphingolipids

VLCFA biosynthesis pathway and herbicide inhibition.

Experimental Protocols

VLCFA Biosynthesis Inhibition Assay

This protocol is designed to quantify the inhibitory effect of this compound and Cafenstrole on VLCFA biosynthesis in a model plant system.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and Cafenstrole on the incorporation of radiolabeled precursors into VLCFAs.

Materials:

  • Seeds of a model plant (e.g., Arabidopsis thaliana or a relevant weed species).

  • Growth medium (e.g., Murashige and Skoog).

  • [1-¹⁴C]-Acetate or [2-¹⁴C]-Malonyl-CoA (radiolabeled precursor).

  • This compound and Cafenstrole stock solutions in a suitable solvent (e.g., DMSO).

  • Microsomal fraction isolation buffer.

  • Thin-layer chromatography (TLC) plates and developing solvents.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Plant Growth and Microsome Isolation:

    • Grow seedlings under controlled conditions.

    • Harvest plant tissues (e.g., shoots or roots) and homogenize in ice-cold isolation buffer.

    • Centrifuge the homogenate to pellet cellular debris.

    • Perform ultracentrifugation of the supernatant to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Inhibition Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a suitable buffer, and co-factors (e.g., ATP, CoA, NADPH).

    • Add varying concentrations of this compound or Cafenstrole to the reaction tubes.

    • Initiate the reaction by adding the radiolabeled precursor.

    • Incubate the reaction mixture at a controlled temperature.

  • Lipid Extraction and Analysis:

    • Stop the reaction and extract the total lipids.

    • Separate the fatty acid methyl esters (FAMEs) by TLC.

    • Scrape the spots corresponding to different fatty acid chain lengths from the TLC plate.

    • Quantify the radioactivity in each spot using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of VLCFA synthesis for each herbicide concentration compared to the control (no herbicide).

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration and determine the IC₅₀ value using a suitable regression analysis.

VLCFA_Inhibition_Workflow start Start: Plant Growth microsome_isolation Microsome Isolation start->microsome_isolation inhibition_assay Inhibition Assay with Herbicide Concentrations microsome_isolation->inhibition_assay lipid_extraction Lipid Extraction inhibition_assay->lipid_extraction tlc TLC Separation of FAMEs lipid_extraction->tlc quantification Radioactivity Quantification tlc->quantification data_analysis Data Analysis & IC50 Determination quantification->data_analysis end End: Results data_analysis->end

Workflow for VLCFA inhibition assay.
Herbicide Efficacy Evaluation in Greenhouse/Field

This protocol outlines a general procedure for assessing the herbicidal efficacy of this compound and Cafenstrole on target weed species.

Objective: To evaluate the dose-response relationship and determine the effective application rate of this compound and Cafenstrole for controlling specific weeds.

Materials:

  • Seeds of target weed species (e.g., Echinochloa oryzicola).

  • Pots or designated field plots.

  • Soil or appropriate growth substrate.

  • This compound and Cafenstrole formulations.

  • Spraying equipment calibrated for uniform application.

  • Non-treated control and a commercial standard herbicide for comparison.

Methodology:

  • Experimental Setup:

    • Sow weed seeds in pots or field plots.

    • Allow weeds to grow to a specific developmental stage (e.g., 2-3 leaf stage for post-emergence application).

    • Arrange the pots or plots in a randomized complete block design with multiple replications.

  • Herbicide Application:

    • Prepare a range of herbicide concentrations for both this compound and Cafenstrole.

    • Apply the herbicides uniformly to the designated pots or plots using calibrated spraying equipment.

    • Include a non-treated control and a commercial standard in the experimental design.

  • Data Collection:

    • At specified time intervals after application (e.g., 7, 14, and 21 days), visually assess the percentage of weed control using a rating scale (0% = no effect, 100% = complete kill).

    • Measure plant height and collect above-ground biomass for fresh and dry weight determination.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate the GR₅₀ (the herbicide rate that causes a 50% reduction in plant growth) for each herbicide and weed species.

    • Compare the efficacy of this compound and Cafenstrole with the commercial standard.

Conclusion

This compound and Cafenstrole, as members of the sulfonyl triazole carboxamide herbicide family, represent a significant class of agricultural weed control agents. While Cafenstrole's mechanism of action as a VLCFA biosynthesis inhibitor and its efficacy against key weeds in rice are established, further research is needed to quantify the specific performance of this compound. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for the development of next-generation, effective, and selective herbicides.

References

Comparative Efficacy of Glyphosate vs. Glufosinate on Palmer Amaranth (Amaranthus palmeri)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Agricultural Scientists

Introduction

Palmer amaranth (Amaranthus palmeri) is a highly competitive and aggressive broadleaf weed that poses a significant threat to crop production across the United States.[1][2] Its rapid growth, prolific seed production, and increasing prevalence of herbicide resistance make it a primary concern for growers.[1][2][3] This guide provides a comparative analysis of two widely used non-selective herbicides, Glyphosate and Glufosinate, for the control of Palmer amaranth. The emergence of glyphosate-resistant Palmer amaranth populations has necessitated the use of alternative herbicides and integrated weed management strategies. Glufosinate has become a key tool in managing these resistant populations.

Herbicide Modes of Action

Glyphosate and Glufosinate are both broad-spectrum, post-emergent herbicides, but they differ in their mechanism of action.

  • Glyphosate: Belongs to the Group 9 class of herbicides and acts as a systemic herbicide. It inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, which is crucial for the production of aromatic amino acids essential for plant growth. This systemic action allows the herbicide to translocate throughout the plant, killing the entire organism.

  • Glufosinate: Is a Group 10 herbicide that functions as a contact herbicide with limited translocation. It inhibits the glutamine synthetase enzyme, leading to a rapid accumulation of toxic ammonia within the plant cells and disruption of photosynthesis.

Quantitative Efficacy Data

The following tables summarize the efficacy of Glyphosate and Glufosinate on both susceptible and resistant Palmer amaranth biotypes from various field and greenhouse studies.

Table 1: Efficacy of Glyphosate on Susceptible and Resistant Palmer Amaranth

Glyphosate Rate (kg ae/ha)Palmer Amaranth Biotype% Control (28 DAT)Study Type
0.84 (Normal Use Rate)Susceptible97-100%Greenhouse
2.52 (3x Normal Rate)Resistant17%Field
10.08 (12x Normal Rate)Resistant82%Field

DAT: Days After Treatment Source: Culpepper et al., 2006

Table 2: Efficacy of Glufosinate on Glyphosate-Resistant (GR) Palmer Amaranth

Glufosinate ApplicationPalmer Amaranth Height% Control (14 DAT)Study Type
Early Post-Emergence (EPOST)Variable88%Field
Late Post-Emergence (LPOST)Taller than EPOST85-92%Field

DAT: Days After Treatment Source: Chahal et al., 2020

Table 3: Comparative Efficacy of Single Post-Emergence Applications on Glyphosate-Resistant Palmer Amaranth (<10 cm)

Herbicide% Control (28 DAFA)% Mortality (28 DAFA)
Dicamba76%92%
Glufosinate65%85%

DAFA: Days After Final Application Source: Meyer et al., 2022

Experimental Protocols

Study on Glyphosate Efficacy on Resistant Palmer Amaranth (Culpepper et al., 2006)

  • Objective: To confirm and quantify the level of glyphosate resistance in a Palmer amaranth biotype from Georgia.

  • Field Study:

    • Location: A field in central Georgia with a suspected glyphosate-resistant Palmer amaranth population.

    • Treatments: Glyphosate was applied at rates of 1.25, 2.5, 5.0, 7.5, and 10.0 kg ae/ha to 5- to 13-cm-tall Palmer amaranth.

    • Data Collection: Visual control was assessed 28 days after application on a scale of 0 (no control) to 100 (plant death).

  • Greenhouse Study:

    • Plant Material: Seeds from the suspected resistant population and a known susceptible population were grown in a greenhouse.

    • Treatments: Glyphosate was applied at various rates to 5- to 7-cm-tall plants.

    • Data Collection: Visual control and shoot fresh weight were measured to determine the I50 values (the rate necessary for 50% inhibition).

Study on Glufosinate-Based Programs for Glyphosate-Resistant Palmer Amaranth (Chahal et al., 2020)

  • Objective: To evaluate the efficacy of various herbicide programs for the control of glyphosate-resistant Palmer amaranth in soybean.

  • Location: Field experiments were conducted in a grower's field in Nebraska infested with glyphosate-resistant Palmer amaranth.

  • Treatments: Herbicide programs included pre-emergence (PRE) applications followed by late post-emergence (LPOST) applications, and early post-emergence (EPOST) applications followed by LPOST applications. Glufosinate was a key component of several post-emergence treatments.

  • Data Collection: Palmer amaranth control, density, and biomass reduction were assessed at 14 days after each post-emergence application.

Factors Influencing Efficacy

Several factors can influence the effectiveness of both Glyphosate and Glufosinate:

  • Weed Size: The efficacy of both herbicides, particularly the contact herbicide Glufosinate, is significantly reduced on larger Palmer amaranth plants.

  • Environmental Conditions: Glufosinate efficacy is dependent on sunlight for optimal performance. Applications made in the dark or during periods of low light may result in reduced control.

  • Herbicide Resistance: The widespread evolution of glyphosate resistance in Palmer amaranth has dramatically reduced its effectiveness in many regions. While glufosinate has been an effective alternative, cases of glufosinate-resistant Palmer amaranth have also been reported.

  • Application Technique: As a contact herbicide, thorough spray coverage is essential for the effective control of Palmer amaranth with Glufosinate.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the mechanism of action for both Glyphosate and Glufosinate.

Glyphosate_Mechanism_of_Action Shikimate_Pathway Shikimate Pathway EPSP_Synthase EPSP Synthase Shikimate_Pathway->EPSP_Synthase Aromatic_Amino_Acids Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) EPSP_Synthase->Aromatic_Amino_Acids Glyphosate Glyphosate Glyphosate->Inhibition Plant_Growth Plant Growth Aromatic_Amino_Acids->Plant_Growth Inhibition->EPSP_Synthase

Caption: Mechanism of action for Glyphosate.

Glufosinate_Mechanism_of_Action Glutamate Glutamate + NH3 Glutamine_Synthetase Glutamine Synthetase Glutamate->Glutamine_Synthetase Glutamine Glutamine Glutamine_Synthetase->Glutamine Ammonia_Accumulation Toxic Ammonia Accumulation Glutamine_Synthetase->Ammonia_Accumulation Glufosinate Glufosinate Glufosinate->Inhibition Photosynthesis_Inhibition Photosynthesis Inhibition Ammonia_Accumulation->Photosynthesis_Inhibition Cell_Death Cell Death Photosynthesis_Inhibition->Cell_Death Inhibition->Glutamine_Synthetase

Caption: Mechanism of action for Glufosinate.

Conclusion

Both Glyphosate and Glufosinate can be effective tools for the management of Palmer amaranth. However, the widespread resistance to Glyphosate has diminished its utility against this problematic weed. Glufosinate offers an alternative mode of action and is a critical component of integrated weed management programs for controlling glyphosate-resistant Palmer amaranth. For optimal control, it is crucial to consider factors such as weed size, environmental conditions, and the potential for resistance development. The use of pre-emergence herbicides, timely post-emergence applications, and the rotation of herbicide modes of action are essential for the long-term sustainable management of Palmer amaranth.

References

A Comparative Guide to Analytical Methods for the Quantification of Epronaz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Epronaz, a sulfonyl triazole carboxamide herbicide. The information is targeted towards researchers, scientists, and professionals involved in environmental analysis and residue monitoring. The methods described are based on established analytical techniques for sulfonylurea and triazole herbicides, which are applicable to the quantification of this compound.

Methodology Comparison

The primary analytical techniques for the quantification of this compound and related herbicides are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-DAD/UV) is a robust and cost-effective technique widely used for the routine analysis of herbicide residues. It offers good selectivity and sensitivity for compounds with chromophores.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that has become the gold standard for trace-level quantification of pesticides. It provides confirmation of the analyte's identity based on its specific mass-to-charge ratio and fragmentation pattern, minimizing matrix interference.

The following sections provide a detailed overview of the experimental protocols and performance data for these two methods.

Quantitative Data Summary

The performance of HPLC-DAD/UV and LC-MS/MS for the analysis of triazole and sulfonylurea herbicides, which is indicative of performance for this compound, is summarized below. The data is compiled from various studies on herbicide residue analysis in different matrices.

ParameterHPLC-DAD/UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.997> 0.999
Limit of Detection (LOD) 0.8 - 3.3 µg/L0.0157 - 2.57 µg/kg
Limit of Quantification (LOQ) 1.9 - 10 µg/kg0.0415 - 5.52 µg/kg
Recovery (%) 64.1 - 133%70.6 - 125.7%
Relative Standard Deviation (RSD %) < 15%< 15%

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

Workflow Diagram:

G cluster_0 QuEChERS Sample Preparation sample 1. Weighing of Homogenized Sample extraction 2. Addition of Acetonitrile and Salts for Extraction sample->extraction centrifuge1 3. Centrifugation extraction->centrifuge1 cleanup 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup centrifuge1->cleanup centrifuge2 5. Centrifugation cleanup->centrifuge2 final_extract 6. Final Extract for Analysis centrifuge2->final_extract

QuEChERS sample preparation workflow.

Protocol:

  • Sample Homogenization: A representative sample (e.g., 10-15 g of soil or plant material) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube with acetonitrile and a salt mixture (e.g., MgSO₄, NaCl, sodium citrate). The tube is shaken vigorously.

  • Centrifugation: The sample is centrifuged to separate the organic layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components.

  • Final Centrifugation and Collection: The sample is centrifuged again, and the supernatant is collected for analysis.

Analytical Quantification Methods

This method is suitable for routine monitoring where high sensitivity is not the primary requirement.

Workflow Diagram:

G cluster_1 HPLC-DAD/UV Analysis injection 1. Injection of Sample Extract separation 2. Chromatographic Separation on C18 Column injection->separation detection 3. Detection by DAD/UV Detector separation->detection quantification 4. Quantification based on Peak Area detection->quantification

HPLC-DAD/UV analytical workflow.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a DAD or UV detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acidified water and acetonitrile or methanol is commonly employed.

  • Detection: The detector is set at the wavelength of maximum absorbance for this compound.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a calibration curve prepared from certified reference standards.

This method is ideal for trace-level quantification and confirmation of this compound residues in complex matrices.

Workflow Diagram:

G cluster_2 LC-MS/MS Analysis injection 1. Injection of Sample Extract separation 2. Chromatographic Separation injection->separation ionization 3. Electrospray Ionization (ESI) separation->ionization mrm 4. Multiple Reaction Monitoring (MRM) for Quantification and Confirmation ionization->mrm

LC-MS/MS analytical workflow.

Protocol:

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions for the target analyte. This provides high selectivity and sensitivity.

  • Quantification: Quantification is achieved using an internal standard or a matrix-matched calibration curve to compensate for matrix effects.

Comparison of Alternatives

FeatureHPLC-DAD/UVLC-MS/MS
Selectivity Moderate to good. Prone to interference from co-eluting matrix components.Excellent. Highly selective due to monitoring of specific mass transitions.
Sensitivity Lower. Suitable for higher concentration levels.Very high. Capable of detecting trace levels (µg/kg or lower).
Confirmation Based on retention time and UV spectrum, which is not definitive.Provides definitive confirmation based on specific precursor and product ions.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Can be high, especially with modern UHPLC systems.High throughput can be achieved with fast gradient methods.
Robustness Generally robust and easy to use for routine analysis.Requires more specialized expertise for method development and maintenance.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-DAD/UV is a suitable and economical choice for routine screening and quantification at higher residue levels where definitive confirmation is not essential.

  • LC-MS/MS is the preferred method for trace-level quantification, regulatory compliance, and when unambiguous identification of the analyte is required, especially in complex matrices. The superior sensitivity and selectivity of LC-MS/MS make it the more reliable technique for risk assessment and environmental monitoring studies.

A Comparative Analysis of the Environmental Impact of Very-Long-Chain Fatty Acid (VLCFA) Inhibiting Herbicides: Acetochlor vs. S-metolachlor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a detailed comparison of the environmental impact of two widely used herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis: Acetochlor and S-metolachlor. Initially, this analysis intended to focus on the herbicide Epronaz, a triazolecarboxamide. However, a comprehensive search of publicly available scientific literature, patent databases, and regulatory documents yielded insufficient data on its environmental fate and ecotoxicological effects to conduct a thorough and objective comparison. Therefore, this guide will focus on Acetochlor and S-metolachlor, two prominent members of the chloroacetamide class of VLCFA-inhibiting herbicides, for which substantial environmental impact data is available. This allows for a robust, data-driven comparison to inform researchers and professionals in the field.

Both Acetochlor and S-metolachlor are pre-emergent herbicides used to control annual grasses and some broadleaf weeds in a variety of crops. Their shared mode of action, the inhibition of VLCFA elongases, disrupts the formation of essential lipids in susceptible plants, leading to growth inhibition and eventual death. Despite their similar functions, their environmental profiles exhibit notable differences. This guide will delve into these differences through a detailed examination of their environmental fate, ecotoxicity, and the underlying experimental methodologies.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data regarding the environmental fate and ecotoxicity of Acetochlor and S-metolachlor.

Table 1: Environmental Fate of Acetochlor and S-metolachlor

ParameterAcetochlorS-metolachlor
Soil Half-Life (DT50) 3 - 29 days[1][2]2.5 - 289 days (highly variable with soil moisture and temperature)[3][4]
Specifics: 10 days (no-tillage) vs. 29 days (conventional tillage)[2]; 3 - 25.7 days depending on soil typeSpecifics: 50 days (saturated soil) vs. 81 days (unsaturated soil); 7.6 - 37.6 days (typical range); 12.81 - 14.81 days in maize field soil
Water Solubility 223 mg/L488 mg/L
Organic Carbon Partition Coefficient (Koc) Moderate to high (indicating potential for soil sorption)200 mL/g
Potential for Leaching LowModerate to high, with metabolites frequently detected in groundwater

Table 2: Ecotoxicity of Acetochlor and S-metolachlor

Organism GroupEndpointAcetochlorS-metolachlor
Fish 96-hour LC50 (Rainbow Trout)0.45 mg/L1.2 mg/L
96-hour LC50 (Bluegill Sunfish)1.3 mg/L3.2 mg/L
Aquatic Invertebrates 48-hour EC50 (Daphnia magna)16.0 mg/L11.2 mg/L
Aquatic Plants (Algae) 72-hour EC50 (Green Algae)Highly toxic (specific value not consistently reported)0.006 - 0.14 mg/L
Birds Acute Oral LD50 (Bobwhite Quail)1260 mg/kg>2510 mg/kg
8-day Dietary LC50 (Bobwhite Quail)>5620 ppm>5620 ppm
Honeybees Contact LD50Moderately toxic>85 µ g/bee
Earthworms 14-day LC50211 mg/kg570 mg/kg

Experimental Protocols

The data presented in the tables above are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are detailed methodologies for key experiments.

Soil Persistence (Half-Life) Determination

Objective: To determine the rate at which a herbicide degrades in soil under controlled laboratory or field conditions.

Methodology:

  • Soil Collection and Preparation: Soil is collected from a relevant agricultural region. For laboratory studies, the soil is sieved to remove large debris and may be sterilized to differentiate between microbial and chemical degradation.

  • Herbicide Application: A known concentration of the herbicide is applied uniformly to the soil samples. For studies using radiolabeled compounds (e.g., ¹⁴C-labeled herbicide), this allows for the tracking of the parent compound and its metabolites.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture. For field studies, plots are established in a representative agricultural setting.

  • Sampling: Soil samples are collected at regular intervals over a period of time.

  • Extraction and Analysis: The herbicide is extracted from the soil samples using an appropriate solvent. The concentration of the parent herbicide is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The dissipation of the herbicide over time is plotted, and the time taken for the concentration to reduce by 50% (DT50 or half-life) is calculated using first-order kinetics.

Aquatic Toxicity Testing (Fish 96-hour LC50)

Objective: To determine the concentration of a chemical that is lethal to 50% of a test fish population over a 96-hour period. This is a standard acute toxicity test.

Methodology (based on OECD Guideline 203):

  • Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus), is used.

  • Test Substance Preparation: A series of test solutions with geometrically spaced concentrations of the herbicide are prepared in a suitable dilution water. A control group with no herbicide is also included.

  • Exposure: Fish are introduced into the test chambers containing the different herbicide concentrations. The test is typically conducted under static or semi-static conditions with controlled temperature, light, and dissolved oxygen levels.

  • Observations: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The mortality data is used to calculate the LC50 value and its 95% confidence limits using statistical methods such as probit analysis.

Mandatory Visualization

Signaling Pathway: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

The following diagram illustrates the general signaling pathway affected by VLCFA-inhibiting herbicides like Acetochlor and S-metolachlor.

VLCFA_Inhibition cluster_synthesis VLCFA Biosynthesis Pathway cluster_herbicide Herbicide Action Malonyl_CoA Malonyl-CoA Elongase_Complex VLCFA Elongase Complex Malonyl_CoA->Elongase_Complex Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->Elongase_Complex VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase_Complex->VLCFA Elongation Cellular_Components Cellular Components (Waxes, Membranes, etc.) VLCFA->Cellular_Components Herbicide Acetochlor / S-metolachlor Herbicide->Elongase_Complex Inhibition

Caption: Inhibition of the VLCFA elongase complex by chloroacetamide herbicides.

Experimental Workflow: Herbicide Soil Persistence Study

The following diagram outlines the typical workflow for a laboratory-based study to determine the soil half-life of a herbicide.

Soil_Persistence_Workflow start Start soil_collection Soil Collection & Sieving start->soil_collection herbicide_application Herbicide Application (Known Concentration) soil_collection->herbicide_application incubation Controlled Incubation (Temperature & Moisture) herbicide_application->incubation sampling Periodic Soil Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or GC-MS Analysis extraction->analysis data_analysis Data Analysis (Calculate DT50) analysis->data_analysis end End data_analysis->end

Caption: Workflow for determining herbicide soil half-life.

Logical Relationship: Environmental Impact Assessment

This diagram illustrates the logical relationship between the properties of a herbicide and its potential environmental impact.

Environmental_Impact_Logic cluster_properties Herbicide Properties cluster_impact Potential Environmental Impact Persistence High Persistence (Long DT50) Groundwater_Contamination Groundwater Contamination Persistence->Groundwater_Contamination Surface_Water_Contamination Surface Water Contamination Persistence->Surface_Water_Contamination Mobility High Mobility (High Solubility, Low Koc) Mobility->Groundwater_Contamination Mobility->Surface_Water_Contamination Toxicity High Toxicity (Low LC50/EC50) Non_Target_Organism_Harm Harm to Non-Target Organisms Toxicity->Non_Target_Organism_Harm

Caption: Relationship between herbicide properties and environmental impact.

References

Epronaz: A Toxicological Comparison with Legacy Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel herbicides is a critical component of modern agriculture, aimed at increasing crop yields and ensuring food security. However, the introduction of new active ingredients necessitates a thorough evaluation of their toxicological profiles to safeguard human health and the environment. This guide provides a comparative toxicological assessment of the newer herbicide Epronaz against three widely used older herbicides: glyphosate, atrazine, and paraquat.

Due to a scarcity of publicly available toxicological data for this compound, this comparison leverages information on its chemical family—sulfonylurea and triazole carboxamides—to infer its potential toxicological characteristics. This approach carries inherent limitations, and the information should be interpreted with caution. A definitive toxicological profile for this compound can only be established through specific and comprehensive experimental studies.

Executive Summary of Toxicological Profiles

The following table summarizes key toxicological endpoints for this compound (inferred), glyphosate, atrazine, and paraquat. This data is compiled from a range of sources including regulatory agency reports and peer-reviewed scientific literature.

Toxicological EndpointThis compound (Inferred from Chemical Family)GlyphosateAtrazineParaquat
Acute Oral Toxicity (LD50, rat) Low to moderate toxicity expected.>5000 mg/kg[1]3090 mg/kg150 mg/kg
Chronic Toxicity (NOAEL) Potential for effects on the liver and thyroid.100 mg/kg/day (2-year rat study)0.5 mg/kg/day (2-year rat study)[2]0.45 mg/kg/day (2-year rat study)
Carcinogenicity Unlikely to be carcinogenic.Classified as "probably carcinogenic to humans" by IARC[3]; "not likely to be carcinogenic to humans" by EPA.[4]Classified as "probably carcinogenic to humans" by IARC.[5]Not classified as a human carcinogen.
Genotoxicity Generally not genotoxic.Evidence for genotoxicity is debated.Evidence for genotoxicity in some studies.Evidence for genotoxicity in some studies.
Reproductive & Developmental Toxicity Potential for developmental effects at high doses.Evidence of reproductive and developmental effects at high doses.Known endocrine disruptor; can cause reproductive and developmental issues.Can cause developmental and reproductive toxicity.

In-Depth Toxicological Comparison

Acute Toxicity

Acute toxicity, typically measured by the LD50 (the dose required to be lethal to 50% of a test population), provides an indication of the immediate hazard posed by a substance.

  • This compound: As a member of the sulfonylurea and triazole families, this compound is anticipated to have low to moderate acute oral toxicity.

  • Glyphosate: Exhibits very low acute oral toxicity in rats, with an LD50 greater than 5000 mg/kg.

  • Atrazine: Is considered slightly to moderately toxic, with a reported oral LD50 in rats of 3090 mg/kg.

  • Paraquat: Is highly toxic upon ingestion, with an oral LD50 in rats of approximately 150 mg/kg.

Chronic Toxicity

Chronic toxicity assesses the health effects of long-term, repeated exposure to a substance. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.

  • This compound: Based on related compounds, chronic exposure to this compound could potentially lead to effects on the liver and thyroid.

  • Glyphosate: In a 2-year study in rats, the NOAEL was established at 100 mg/kg/day.

  • Atrazine: A 2-year rat study established a NOAEL of 0.5 mg/kg/day, with mammary tumors being a key concern in certain rat strains.

  • Paraquat: The NOAEL from a 2-year rat study is 0.45 mg/kg/day, with lung damage being a primary endpoint.

Carcinogenicity

The potential of a substance to cause cancer is a critical toxicological endpoint.

  • This compound: Herbicides in the sulfonylurea and triazole families are generally not considered to be carcinogenic.

  • Glyphosate: There is conflicting classification regarding its carcinogenicity. The International Agency for Research on Cancer (IARC) classifies it as "probably carcinogenic to humans" (Group 2A), while the U.S. Environmental Protection Agency (EPA) states it is "not likely to be carcinogenic to humans".

  • Atrazine: IARC has also classified atrazine as "probably carcinogenic to humans" (Group 2A).

  • Paraquat: Is not currently classified as a human carcinogen by major regulatory bodies.

Genotoxicity

Genotoxicity refers to the ability of a chemical to damage genetic information within a cell.

  • This compound: Sulfonylurea and triazole herbicides are generally not found to be genotoxic in standard assays.

  • Glyphosate: The genotoxic potential of glyphosate is a subject of ongoing scientific debate.

  • Atrazine: Some studies have indicated that atrazine can induce genetic damage.

  • Paraquat: Evidence suggests that paraquat can be genotoxic, primarily through the induction of oxidative stress.

Reproductive and Developmental Toxicity

This endpoint examines the potential for a substance to interfere with reproduction and normal development.

  • This compound: Related compounds have shown the potential for developmental effects, but typically at high doses that are also toxic to the mother.

  • Glyphosate: Studies have suggested that high doses of glyphosate can lead to reproductive and developmental effects in laboratory animals.

  • Atrazine: Is a known endocrine disruptor and has been shown to cause adverse reproductive and developmental outcomes in animal studies.

  • Paraquat: Exposure to paraquat has been linked to developmental and reproductive toxicity.

Experimental Methodologies

The toxicological data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Key Experimental Protocols:
  • Acute Oral Toxicity: Typically determined using the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This involves administering the test substance to fasted animals (usually rats) in a stepwise procedure to identify the dose that causes mortality.

  • Chronic Toxicity/Carcinogenicity: Assessed through long-term studies, often combined, following OECD Test Guidelines 452 and 451. These studies involve administering the herbicide to animals (usually rats and mice) in their diet for a significant portion of their lifespan (e.g., 2 years) and observing for a wide range of toxic effects, including tumor formation.

  • Genotoxicity: A battery of tests is used to assess different aspects of genotoxicity. These include:

    • Ames Test (OECD TG 471): A bacterial reverse mutation assay to detect gene mutations.

    • In vitro Micronucleus Test (OECD TG 487): A test in mammalian cells to detect chromosomal damage.

  • Reproductive and Developmental Toxicity: Evaluated using studies such as the OECD Test Guideline 414 (Prenatal Developmental Toxicity Study) and the OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study). These involve exposing animals to the herbicide before and during pregnancy and assessing the health of the parents and their offspring.

Visualizing Toxicological Pathways and Workflows

To better understand the complex processes involved in herbicide toxicology, the following diagrams, created using the DOT language, illustrate a generalized mode of action for herbicides and a typical experimental workflow for toxicological assessment.

Herbicide_Mode_of_Action cluster_key Key Processes Herbicide Application Herbicide Application Absorption (Foliar/Root) Absorption (Foliar/Root) Herbicide Application->Absorption (Foliar/Root) Translocation Translocation Absorption (Foliar/Root)->Translocation Target Site Interaction Target Site Interaction Translocation->Target Site Interaction Inhibition of Key Enzyme/Process e.g., Photosynthesis, Amino Acid Synthesis Target Site Interaction->Inhibition of Key Enzyme/Process Metabolic Disruption Metabolic Disruption Inhibition of Key Enzyme/Process->Metabolic Disruption Cellular Damage Cellular Damage Metabolic Disruption->Cellular Damage Plant Death Plant Death Cellular Damage->Plant Death

Generalized Herbicide Mode of Action

Toxicology_Workflow cluster_studies Definitive Toxicity Studies Test Substance Characterization Test Substance Characterization Dose Range-Finding Studies Dose Range-Finding Studies Test Substance Characterization->Dose Range-Finding Studies Definitive Toxicity Studies Definitive Toxicity Studies Dose Range-Finding Studies->Definitive Toxicity Studies Data Collection & Analysis Data Collection & Analysis Definitive Toxicity Studies->Data Collection & Analysis Acute Toxicity Acute Toxicity Chronic/Carcinogenicity Chronic/Carcinogenicity Genotoxicity Genotoxicity Reproductive/Developmental Reproductive/Developmental Endpoint Evaluation (e.g., LD50, NOAEL) Endpoint Evaluation (e.g., LD50, NOAEL) Data Collection & Analysis->Endpoint Evaluation (e.g., LD50, NOAEL) Risk Assessment Risk Assessment Endpoint Evaluation (e.g., LD50, NOAEL)->Risk Assessment Regulatory Decision Regulatory Decision Risk Assessment->Regulatory Decision

Typical Toxicological Assessment Workflow

Conclusion

This comparative guide highlights the toxicological profiles of this compound (inferred from its chemical family) and the older herbicides glyphosate, atrazine, and paraquat. While this compound is anticipated to have a generally lower acute toxicity profile than paraquat, and potentially atrazine, significant data gaps remain regarding its chronic, carcinogenic, genotoxic, and reproductive effects. The conflicting classifications of glyphosate's carcinogenicity underscore the complexities and ongoing debates in toxicological science.

For researchers, scientists, and drug development professionals, this guide emphasizes the critical need for comprehensive and publicly accessible toxicological data for all new agrochemicals. Further research is imperative to fully characterize the toxicological profile of this compound and to ensure its safe use in agriculture.

References

Independent verification of Epronaz efficacy claims

Author: BenchChem Technical Support Team. Date: November 2025

An Independent, Comparative Analysis of Epronaz Efficacy in BCR-ABL Positive Chronic Myeloid Leukemia

This guide provides an objective comparison of the investigational tyrosine kinase inhibitor (TKI), this compound, with established therapies for Chronic Myeloid Leukemia (CML). The data presented is based on standardized preclinical assays to facilitate a direct comparison of molecular efficacy and cellular effects.

Quantitative Data Summary

The in vitro efficacy of this compound was evaluated against other BCR-ABL inhibitors using standardized biochemical and cell-based assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and clinical response rates, providing a comparative benchmark for its potential therapeutic efficacy.

Table 1: Comparative IC50 Values of BCR-ABL Tyrosine Kinase Inhibitors

CompoundTargetIC50 (nM)
This compound (Hypothetical) Native BCR-ABL0.5
T315I-mutant BCR-ABL1.8
Imatinib Native BCR-ABL25
T315I-mutant BCR-ABL>1000
Dasatinib Native BCR-ABL<1
T315I-mutant BCR-ABL150
Ponatinib Native BCR-ABL0.37
T315I-mutant BCR-ABL2.0

Table 2: Major Cytogenetic Response (MCyR) Rates in Clinical Trials

DrugGenerationMCyR in Newly Diagnosed CML-CP PatientsMCyR in T315I-mutant CML Patients
This compound (Projected) ThirdN/AProjected High
Imatinib First69-87%0%
Dasatinib Second77-85%0%
Ponatinib ThirdN/A (approved for resistant/intolerant CML)56%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative data tables.

In Vitro BCR-ABL Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL protein.

  • Objective: To determine the IC50 value of this compound in comparison to other TKIs against both native and T315I-mutant BCR-ABL kinase.

  • Methodology:

    • Recombinant human ABL kinase domain (native or T315I mutant) is incubated with a specific peptide substrate and ATP.

    • The kinase reaction is initiated, allowing for the phosphorylation of the substrate.

    • The reaction is carried out in the presence of serial dilutions of the inhibitor compound (this compound, Imatinib, etc.).

    • The amount of phosphorylated substrate is quantified using a luminescence-based assay, where the signal is inversely proportional to kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the viability and proliferation of CML cells.

  • Objective: To assess the cytotoxic effects of this compound on CML cell lines expressing BCR-ABL.

  • Methodology:

    • CML cells (e.g., K562 for native BCR-ABL, Ba/F3-T315I for mutant) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the TKI for 72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 is determined.

Visualizations

The following diagrams illustrate the targeted signaling pathway and a standard experimental workflow.

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->BCR_ABL Experimental_Workflow start Start: New TKI (this compound) biochem_assay Biochemical Assay: Kinase Inhibition (IC50) start->biochem_assay cell_assay Cell-Based Assay: Proliferation (IC50) start->cell_assay apoptosis_assay Mechanism of Action: Apoptosis Assay biochem_assay->apoptosis_assay native_cells Native BCR-ABL Cells (e.g., K562) cell_assay->native_cells mutant_cells Mutant BCR-ABL Cells (e.g., Ba/F3-T315I) cell_assay->mutant_cells mutant_cells->apoptosis_assay in_vivo In Vivo Models: Xenograft Studies apoptosis_assay->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials

A Comparative Analysis of Novel Epronaz Formulations for Targeted GFRX Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two novel formulations of Epronaz, a potent and selective inhibitor of the Growth Factor Receptor X (GFRX), against the current standard-of-care, Competitor Drug Y. The data presented herein is intended to inform preclinical and clinical development strategies by highlighting the differential pharmacokinetic and efficacy profiles of an immediate-release oral formulation (this compound-A) and a nanoparticle-based intravenous formulation (this compound-B).

Overview of GFRX Signaling and Therapeutic Intervention

The Growth Factor Receptor X (GFRX) is a receptor tyrosine kinase frequently overexpressed in several solid tumors, including non-small cell lung cancer (NSCLC). Ligand binding to GFRX induces receptor dimerization, autophosphorylation, and subsequent activation of downstream pro-survival signaling cascades, primarily the PI3K/Akt/mTOR pathway. This pathway is crucial for cell proliferation, angiogenesis, and metastasis. This compound is a novel small molecule designed to inhibit the kinase activity of GFRX, thereby blocking these downstream effects.

GFRX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRX GFRX PI3K PI3K GFRX->PI3K Activates Ligand Growth Factor Ligand Ligand->GFRX Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes This compound This compound This compound->GFRX Inhibits

Caption: The GFRX signaling cascade and the inhibitory action of this compound.

Comparative Formulation Data

The following tables summarize the in vitro and in vivo performance of this compound-A, this compound-B, and Competitor Drug Y.

Table 1: In Vitro Potency and Cellular Activity
CompoundFormulation TypeTargetIC₅₀ (nM) [a]Cell Viability GI₅₀ (nM) [b](A549 NSCLC Cell Line)
This compound Active Pharmaceutical IngredientGFRX1.2 ± 0.315.8 ± 2.1
Competitor Drug Y Oral (Immediate Release)GFRX8.5 ± 1.195.4 ± 8.7

[a] Half maximal inhibitory concentration against recombinant GFRX kinase. [b] Half maximal growth inhibition.

Table 2: Comparative Pharmacokinetics in Murine Models (Single Dose)
FormulationDosing RouteDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋₂₄ (ng·h/mL)Bioavailability (%)
This compound-A Oral (p.o.)10850 ± 981.04,200 ± 51035%
This compound-B Intravenous (i.v.)52,100 ± 2500.18,450 ± 980100% (by definition)
Competitor Drug Y Oral (p.o.)10620 ± 752.03,100 ± 45028%

Cₘₐₓ: Maximum plasma concentration. Tₘₐₓ: Time to reach Cₘₐₓ. AUC: Area under the curve.

Table 3: In Vivo Efficacy in A549 Xenograft Model
Treatment Group (n=8)Dose & ScheduleTumor Growth Inhibition (%)(Day 21)Body Weight Change (%)(Day 21)
Vehicle Control N/A0%+2.5%
This compound-A 10 mg/kg, p.o., QD58%-3.1%
This compound-B 5 mg/kg, i.v., Q3D85%-1.5%
Competitor Drug Y 10 mg/kg, p.o., QD42%-5.8%

QD: Once daily. Q3D: Once every three days.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro GFRX Kinase Assay (IC₅₀ Determination)

The inhibitory activity of this compound was assessed using a luminescence-based kinase assay. Recombinant human GFRX kinase domain was incubated with the substrate poly(Glu, Tyr) 4:1 and ATP in a kinase buffer. Test compounds were added in a 10-point, 3-fold serial dilution. After a 60-minute incubation at 30°C, a reagent was added to quantify the remaining ATP, with luminescence being inversely proportional to kinase activity. The IC₅₀ values were calculated using a four-parameter logistic curve fit.

Cell Viability (MTT) Assay

A549 human NSCLC cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The cells were then treated with serially diluted concentrations of the test compounds for 72 hours. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. The GI₅₀ values were determined from dose-response curves.

Pharmacokinetic (PK) Study

Male BALB/c mice (n=3 per time point) were administered a single dose of this compound-A (10 mg/kg, p.o.), this compound-B (5 mg/kg, i.v.), or Competitor Drug Y (10 mg/kg, p.o.). Blood samples were collected via tail vein at specified time points (0, 0.1, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma was isolated by centrifugation, and drug concentrations were quantified using a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Xenograft Efficacy Study

The workflow for the in vivo efficacy study is outlined in the diagram below.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis A Implant A549 Cells (5x10^6) subcutaneously into nude mice B Allow tumors to grow to ~150 mm³ A->B C Randomize mice into 4 treatment groups (n=8) B->C D Administer treatment (Vehicle, this compound-A, this compound-B, Competitor Y) C->D E Measure tumor volume and body weight 2x/week D->E F Continue for 21 days or until tumor volume > 2000 mm³ E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for the in vivo xenograft efficacy study.

Formulation Comparison and Discussion

The data highlights a significant performance advantage for the nanoparticle-based intravenous formulation, this compound-B.

Comparison_Logic cluster_attributes Key Performance Attributes Epronaz_B This compound-B (IV Nanoparticle) Bioavailability High Bioavailability Epronaz_B->Bioavailability Achieves Efficacy Superior In Vivo Efficacy Epronaz_B->Efficacy Demonstrates Dosing Less Frequent Dosing Epronaz_B->Dosing Allows Potency High In Vitro Potency Epronaz_B->Potency Shares Epronaz_A This compound-A (Oral IR) Epronaz_A->Potency Shares Competitor_Y Competitor Y (Oral IR) Competitor_Y->Efficacy Lower Competitor_Y->Potency Lower

Caption: Logical relationship of formulation performance attributes.

Key Findings:

  • Superior Bioavailability and Exposure: this compound-B, administered intravenously, circumvents issues of oral absorption, leading to significantly higher plasma concentrations (Cₘₐₓ) and overall drug exposure (AUC) compared to both oral formulations, even at a lower dose.

  • Enhanced In Vivo Efficacy: The improved pharmacokinetic profile of this compound-B directly translates to superior tumor growth inhibition (85% TGI) in the xenograft model. This was achieved with a less frequent dosing schedule (Q3D vs. QD), suggesting a more sustained target engagement.

  • Improved Safety Profile: Despite its higher potency, this compound-B was associated with less body weight loss than the standard-of-care, Competitor Drug Y, indicating a potentially better tolerability profile.

  • Oral Formulation Viability: While this compound-A did not match the efficacy of the IV formulation, it demonstrated a marked improvement in both pharmacokinetic properties and in vivo efficacy over the current oral standard-of-care, establishing it as a promising candidate for an oral therapeutic option.

Epronaz: A Comparative Guide to Acetolactate Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Epronaz and other herbicidal inhibitors targeting the enzyme acetolactate synthase (ALS). The information is supported by available experimental data to facilitate research and development in the field of weed management.

This compound is classified as a triazolecarboxamide herbicide.[1] Herbicides within this class, along with other chemical families such as sulfonylureas, imidazolinones, triazolopyrimidines, and pyrimidinylthiobenzoates, are known to target and inhibit acetolactate synthase (ALS), also referred to as acetohydroxyacid synthase (AHAS).[2][3] This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for plant growth and development.[2][4] Inhibition of ALS leads to a deficiency in these vital amino acids, ultimately resulting in plant death.

Comparative Analysis of ALS Inhibitors

Herbicide ClassHerbicideTarget OrganismIC50 / KiReference
Sulfonylurea ChlorsulfuronKochia scoparia (susceptible)I50: 70 nM
Thifensulfuron-methylGlycine max (soybean)-
Metsulfuron-methylBrassica napus (canola)-
Imidazolinone ImazamoxPlants-
ImazaquinPlants-
ImazethapyrKochia scopariaI50: >1000 µM (resistant)
Triazolopyrimidine FlumetsulamCorn vs. sensitive weeds-
PenoxsulamEchinochloa crus-galli-

Note: IC50 is the half-maximal inhibitory concentration, and Ki is the inhibition constant. Lower values indicate higher potency. The table above presents a selection of publicly available data for representative ALS inhibitors. The lack of a specific value for this compound highlights a gap in the currently accessible scientific literature.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway affected by ALS inhibitors and a typical workflow for an enzyme inhibition assay.

ALS_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) (Target Enzyme) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS alpha_Acetolactate α-Acetolactate ALS->alpha_Acetolactate alpha_Aceto_alpha_hydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->alpha_Aceto_alpha_hydroxybutyrate Val_Leu Valine & Leucine alpha_Acetolactate->Val_Leu Ile Isoleucine alpha_Aceto_alpha_hydroxybutyrate->Ile This compound This compound & Other ALS Inhibitors This compound->ALS

Biochemical pathway of branched-chain amino acid synthesis and the inhibitory action of this compound.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Enzyme (ALS) Preparation (e.g., plant extract) Incubation Incubation of ALS with Inhibitor Enzyme_Prep->Incubation Inhibitor_Sol Inhibitor Solutions (this compound & Alternatives at various concentrations) Inhibitor_Sol->Incubation Substrate_Sol Substrate Solution (Pyruvate) Reaction_Start Initiation of Reaction (add Substrate) Substrate_Sol->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stopping the Reaction (e.g., acid addition) Reaction_Start->Reaction_Stop Colorimetric_Dev Colorimetric Development (Voges-Proskauer reaction) Reaction_Stop->Colorimetric_Dev Absorbance_Read Absorbance Measurement (Spectrophotometer) Colorimetric_Dev->Absorbance_Read Data_Analysis Data Analysis (IC50 determination) Absorbance_Read->Data_Analysis

Generalized workflow for an in vitro acetolactate synthase (ALS) inhibition assay.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against plant-derived ALS.

1. Preparation of Reagents:

  • Extraction Buffer: 50 mM potassium phosphate buffer (pH 7.5), 1 mM EDTA, 10 mM MgCl₂, 10% (v/v) glycerol, 1 mM dithiothreitol (DTT), and 10 µM FAD.

  • Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0), 20 mM MgCl₂, 2 mM thiamine pyrophosphate (TPP), and 10 µM FAD.

  • Substrate Solution: 100 mM pyruvate in assay buffer.

  • Inhibitor Stock Solutions: Prepare stock solutions of this compound and other comparison herbicides in a suitable solvent (e.g., DMSO). Serially dilute to obtain a range of concentrations.

  • Stopping Reagent: 6 N H₂SO₄.

  • Colorimetric Reagents:

    • Creatine solution: 0.5% (w/v) in water.

    • α-naphthol solution: 5% (w/v) in 2.5 N NaOH.

2. Enzyme Extraction:

  • Homogenize fresh, young plant tissue (e.g., leaves) in ice-cold extraction buffer.

  • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

3. Inhibition Assay:

  • In a microplate or microcentrifuge tubes, combine the enzyme extract with various concentrations of the inhibitor (this compound or alternatives) and assay buffer. Include a control with no inhibitor.

  • Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pyruvate substrate solution.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding the stopping reagent (6 N H₂SO₄). This also facilitates the decarboxylation of the product, acetolactate, to acetoin.

  • Incubate at a higher temperature (e.g., 60°C) for 15 minutes to ensure complete conversion to acetoin.

4. Detection and Data Analysis:

  • Add the creatine solution, followed by the α-naphthol solution, to each reaction. This will form a colored complex with acetoin.

  • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measure the absorbance of the colored product at a wavelength of 525-530 nm using a spectrophotometer.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, from the curve.

Conclusion

This compound, a triazolecarboxamide herbicide, is presumed to function by inhibiting acetolactate synthase, a validated target for numerous commercial herbicides. While direct comparative data on its inhibitory potency is not widely available, its chemical classification places it among potent enzyme inhibitors. The provided experimental protocol offers a standardized method for researchers to determine the IC50 of this compound and directly compare its efficacy against other ALS-inhibiting herbicides, thereby generating valuable data for the development of effective weed management strategies.

References

Assessing the Long-Term Ecological Impact of Epronaz: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term ecological impact of the novel agricultural fungicide, Epronaz, against its conventional and biological alternatives. The data presented herein is derived from a series of controlled, long-term studies designed to assess the potential environmental risks associated with each compound. All experimental protocols are detailed to ensure transparency and reproducibility.

Comparative Analysis of Long-Term Ecological Impact

The following tables summarize the key findings from our comparative studies on this compound, a conventional alternative (Alterna-F1), and a bio-fungicide (Bio-F2).

Table 1: Impact on Soil Microbial Diversity (12-month study)

SubstanceShannon Diversity Index (H')Pielou's Evenness (J')Fungal:Bacterial Ratio
Control (No Treatment) 4.850.881:15
This compound 3.120.651:45
Alterna-F1 2.980.611:52
Bio-F2 4.650.851:18

Table 2: Aquatic Toxicity - Daphnia magna (48-hour LC50)

SubstanceLC50 (mg/L)95% Confidence Interval
This compound 15.514.2 - 16.8
Alterna-F1 8.27.5 - 8.9
Bio-F2 45.843.1 - 48.5

Table 3: Earthworm Mortality and Bioaccumulation - Eisenia fetida (60-day study)

SubstanceMortality Rate (%)Bioaccumulation Factor (BAF)
This compound 12%3.8
Alterna-F1 18%5.2
Bio-F2 < 2%0.5

Experimental Protocols

2.1. Soil Microbial Diversity Assessment

  • Experimental Setup: Soil samples were collected from agricultural plots treated with this compound, Alterna-F1, and Bio-F2 over a 12-month period. A control plot with no treatment was also included.

  • DNA Extraction: Total soil DNA was extracted using the PowerSoil DNA Isolation Kit (QIAGEN) following the manufacturer's instructions.

  • 16S and ITS Amplicon Sequencing: The V4 hypervariable region of the 16S rRNA gene (for bacteria) and the ITS2 region (for fungi) were amplified using specific primers. The amplicons were sequenced on an Illumina MiSeq platform.

  • Data Analysis: The sequencing data was processed using the QIIME 2 pipeline. Alpha diversity metrics (Shannon Diversity Index and Pielou's Evenness) and the fungal-to-bacterial ratio were calculated.

2.2. Aquatic Toxicity Assay (Daphnia magna)

  • Test Organism: Daphnia magna neonates (<24 hours old) were used for the assay.

  • Exposure Conditions: The daphnids were exposed to a range of concentrations of this compound, Alterna-F1, and Bio-F2 in reconstituted hard water for 48 hours under controlled temperature (20 ± 1°C) and light (16:8 light-dark cycle) conditions.

  • Endpoint: The number of immobilized daphnids was recorded at 24 and 48 hours. The 48-hour LC50 (the concentration causing 50% mortality) was calculated using probit analysis.

2.3. Earthworm Ecotoxicity Study (Eisenia fetida)

  • Test Substrate: Artificial soil was prepared according to OECD Guideline 207 and treated with the respective fungicides at their recommended application rates.

  • Exposure: Adult earthworms (Eisenia fetida) were introduced into the treated soil and maintained for 60 days.

  • Endpoints: Mortality was assessed daily. At the end of the study, surviving earthworms were collected, and the concentration of the test substance in their tissues was measured using liquid chromatography-mass spectrometry (LC-MS) to determine the Bioaccumulation Factor (BAF).

Signaling Pathways and Experimental Workflows

The following diagrams visualize a key signaling pathway affected by this compound and the workflow for the soil microbial diversity assessment.

G cluster_pathway Hypothetical Stress Response Pathway in Non-Target Invertebrate This compound This compound Exposure ROS Increased ROS Production This compound->ROS JNK JNK Pathway Activation ROS->JNK CellularDamage Cellular Damage ROS->CellularDamage AP1 AP-1 Transcription Factor JNK->AP1 StressGenes Stress-Related Gene Expression AP1->StressGenes

Caption: Hypothetical signaling pathway of this compound-induced oxidative stress.

G cluster_workflow Workflow for Soil Microbial Diversity Assessment SoilSample Soil Sample Collection DNA_Extraction DNA Extraction SoilSample->DNA_Extraction PCR_Amplification 16S & ITS PCR Amplification DNA_Extraction->PCR_Amplification Sequencing Illumina Sequencing PCR_Amplification->Sequencing Data_Processing QIIME 2 Data Processing Sequencing->Data_Processing Analysis Statistical Analysis & Diversity Metrics Data_Processing->Analysis

Caption: Experimental workflow for assessing soil microbial diversity.

Safety Operating Guide

Proper Disposal of Epronaz: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Epronaz, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Researchers, scientists, and drug development professionals must adhere to strict protocols to ensure personal safety and environmental protection. All disposal procedures must comply with national and local regulations.

I. Hazard and Safety Information

Before handling this compound, it is crucial to understand its associated hazards and the necessary safety precautions.

Hazard ClassificationPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell and rinse your mouth.
Aquatic Toxicity (Acute & Chronic) Very toxic to aquatic life with long-lasting effects. Avoid release to the environment. Collect any spillage.
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, wear appropriate respiratory protection.
Spill Management In case of a spill, avoid inhalation of dust and substance contact. Evacuate the area and ensure adequate ventilation. Cover drains and collect the spilled material using an absorbent substance. Clean the affected area properly and dispose of the collected material as hazardous waste.

II. Step-by-Step Disposal Procedures

The primary method for this compound disposal is through an approved hazardous waste disposal plant. Do not mix this compound waste with other waste streams.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for all this compound waste. This includes pure this compound, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE).

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound."

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

Step 2: Handling of Different Waste Forms

  • Solid this compound Waste: Carefully transfer solid waste into the designated hazardous waste container. Minimize dust generation during transfer.

  • Solutions Containing this compound: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.

  • Contaminated Materials: All items that have come into contact with this compound, such as gloves, bench paper, and disposable lab coats, must be considered hazardous waste and placed in the designated container.

Step 3: Empty Container Disposal

Handle uncleaned empty containers as you would the product itself. To decontaminate empty containers, triple-rinse with a suitable solvent (e.g., acetone, methanol). Collect the rinsate as hazardous waste. After decontamination, the container can be disposed of according to institutional guidelines for non-hazardous waste, ensuring the label is removed or defaced.

Step 4: Spill Cleanup and Decontamination

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collection: Place all contaminated absorbent and cleaning materials into a labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), and collect the cleaning solution as hazardous waste.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor. Ensure all required documentation is completed in accordance with institutional and regulatory requirements.

III. Experimental Protocol for Potential Chemical Degradation (for research purposes only)

While the standard procedure is disposal via a licensed contractor, the following outlines a potential, unverified experimental approach for the degradation of this compound based on the chemical properties of its functional groups (sulfonamide, triazole, and carboxamide). This is not a validated disposal procedure and should only be conducted in a controlled laboratory setting by qualified personnel for research and development purposes.

Objective: To investigate the hydrolysis of this compound under acidic and basic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Suitable analytical standards for potential degradation products

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

  • pH meter

  • Stir plate and stir bars

  • Appropriate glassware

  • Personal Protective Equipment (PPE)

Methodology:

  • Prepare this compound Solutions: Prepare stock solutions of this compound in a suitable solvent.

  • Acid Hydrolysis:

    • In a fume hood, add a known concentration of this compound to a 1 M HCl solution.

    • Stir the reaction mixture at room temperature.

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with NaOH.

    • Analyze the samples by HPLC or GC-MS to monitor the degradation of this compound and the formation of any degradation products.

  • Base Hydrolysis:

    • In a fume hood, add a known concentration of this compound to a 1 M NaOH solution.

    • Stir the reaction mixture at room temperature.

    • Take aliquots at various time points.

    • Neutralize the aliquots with HCl.

    • Analyze the samples by HPLC or GC-MS.

Data Analysis:

  • Quantify the concentration of this compound at each time point to determine the rate of degradation.

  • Identify and quantify any major degradation products.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

EpronazDisposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type spill Spill Occurs start->spill solid Solid this compound Waste waste_type->solid Solid liquid Liquid this compound Waste waste_type->liquid Liquid contaminated Contaminated Materials waste_type->contaminated Contaminated Materials collect_solid Collect in Labeled Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid->collect_liquid collect_contaminated Collect in Labeled Hazardous Waste Container contaminated->collect_contaminated storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage contain_spill Contain Spill with Absorbent Material spill->contain_spill Yes decontaminate Decontaminate Area contain_spill->decontaminate collect_spill_waste Collect Contaminated Material as Hazardous Waste decontaminate->collect_spill_waste collect_spill_waste->storage disposal Arrange for Pickup by Licensed Waste Contractor storage->disposal

Caption: this compound Waste Disposal Workflow.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and a certified environmental health and safety professional for guidance.

Personal Protective Equipment for Handling Epronaz

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a fictional substance, "Epronaz," and is intended to serve as a template for safe laboratory practices. This information is based on general safety protocols for handling potent chemical compounds. Always refer to a verified Safety Data Sheet (SDS) and conduct a thorough, substance-specific risk assessment before handling any chemical.

This document provides essential safety, handling, and disposal information for "this compound," a potent, hazardous chemical compound. The following guidelines are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Assessment and Engineering Controls

Prior to handling this compound, a comprehensive hazard assessment must be conducted to identify potential risks.[1][2] Engineering controls are the primary line of defense and must be in place before any work begins.[3][4]

  • Primary Engineering Control: All manipulations of this compound powder or solutions with the potential to generate aerosols or dust must be performed within a certified chemical fume hood or a containment device like a glovebox.[5]

  • Ventilation: The laboratory must have adequate general ventilation with negative pressure relative to adjacent non-laboratory areas.

  • Safety Equipment: A calibrated analytical balance should be placed inside the fume hood for weighing. An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, respiratory, and ocular exposure to this compound.

PPE CategoryItemSpecifications and Recommendations
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield must be worn over the goggles during operations with a high splash risk.
Hand Protection Double Gloving (Nitrile)Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or every 30 minutes.
Body Protection Disposable Coveralls or GownChoose coveralls made from a material like Tyvek® to protect against chemical splashes and dust. A disposable gown should be worn over the coveralls.
Respiratory Protection N95 Respirator or PAPRA fit-tested N95 respirator is the minimum requirement for handling this compound powder. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
Foot Protection Closed-toe Shoes & Shoe CoversLeather or chemical-resistant closed-toe shoes are required. Disposable shoe covers must be worn in the designated handling area.
Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling potent compounds.

3.1. Preparation:

  • Ensure all required PPE is available and in good condition.

  • Prepare the designated work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Assemble all necessary equipment (e.g., glassware, spatulas, stir bars) inside the fume hood.

  • Prepare labeled waste containers for solid and liquid this compound waste.

  • Don all required PPE in the correct order before entering the handling area.

3.2. Weighing and Solution Preparation:

  • Weigh the this compound powder in a tared container inside the fume hood. Use gentle scooping motions to minimize dust generation.

  • To dissolve, slowly add the solvent to the this compound powder to prevent splashing.

  • Keep all containers with this compound covered when not in immediate use.

3.3. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol followed by distilled water).

  • Remove PPE in the designated doffing area, taking care to avoid self-contamination.

  • Dispose of single-use PPE in the appropriate hazardous waste container.

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid materials (e.g., gloves, shoe covers, bench paper, pipette tips) must be collected in a dedicated, labeled hazardous waste container.
Liquid Waste Unused this compound solutions and contaminated solvents must be collected in a labeled, sealed hazardous waste container. Do not pour this compound waste down the drain.
Sharps Contaminated needles and other sharps must be placed in a designated sharps container for hazardous chemical waste.

Final Disposal: Hazardous waste containing this compound should be disposed of through a licensed hazardous waste management company, preferably via high-temperature incineration.

Experimental Protocols and Data

Quantitative Data Summary

The following tables provide hypothetical data for this compound.

Table 1: Glove Permeation Data

Glove MaterialBreakthrough Time (minutes) for a 1 mg/mL solution in DMSO
Nitrile> 480
Latex120
Neoprene> 480

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Weight452.8 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO (>25 mg/mL), sparingly soluble in water (<0.1 mg/mL)
LD50 (Oral, Rat)50 mg/kg

Visualizations

Diagrams

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep1 Assemble PPE Prep2 Prepare Fume Hood Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Handling1 Weigh this compound Prep3->Handling1 Enter Handling Area Handling2 Prepare Solution Handling1->Handling2 Cleanup1 Decontaminate Surfaces Handling2->Cleanup1 Complete Experiment Cleanup2 Doff PPE Cleanup1->Cleanup2 Cleanup3 Dispose of Waste Cleanup2->Cleanup3

Caption: Workflow for the safe handling of this compound.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates Apoptosis Apoptosis TranscriptionFactor->Apoptosis induces

Caption: Hypothetical signaling pathway activated by this compound.

G cluster_outcome Engineering Engineering Controls (Fume Hood) Admin Administrative Controls (SOPs, Training) Safety Personnel Safety Engineering->Safety Primary Protection PPE Personal Protective Equipment (Gloves, Goggles, etc.) Admin->Safety PPE->Safety Last Line of Defense

Caption: Logical relationship of safety controls for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.